molecular formula C3H5IO B2808199 3-Iodopropanal CAS No. 138174-36-4

3-Iodopropanal

Cat. No.: B2808199
CAS No.: 138174-36-4
M. Wt: 183.976
InChI Key: RDAOTCDCHAKJAP-UHFFFAOYSA-N
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Description

3-Iodopropanal is a useful research compound. Its molecular formula is C3H5IO and its molecular weight is 183.976. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c4-2-1-3-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOTCDCHAKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Analysis of 3-Iodopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropanal (C₃H₅IO) is a halogenated aldehyde of interest in organic synthesis and as a potential reactive intermediate in various chemical and biological systems. Its functional group combination, an aldehyde and an iodoalkane, imparts unique reactivity, making it a valuable, albeit challenging, molecule to study. This guide provides a detailed overview of the known physical properties of this compound, outlines a robust synthetic route for its preparation, and details a standard analytical protocol for its characterization and quantification.

Core Physical Properties of this compound

Experimental data on the physical properties of this compound are not extensively reported in the literature. The following table summarizes the key physicochemical parameters, which are primarily based on computational models from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₃H₅IO[1]
Molecular Weight 183.98 g/mol [1]
IUPAC Name This compound[1]
CAS Number 138174-36-4[1]
Canonical SMILES C(CI)C=O[1]
Monoisotopic Mass 183.93851 Da[1]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Note: Properties such as boiling point, melting point, and density have not been experimentally determined and reported in readily accessible literature. For the related precursor, 3-Iodo-1-propanol, the boiling point is reported as 115 °C at 38 mmHg, and its density is 1.942 g/mL at 25 °C.[2]

Experimental Protocols

Synthesis of this compound via a Two-Step Protocol

The direct synthesis of this compound can be challenging due to the reactivity of the aldehyde group. A reliable method involves a two-step process: the synthesis of the more stable precursor, 3-Iodo-1-propanol, followed by a mild oxidation to yield the target aldehyde.

Step 1: Synthesis of 3-Iodo-1-propanol

This procedure is adapted from a standard nucleophilic substitution reaction.

  • Materials:

    • 3-Chloro-1-propanol (1.00 mole)

    • Sodium iodide (1.00 mole)

    • Acetone (B3395972)

    • 500 mL 3-necked round-bottomed flask

    • Condenser

    • Temperature probe

    • Heating mantle

    • Vacuum filtration apparatus

    • Distillation apparatus

  • Procedure:

    • Equip a 500 mL, 3-necked round-bottomed flask with a condenser and a temperature probe.

    • Charge the flask with 3-chloro-1-propanol.[3]

    • Prepare a solution of sodium iodide in acetone and add it to the flask. An immediate formation of a white precipitate (sodium chloride) should be observed.[3]

    • Heat the reaction mixture to reflux and maintain this temperature for 72 hours.[3]

    • After the reflux period, allow the solution to cool to room temperature.

    • Remove the sodium chloride precipitate by vacuum filtration.[3]

    • Purify the resulting filtrate by distillation to isolate 3-Iodo-1-propanol.[3]

Step 2: Oxidation of 3-Iodo-1-propanol to this compound

The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5]

  • Materials:

    • 3-Iodo-1-propanol (1 equivalent)

    • Dess-Martin periodinane (1.2 equivalents)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Round-bottomed flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the substrate, 3-Iodo-1-propanol, in dichloromethane (approximately 10 volumes) in a round-bottomed flask at room temperature.[6]

    • To this solution, add Dess-Martin periodinane in one portion.[6]

    • Stir the reaction mixture at room temperature for 2 to 4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction can be worked up by quenching with a basic solution to remove the iodo-compound byproduct, followed by extraction and purification.

Analytical Protocol: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and reactive aldehydes like this compound. Due to their polarity, derivatization is often employed to improve chromatographic performance and detection sensitivity.

  • Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with the carbonyl group of aldehydes to form stable, less polar, and more volatile oxime derivatives. These derivatives are highly responsive in mass spectrometry, especially in negative chemical ionization (NCI) mode, which provides excellent selectivity and sensitivity.

  • Materials and Reagents:

    • Aldehyde standards (including this compound)

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • Internal standard (e.g., a deuterated aldehyde)

    • Methanol, Ethyl Acetate (GC or HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl)

    • Headspace vials (20 mL)

  • Procedure:

    • Preparation of Solutions:

      • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.

      • Standard Solutions: Prepare stock solutions of this compound and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solutions to desired concentrations for calibration.

    • Sample Preparation and Derivatization:

      • Pipette 1-5 mL of the sample into a 20 mL headspace vial.

      • Add a known amount of the internal standard to each sample, blank, and calibration standard.

      • For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

      • Add 100 µL of the 10 mg/mL PFBHA solution to each vial.

      • Adjust the pH to approximately 3 with HCl to facilitate the reaction.

      • Seal the vials and incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.

    • GC-MS Analysis:

      • GC System: Agilent 7890B GC or equivalent.

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Injection: 1 µL in splitless mode.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • MS System: Agilent 5977B MSD or equivalent.

      • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.

      • Mass Range: m/z 50-550.

      • Data Acquisition: Use Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity and selectivity.

    • Quantification:

      • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

      • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Iodo-1-propanol cluster_step2 Step 2: Oxidation to this compound A 3-Chloro-1-propanol + Sodium Iodide B Reaction in Acetone A->B Dissolve C Reflux for 72h B->C Heat D Filtration C->D Cool & Filter E Distillation D->E Purify F 3-Iodo-1-propanol E->F Isolate H Reaction in CH2Cl2 F->H G Dess-Martin Periodinane (DMP) G->H I Stir at RT for 2-4h H->I React J Work-up & Purification I->J Process K This compound J->K Isolate

Caption: Synthetic workflow for the preparation of this compound.

Analysis_Workflow Sample Sample containing This compound Derivatization Add Internal Standard + PFBHA Solution Incubate at 60°C Sample->Derivatization Prepare GC_Injection Inject into GC-MS Derivatization->GC_Injection Analyze Separation Chromatographic Separation (DB-5ms) GC_Injection->Separation Vaporize Detection Mass Spectrometric Detection (MS) Separation->Detection Elute Quantification Data Analysis & Quantification Detection->Quantification Generate Data

Caption: Experimental workflow for GC-MS analysis of this compound.

References

3-Iodopropanal CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodopropanal, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. Due to its dual reactivity, possessing both an aldehyde and an iodo group, it serves as a valuable building block for the synthesis of complex molecular architectures.

Chemical Identity and Molecular Structure

This compound is a simple, yet reactive, molecule. Its chemical identity is well-defined by its CAS number and molecular structure.

  • CAS Number: 138174-36-4[1]

  • Molecular Formula: C₃H₅IO[1]

  • IUPAC Name: this compound[1]

  • Synonyms: Propanal, 3-iodo-; ss-Jodpropionaldehyd[1]

Molecular Structure:

The structure of this compound consists of a three-carbon chain with an aldehyde functional group at one terminus and an iodine atom at the other.

2D and 3D Representations:

A 2D chemical structure and a 3D conformer model of this compound can be found on PubChem (CID 17868755).[1]

Physicochemical Properties

While experimental data for this compound is not widely available, computed properties provide valuable insights into its physical and chemical characteristics.

PropertyValueSource
Molecular Weight 183.98 g/mol PubChem[1]
Exact Mass 183.93851 DaPubChem[1]
XLogP3-AA 0.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 3-Iodo-1-propanol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation as they are known to oxidize primary alcohols to aldehydes with high efficiency and selectivity, minimizing over-oxidation to carboxylic acids.[2][3][4]

Experimental Protocol: Oxidation of 3-Iodo-1-propanol using Pyridinium Chlorochromate (PCC)

This protocol is a representative method for the synthesis of this compound.

Materials:

Procedure:

  • A solution of 3-Iodo-1-propanol (1 equivalent) in anhydrous dichloromethane is added to a suspension of Pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions:

  • PCC is a toxic chromium salt and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]

  • All solvents should be anhydrous to prevent side reactions.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 3-Iodo-1-propanol 3-Iodo-1-propanol Oxidation Oxidation 3-Iodo-1-propanol->Oxidation Reagents PCC or Dess-Martin Periodinane Anhydrous CH₂Cl₂ Room Temperature Reagents->Oxidation This compound This compound Oxidation->this compound

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of the aldehyde and the primary alkyl iodide.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a precursor for the formation of alcohols, amines, and various heterocyclic systems. It can also undergo oxidation to a carboxylic acid or reduction to an alcohol.[6][7]

  • Iodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position.

This dual reactivity makes this compound a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic applications. Aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6]

Applications cluster_aldehyde Aldehyde Reactivity cluster_iodide Iodide Reactivity cluster_cyclization Intramolecular Cyclization This compound This compound Nucleophilic\nAddition Nucleophilic Addition This compound->Nucleophilic\nAddition Oxidation Oxidation This compound->Oxidation Reductive\nAmination Reductive Amination This compound->Reductive\nAmination Nucleophilic\nSubstitution Nucleophilic Substitution This compound->Nucleophilic\nSubstitution Heterocycle\nFormation Heterocycle Formation This compound->Heterocycle\nFormation Formation of\nAlcohols, Imines, etc. Formation of Alcohols, Imines, etc. Nucleophilic\nAddition->Formation of\nAlcohols, Imines, etc. 3-Iodopropanoic Acid 3-Iodopropanoic Acid Oxidation->3-Iodopropanoic Acid 3-Iodopropylamine\nDerivatives 3-Iodopropylamine Derivatives Reductive\nAmination->3-Iodopropylamine\nDerivatives Introduction of\n-OR, -NR₂, -SR, etc. Introduction of -OR, -NR₂, -SR, etc. Nucleophilic\nSubstitution->Introduction of\n-OR, -NR₂, -SR, etc.

Caption: Reactivity and synthetic potential of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the aldehydic proton (CHO), a triplet for the methylene (B1212753) group adjacent to the iodine (CH₂I), and a multiplet for the central methylene group (CH₂).

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, and two for the methylene carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. There would also be C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of iodine and cleavage adjacent to the carbonyl group.

Handling, Storage, and Safety

Specific safety data for this compound is not widely available. However, based on the reactivity of similar iodo- and aldehyde-containing compounds, the following precautions are recommended:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Aldehydes can be sensitive to air and light.

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

This guide provides a foundational understanding of this compound for its application in research and development. As a versatile bifunctional intermediate, it holds promise for the synthesis of novel and complex molecules in the pharmaceutical industry. Further research into its experimental properties and reactivity is warranted to fully explore its synthetic potential.

References

The Dual Reactivity of 3-Iodopropanal: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Iodopropanal is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Possessing two distinct electrophilic sites—a highly reactive aldehyde carbonyl group and a carbon atom bearing an excellent iodide leaving group—it offers a unique platform for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of this compound with a range of nucleophiles. It covers nucleophilic addition to the carbonyl, nucleophilic substitution at the C-3 position, and intramolecular cyclization pathways. Detailed experimental protocols for key transformations and a summary of quantitative data from analogous systems are provided to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable intermediate.

Core Concepts: The Dual Electrophilic Nature of this compound

The synthetic utility of this compound stems from its dual reactivity profile.[1] The molecule contains two primary sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon (C-1): The aldehyde group is a classic electrophile. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus highly reactive towards nucleophilic addition.[1]

  • The α-Methylene Carbon (C-3): The carbon atom bonded to iodine is the site for nucleophilic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in SN2 reactions.[1]

This bifunctionality allows for the selective or sequential introduction of various functional groups, making this compound a strategic component in the synthesis of complex molecular architectures, including five- and six-membered heterocyclic rings.[1][2]

A diagram illustrating the two primary sites for nucleophilic attack on this compound.

Pathways of Reactivity

Nucleophilic Addition at the Carbonyl Group

The aldehyde functionality of this compound readily undergoes nucleophilic addition. Common reactions include the formation of hemiacetals, cyanohydrins, and imines. A particularly powerful transformation is reductive amination, which couples the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield a more complex amine.[3][4][5]

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

G Figure 2. Pathway for Nucleophilic Addition start This compound intermediate Tetrahedral Alkoxide Intermediate start->intermediate 1. Nucleophilic Attack nu Nucleophile (Nu:) product Addition Product (e.g., alcohol) intermediate->product 2. Protonation proton Proton Source (H+)

The general mechanism for nucleophilic addition to the aldehyde group of this compound.
Nucleophilic Substitution at the C-3 Position

The presence of iodine at the C-3 position facilitates SN2 reactions with a wide range of soft and hard nucleophiles. The high polarizability and low bond dissociation energy of the C-I bond make iodide an exceptional leaving group. This pathway is exploited to introduce new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles for this reaction include:

  • Amines: Primary and secondary amines can be alkylated to form more substituted amines.[4]

  • Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.[6][7]

  • Alcohols/Alkoxides: Can be used to form ethers.

  • Cyanide: Provides a method for carbon chain extension.

G Figure 3. Pathway for SN2 Nucleophilic Substitution start This compound transition SN2 Transition State [Nu---C---I]δ- start->transition Nucleophilic Attack nu Nucleophile (Nu:) product Substitution Product transition->product Bond Formation lg Iodide (I-) transition->lg Leaving Group Departure

The concerted SN2 mechanism for nucleophilic substitution at the C-3 position.
Intramolecular Cyclization

A key application of 3-halopropanals is in the synthesis of heterocycles.[2] When a nucleophile containing a second reactive moiety (e.g., an amine, alcohol, or thiol) is used, an initial intermolecular reaction can be followed by a subsequent intramolecular cyclization. For instance, reaction with a primary amine can lead to a reductive amination, after which the newly formed secondary amine can displace the iodide to form a substituted piperidine. Alternatively, a nucleophile can first displace the iodide, and the newly introduced functional group can then react with the aldehyde. These pathways are crucial for building complex ring systems found in natural products and pharmaceuticals.[8][9][10][11]

G Figure 4. Intramolecular Cyclization Pathway start This compound intermediate Linear Intermediate start->intermediate 1. Intermolecular Reaction (e.g., Substitution) bifunc_nu Bifunctional Nucleophile (e.g., H2N-R-OH) product Cyclized Product (e.g., Substituted Tetrahydrofuran) intermediate->product 2. Intramolecular Cyclization

A generalized scheme for forming heterocyclic structures via intramolecular cyclization.

Quantitative Reactivity Data

Specific kinetic and yield data for this compound are not extensively documented across a wide range of nucleophiles. However, data from analogous 3-halopropanals provide valuable insights into expected outcomes. The reactivity generally follows the trend I > Br > Cl for the leaving group.

SubstrateNucleophileConditionsProductYield (%)Reference
1-Bromo-3-chloropropaneMorpholine (B109124)Toluene (B28343), reflux, 2h4-(3-Chloropropyl)morpholine96[12]
3-AnilinopropanamideBenzylamine (B48309)Neat, refluxN-Benzyl-3-anilinopropanamide14[1][13]
3-p-AnisidinopropanamideBenzylamineNeat, refluxN-Benzyl-3-p-anisidinopropanamide41[13]
3-Bromopropenal2-NitroanilineTsOH, DMSOα-Bromo enaminone94[14]
3-BromopropenalAnilineTsOH, DMSOα-Bromo enaminone35[14]
γ-Hydroxy alkeneAryl bromidePd2(dba)3, DPE-Phos, NaOtBuSubstituted Tetrahydrofuran60-85[11]

Experimental Protocols

The following protocols are representative methodologies for key transformations involving 3-halopropanals and can be adapted for this compound.

General Experimental Workflow

A typical reaction involves the setup of inert atmosphere conditions, dissolution of reagents, controlled addition of the nucleophile, monitoring of the reaction, aqueous workup to quench the reaction and remove impurities, and finally, purification of the product.

G Figure 5. General Experimental Workflow A Reaction Setup (Flask, Stir Bar, N2/Ar) B Dissolve Substrate (this compound in Solvent) A->B C Add Nucleophile (Dropwise at controlled temp.) B->C D Reaction Monitoring (TLC, GC-MS, NMR) C->D E Aqueous Workup (Quench, Extract, Wash) D->E F Drying & Concentration (Anhydrous Salt, Rotovap) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

A representative workflow for the reaction of this compound with a nucleophile.
Protocol 1: Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)

Adapted from the synthesis of 4-(3-chloropropyl)morpholine.[12]

Objective: To synthesize 4-(3-iodopropyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • Toluene (Anhydrous)

  • Sodium Sulfate (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (approx. 0.6 M), slowly add morpholine (2.0 eq).

  • Place the reaction mixture under reflux conditions with continuous stirring for 2-4 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble ammonium (B1175870) salts that have formed.

  • Wash the filtrate sequentially with deionized water (2x) and saturated brine solution (1x).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the title compound.

Protocol 2: One-Pot Reductive Amination with a Primary Amine

Adapted from general reductive amination procedures.[3][4]

Objective: To synthesize N-benzyl-3-iodopropan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzyl-3-iodopropan-1-amine.

Conclusion

This compound is a potent and versatile synthetic intermediate characterized by its dual electrophilic nature. The ability to selectively target either the aldehyde for addition and condensation reactions or the C-3 position for SN2 displacement provides chemists with a powerful tool for molecular construction. Furthermore, its utility in intramolecular cyclization reactions makes it particularly valuable for the synthesis of important heterocyclic scaffolds. By understanding the distinct reactivity pathways and employing appropriate reaction conditions, researchers can effectively harness the synthetic potential of this compound in the development of novel pharmaceuticals and complex organic molecules.

References

Spectroscopic Characterization of 3-Iodopropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodopropanal is a bifunctional organic molecule containing both an aldehyde and a primary iodo group. This unique combination of reactive sites makes it a valuable, albeit less common, building block in organic synthesis. The aldehyde functionality allows for a wide range of nucleophilic additions and condensation reactions, while the carbon-iodine bond serves as a handle for nucleophilic substitutions and cross-coupling reactions. A thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic application. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons.

  • Aldehydic Proton (CHO): This proton will appear as a triplet in the downfield region of the spectrum, typically around δ 9.7-9.8 ppm . The triplet splitting is due to coupling with the adjacent methylene (B1212753) protons (CH₂).

  • Methylene Protons adjacent to the Aldehyde (CH₂CHO): These protons are expected to resonate as a triplet of doublets around δ 2.9-3.1 ppm . The primary splitting into a triplet is caused by the adjacent methylene protons (CH₂I), and the finer doublet splitting is due to coupling with the aldehydic proton.

  • Methylene Protons adjacent to Iodine (CH₂I): This signal is anticipated to be a triplet around δ 3.3-3.5 ppm , resulting from coupling with the neighboring methylene protons (CH₂CHO).

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of this compound is predicted to show three signals corresponding to the three carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to have a chemical shift in the range of δ 199-202 ppm .

  • Methylene Carbon adjacent to the Aldehyde (CH₂CHO): This carbon is predicted to appear at approximately δ 48-52 ppm .

  • Methylene Carbon adjacent to Iodine (CH₂I): The carbon atom bonded to the iodine is expected to have the most upfield chemical shift, around δ 5-8 ppm .

Data Summary Table:

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CHO9.7 - 9.8Triplet (t)
-CH₂CHO2.9 - 3.1Triplet of Doublets (td)
-CH₂I3.3 - 3.5Triplet (t)
¹³C NMR Predicted Chemical Shift (δ, ppm)
>C=O199 - 202
-CH₂CHO48 - 52
-CH₂I5 - 8
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the carbonyl and carbon-iodine bonds.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of a saturated aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ , corresponding to the C-H stretching vibration of the aldehyde group.

  • C-I Stretch: A medium to strong absorption is predicted in the fingerprint region, typically around 500-600 cm⁻¹ .

  • C-H Bending and Stretching (Alkyl): Various C-H bending and stretching vibrations for the methylene groups will be observed in the regions of 1375-1470 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.

Data Summary Table:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Aldehyde)1720 - 1740Strong, Sharp
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Weak-Medium
C-I500 - 600Medium-Strong
C-H (Alkyl)2850 - 2960 (stretch), 1375-1470 (bend)Medium-Strong
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184 , corresponding to the molecular weight of C₃H₅IO. The presence of a significant M+1 peak due to the ¹³C isotope will also be observed.

  • Major Fragmentation Pathways:

    • Loss of iodine radical (•I): A prominent peak at m/z 57 ([C₃H₅O]⁺) resulting from the cleavage of the C-I bond.

    • Loss of the formyl radical (•CHO): A peak at m/z 155 ([C₂H₄I]⁺).

    • Alpha-cleavage: A peak at m/z 29 ([CHO]⁺).

    • A peak at m/z 127 corresponding to the iodine cation ([I]⁺).

Data Summary Table:

m/z Predicted Identity of Fragment
184[C₃H₅IO]⁺ (Molecular Ion)
155[C₂H₄I]⁺
127[I]⁺
57[C₃H₅O]⁺
29[CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-250) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition and Processing: The instrument software will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (in Deuterated Solvent) NMR_Acquire Data Acquisition (¹H and ¹³C) NMR_Sample->NMR_Acquire NMR_Process Data Processing (FT, Phasing, Integration) NMR_Acquire->NMR_Process End Spectroscopic Data NMR_Process->End IR_Sample Sample Preparation (Neat Liquid Film) IR_Acquire Data Acquisition (FTIR) IR_Sample->IR_Acquire IR_Process Data Processing (Background Subtraction) IR_Acquire->IR_Process IR_Process->End MS_Sample Sample Introduction (Direct Infusion/GC) MS_Ionize Ionization (Electron Ionization) MS_Sample->MS_Ionize MS_Analyze Mass Analysis (Quadrupole/TOF) MS_Ionize->MS_Analyze MS_Analyze->End Start This compound Sample Start->NMR_Sample Start->IR_Sample Start->MS_Sample

Caption: Experimental workflows for NMR, IR, and MS analysis of this compound.

Spectroscopic_Data_Correlation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure {this compound | I-CH₂-CH₂-CHO} HNMR ¹H NMR δ 9.7-9.8 (t, CHO) δ 3.3-3.5 (t, CH₂I) δ 2.9-3.1 (td, CH₂CHO) CNMR ¹³C NMR δ 199-202 (C=O) δ 48-52 (CH₂CHO) δ 5-8 (CH₂I) IR IR (cm⁻¹) 1720-1740 (C=O) 500-600 (C-I) MS MS (m/z) 184 (M⁺) 127 (I⁺) 57 ([M-I]⁺)

Caption: Correlation of spectroscopic data with the structure of this compound.

Navigating the Challenges of 3-Iodopropanal: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability and optimal storage conditions of reactive intermediates is paramount to ensuring experimental reproducibility and the integrity of synthetic pathways. This in-depth technical guide addresses the chemical stability and storage of 3-Iodopropanal, a molecule of interest in various synthetic applications.

Due to limited direct experimental data for this compound, this guide synthesizes information from the known chemical properties of aldehydes and iodoalkanes to provide a comprehensive overview of its expected stability profile and handling requirements.

Core Chemical Characteristics and Inherent Instability

This compound is a bifunctional molecule containing a reactive aldehyde group and a carbon-iodine bond. This combination of functional groups dictates its chemical behavior and inherent instability.

Aldehyde Group Reactivity: Aldehydes are known to be susceptible to a variety of reactions that can lead to degradation. They are readily oxidized to carboxylic acids, can undergo polymerization, and are prone to nucleophilic attack.[1][2] The aldehyde proton is weakly acidic, which can facilitate enolization and subsequent reactions.[3][4]

Carbon-Iodine Bond Lability: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the haloalkanes.[5][6][7] This weakness makes the iodine atom a good leaving group in both nucleophilic substitution and elimination reactions.[6][8]

The presence of both a reactive aldehyde and a labile iodide on a short alkyl chain suggests that this compound is likely a highly reactive and unstable compound requiring careful handling and stringent storage conditions to minimize degradation.

Factors Affecting the Stability of this compound

Several environmental factors can significantly impact the stability of this compound, promoting various degradation pathways.

  • Air (Oxygen): The aldehyde functional group is highly susceptible to oxidation in the presence of air, leading to the formation of 3-iodopropanoic acid. This auto-oxidation can be initiated by light, heat, or the presence of metal ions and can proceed via a free-radical mechanism.[2][9]

  • Light: Photochemical energy can promote the homolytic cleavage of the weak carbon-iodine bond, generating radical species that can initiate and propagate degradation reactions. Light can also accelerate the oxidation of the aldehyde group.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition. For a reactive molecule like this compound, storage at elevated temperatures will likely lead to rapid degradation through various pathways, including elimination, substitution, and polymerization.[2]

  • Moisture: Aldehydes can react with water to form hydrates.[4] While this is often a reversible process, the presence of water can facilitate other degradation reactions.

  • Acids and Bases: Both acidic and basic conditions can catalyze the degradation of this compound. Acids can catalyze polymerization and other reactions of the aldehyde group, while bases can promote elimination reactions (dehydroiodination) and aldol-type reactions.[9]

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound, stringent storage and handling procedures are essential. The following table summarizes the recommended conditions based on the known reactivity of aldehydes and iodoalkanes.

ParameterRecommended ConditionJustification
Temperature Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C).To minimize the rate of all potential degradation reactions, including oxidation, polymerization, elimination, and substitution.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the highly susceptible aldehyde group.[9]
Light Protect from light by using amber vials or storing in the dark.To prevent photochemical degradation, particularly the cleavage of the C-I bond.
Container Use clean, dry, and inert glass containers with tightly sealed caps.To prevent contamination and exposure to air and moisture.
Purity Use high-purity material and consider repurification if stored for extended periods.Impurities can catalyze decomposition.
Additives Consider the addition of radical inhibitors (e.g., BHT) for long-term storage, although compatibility should be verified.To quench free-radical chain reactions involved in oxidation and polymerization.[2]

Potential Degradation Pathways

The bifunctional nature of this compound gives rise to several potential degradation pathways, which can occur concurrently.

Oxidation

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In the presence of atmospheric oxygen, this compound is expected to oxidize to 3-iodopropanoic acid.

G Oxidation of this compound This compound This compound I-CH2-CH2-CHO 3-Iodopropanoic_Acid 3-Iodopropanoic Acid I-CH2-CH2-COOH This compound->3-Iodopropanoic_Acid [O]

Caption: Oxidation of the aldehyde group.

Nucleophilic Substitution

The carbon atom bearing the iodine is electrophilic and susceptible to attack by nucleophiles. Common nucleophiles include water, alcohols (if used as a solvent), or even another molecule of this compound. For example, reaction with water would yield 3-hydroxypropanal.

G Nucleophilic Substitution of this compound This compound This compound I-CH2-CH2-CHO 3-Hydroxypropanal 3-Hydroxypropanal HO-CH2-CH2-CHO This compound->3-Hydroxypropanal H2O

Caption: Substitution of the iodide.

Elimination (Dehydroiodination)

In the presence of a base, or even spontaneously at elevated temperatures, this compound can undergo elimination of hydrogen iodide to form acrolein (propenal), a highly reactive and volatile α,β-unsaturated aldehyde.

G Elimination Reaction of this compound This compound This compound I-CH2-CH2-CHO Acrolein Acrolein CH2=CH-CHO This compound->Acrolein - HI

Caption: Elimination of hydrogen iodide.

Polymerization

Aldehydes, particularly in the presence of acid or base catalysts, can undergo polymerization. For this compound, this could lead to the formation of complex, high-molecular-weight materials.

Hypothetical Experimental Protocol for Stability Assessment

Due to the lack of specific literature on the stability of this compound, the following is a generalized, illustrative protocol for its stability assessment.

Objective: To evaluate the stability of this compound under various storage conditions (temperature, light, and atmosphere) over time.

Materials:

  • High-purity this compound

  • Inert vials (e.g., amber glass vials with PTFE-lined caps)

  • Nitrogen or argon gas source

  • Temperature-controlled storage units (e.g., refrigerator, freezer, oven)

  • Analytical instrumentation (e.g., GC-MS, HPLC-UV, NMR)

  • Derivatizing agent for aldehyde analysis (e.g., 2,4-dinitrophenylhydrazine, DNPH)[10]

Experimental Workflow:

G Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Characterization cluster_3 Data Interpretation Aliquot Aliquot this compound into inert vials Conditions Establish test conditions: - Temperature (e.g., -20°C, 4°C, 25°C, 40°C) - Atmosphere (Air, Inert Gas) - Light (Dark, Light Exposure) Aliquot->Conditions Store Store samples under defined conditions Conditions->Store Withdraw Withdraw samples at specified time points (e.g., T=0, 1, 2, 4, 8 weeks) Store->Withdraw Analyze Analyze samples by: - Purity Assay (e.g., GC, HPLC) - Degradant Identification (e.g., GC-MS) - Structural Confirmation (e.g., NMR) Withdraw->Analyze Data Quantify remaining this compound and identify/quantify degradation products Analyze->Data Kinetics Determine degradation kinetics and propose degradation pathways Data->Kinetics

Caption: General experimental workflow.

Procedure:

  • Initial Characterization (T=0):

    • Take an initial sample of the high-purity this compound.

    • Analyze by GC-MS, HPLC (with derivatization), and NMR to confirm identity, purity, and the absence of significant impurities.

  • Sample Preparation:

    • In a controlled environment (e.g., a glovebox with an inert atmosphere), aliquot the this compound into a series of amber vials.

    • For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

    • Prepare multiple vials for each storage condition and time point.

  • Storage:

    • Place the prepared vials in the designated temperature- and light-controlled environments.

  • Time-Point Analysis:

    • At each predetermined time point, remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Immediately analyze the sample using the same analytical methods as in the initial characterization.

  • Data Analysis:

    • Quantify the peak area of this compound to determine its remaining percentage relative to the T=0 sample.

    • Identify and quantify any new peaks corresponding to degradation products using GC-MS and by comparing with potential standards.

    • Use NMR to identify the structure of major degradation products.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Conclusion

This compound is an inherently reactive molecule due to the presence of both an aldehyde and an iodoalkane functional group. Its stability is compromised by exposure to air, light, elevated temperatures, and moisture. To ensure its integrity, it must be stored at low temperatures, under an inert atmosphere, and protected from light. The primary degradation pathways are expected to be oxidation of the aldehyde, nucleophilic substitution or elimination of the iodide, and polymerization. Researchers utilizing this compound in their synthetic endeavors should adhere to these stringent storage and handling guidelines to ensure the quality of the reagent and the success of their experimental outcomes.

References

A Technical Guide to the Discovery and Historical Background of Halogenated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenated aldehydes, a class of organic compounds characterized by the presence of one or more halogen atoms on the aldehyde structure, hold a significant place in the history of organic chemistry and pharmacology. Their discovery in the 19th century marked pivotal advancements in synthetic chemistry and led to the development of some of the earliest synthetic therapeutic agents. This in-depth technical guide explores the discovery and historical background of key halogenated aldehydes, providing detailed experimental protocols from the original literature, quantitative data, and visualizations of the foundational chemical transformations.

Chloral (B1216628) (Trichloroacetaldehyde) and Chloral Hydrate (B1144303): The First Synthetic Hypnotic

The story of halogenated aldehydes begins with the synthesis of chloral and its hydrate, a discovery that predates the systematic understanding of organic structures.

Historical Background

Chloral hydrate was first synthesized by the German chemist Justus von Liebig in 1832 at the University of Giessen.[1][2] Liebig's work involved the chlorination of ethanol (B145695), a reaction that yielded a substance he named chloral.[3][4] Initially, the physiological properties of chloral were not recognized.[3] It was not until 1869 that Oscar Liebreich, a German physician, investigated the compound based on the erroneous hypothesis that it would be converted to chloroform (B151607) in the body, a known anesthetic.[5] His detailed publication on its sedative and hypnotic properties led to its widespread use as the first synthetic sleeping aid.[4][5]

Original Synthesis of Chloral

Experimental Protocol by Justus von Liebig (1832)

Liebig's original synthesis involved the reaction of absolute ethanol with chlorine gas. While the original publication in "Annalen der Pharmacie" provides a descriptive account, a modern interpretation of the likely procedure is as follows:

Objective: To synthesize chloral by the exhaustive chlorination of ethanol.

Materials:

  • Absolute Ethanol (C₂H₅OH)

  • Chlorine Gas (Cl₂)

  • Apparatus for gas generation and bubbling

  • Distillation apparatus

Procedure:

  • A stream of dry chlorine gas was passed through absolute ethanol in a reaction vessel.

  • The reaction is exothermic and likely required cooling to control the reaction rate and prevent excessive side reactions.

  • The chlorination was continued until the density of the liquid no longer increased, indicating the reaction was complete. This process could take several days.

  • The crude product, a mixture of chloral, chloral alcoholate, and other chlorinated byproducts, was then subjected to distillation with concentrated sulfuric acid. The sulfuric acid served to decompose the chloral alcoholate and other intermediates, liberating the free chloral.

  • The distilled chloral was collected as a colorless, oily liquid.

Chemical Equation:

C₂H₅OH + 4Cl₂ → C₂HCl₃O + 5HCl

Quantitative Data (Historical):

Liebig's 1832 paper was primarily descriptive and lacked the detailed quantitative data (such as percentage yield) that is standard in modern chemical literature. However, he did describe the physical properties of the resulting chloral.

PropertyObserved Value (Liebig, 1832)Modern Accepted Value
Boiling PointNot explicitly stated97.8 °C
AppearanceColorless, oily liquidColorless, oily liquid
Formation of Chloral Hydrate

Liebig also noted that upon addition of a small amount of water, chloral solidified into a crystalline mass, which is now known as chloral hydrate.[2][6]

Reaction:

C₂HCl₃O + H₂O → C₂H₃Cl₃O₂

Bromal (Tribromoacetaldehyde): Following the Path of Chloral

The discovery of bromine by Carl Jacob Löwig in 1826 paved the way for the synthesis of brominated organic compounds.[7]

Historical Background

Following a similar synthetic logic to Liebig's work with chlorine, it is highly probable that the first synthesis of bromal was achieved by the reaction of ethanol with bromine. While a specific singular "discovery" paper for bromal is less cited than that of chloral, early 19th-century chemical literature documents the preparation of bromal from ethanol and bromine.[8]

Early Synthesis of Bromal

Experimental Protocol (Reconstructed from early 19th-century methods)

Objective: To synthesize bromal by the bromination of ethanol.

Materials:

  • Absolute Ethanol (C₂H₅OH)

  • Bromine (Br₂)

  • Distillation apparatus

Procedure:

  • Bromine was slowly added to absolute ethanol in a reaction vessel, likely with cooling to control the vigorous reaction.

  • The mixture was allowed to react, likely for an extended period.

  • Similar to the synthesis of chloral, the crude product would have been a mixture of bromal, bromal alcoholate, and other brominated species.

  • Purification would have involved distillation, possibly with the addition of a dehydrating agent like concentrated sulfuric acid, to yield bromal as a yellowish, oily liquid.[8]

Chemical Equation:

C₂H₅OH + 4Br₂ → C₂HBr₃O + 5HBr

Quantitative Data (Historical):

Early reports on the properties of bromal provide some physical characteristics.

PropertyReported Value (19th Century)Modern Accepted Value
Boiling Point~174 °C (with decomposition)174 °C (decomposes)
Density~2.66 g/cm³2.665 g/mL at 25 °C
AppearanceYellowish, oily liquidYellowish oily liquid

Fluoral (Trifluoroacetaldehyde): A Later Arrival with a More Complex History

The synthesis of organofluorine compounds presented significant challenges to early chemists due to the high reactivity of fluorine.

Historical Background

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[1] However, the systematic development of organofluorine chemistry, and thus the synthesis of compounds like fluoral, came much later. The breakthrough was the development of the Swarts reaction in 1892 by the Belgian chemist Frédéric Swarts. This reaction, which involves the exchange of chlorine or bromine atoms for fluorine using a metallic fluoride (B91410) like antimony trifluoride (SbF₃), became a cornerstone of organofluorine synthesis.[1] While a specific date for the first synthesis of fluoral (trifluoroacetaldehyde) is not as clearly documented as that of chloral, it was undoubtedly made possible by these advancements in fluorination chemistry. Modern methods for preparing fluoral often involve the reduction of trifluoroacetic acid or its esters, or the oxidation of trifluoroethanol.[9]

Representative Early Synthesis of a Fluorinated Aldehyde Precursor (Conceptual)

A direct historical protocol for the very first synthesis of fluoral is difficult to pinpoint. However, a conceptual protocol based on the principles of the Swarts reaction applied to a chlorinated aldehyde precursor is presented below.

Objective: To synthesize a fluorinated aldehyde precursor via halogen exchange.

Materials:

  • Chloral (C₂HCl₃O)

  • Antimony Trifluoride (SbF₃)

  • Antimony Pentachloride (SbCl₅) (as a catalyst)

  • Reaction vessel suitable for heating under reflux

Procedure:

  • Chloral would be mixed with antimony trifluoride and a catalytic amount of antimony pentachloride in a reaction vessel.

  • The mixture would be heated to initiate the halogen exchange reaction.

  • The progress of the reaction would be monitored by the change in boiling point of the mixture.

  • The resulting trifluoroacetaldehyde (B10831) (fluoral), being a gas at room temperature, would be collected by condensation at a low temperature.

Chemical Equation (Illustrative):

C₂HCl₃O + SbF₃ --(SbCl₅)--> C₂HF₃O + SbCl₃

Quantitative Data:

PropertyFluoral (CF₃CHO)Fluoral Hydrate (CF₃CH(OH)₂)
Boiling Point-18 °C104 °C
Melting Point-66 °C
AppearanceGasColorless crystals

Iodal (Triiodoacetaldehyde): The Unstable Sibling

The iodinated analogue of chloral, iodal, was also synthesized in the 19th century.

Historical Background

Iodal was discovered and named in 1837.[10] Its synthesis followed the established pattern of reacting ethanol with the corresponding halogen, in this case, iodine. However, due to the lower reactivity of iodine and the instability of the resulting product, its study and application were less extensive than those of chloral and bromal.

Early Synthesis of Iodal

Experimental Protocol (Based on 19th-century literature)

Objective: To synthesize iodal by the iodination of ethanol.

Materials:

  • Ethanol (C₂H₅OH)

  • Iodine (I₂)

  • Concentrated Nitric Acid (HNO₃) (as a catalyst/oxidizing agent)

Procedure:

  • Ethanol and iodine were reacted in the presence of concentrated nitric acid. The nitric acid served to oxidize the ethanol and facilitate the iodination process.

  • The reaction mixture was likely heated to promote the reaction.

  • The resulting iodal was described as a pale yellow liquid with a pungent odor.[10]

  • Like chloral and bromal, iodal readily forms a hydrate with water, which was described as white, silky, water-soluble crystals.[10]

Chemical Equation (Simplified):

C₂H₅OH + 3I₂ + [HNO₃] → C₂HI₃O + 3HI + ...

Quantitative Data (Historical):

PropertyReported Value (19th Century)Modern Accepted Value
AppearancePale yellow liquid or solidPale yellow liquid or solid
Molar Mass-421.74 g/mol

Signaling Pathways and Experimental Workflows

The discovery of halogenated aldehydes was primarily driven by synthetic exploration rather than the elucidation of complex biological signaling pathways. However, the logical progression of their discovery can be visualized.

Discovery_Progression cluster_Chlorine Chlorine Chemistry cluster_Bromine Bromine Chemistry cluster_Fluorine Fluorine Chemistry cluster_Iodine Iodine Chemistry Liebig Justus von Liebig (1832) Chlorination Chlorination of Ethanol Liebig->Chlorination Performs Chloral Chloral (C₂HCl₃O) Chlorination->Chloral Yields Lowig Carl Jacob Löwig (~1830s) Bromination Bromination of Ethanol Lowig->Bromination Performs Bromal Bromal (C₂HBr₃O) Bromination->Bromal Yields Swarts Frédéric Swarts (1892) Halogen_Exchange Halogen Exchange (Swarts Reaction) Swarts->Halogen_Exchange Develops Fluoral Fluoral (C₂HF₃O) Halogen_Exchange->Fluoral Enables Synthesis of Unknown Discoverer (1837) Iodination Iodination of Ethanol Unknown->Iodination Performs Iodal Iodal (C₂HI₃O) Iodination->Iodal Yields

Caption: Logical progression of the discovery of key halogenated aldehydes.

Conclusion

The discovery of halogenated aldehydes in the 19th century was a testament to the burgeoning field of organic synthesis. From Liebig's pioneering work on chloral, which serendipitously led to the first synthetic hypnotic, to the later development of methods for synthesizing their brominated, fluorinated, and iodinated counterparts, these compounds have played a crucial role in the advancement of both chemistry and medicine. The historical experimental protocols, though lacking the precision of modern methods, laid the groundwork for the synthesis of a vast array of halogenated organic molecules that continue to be of great importance in research and industry today.

References

Theoretical Calculations on the Reactivity of 3-Iodopropanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 3-iodopropanal, a bifunctional molecule with significant potential in organic synthesis and drug development. While direct experimental and computational data on this compound is limited, this document synthesizes information from analogous compounds, including propanal and various halo-aldehydes and halo-ketones, to build a robust predictive model of its chemical behavior. This guide covers the molecule's conformational landscape, key reaction pathways such as nucleophilic substitution and oxidation, and provides detailed, albeit extrapolated, experimental protocols. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers interested in the application of this compound in their work.

Introduction

This compound is an organic compound featuring both an aldehyde functional group and a terminal iodine atom. This dual functionality makes it a versatile building block in organic synthesis. The aldehyde group can undergo nucleophilic additions and reductions, while the carbon-iodine bond is susceptible to nucleophilic substitution and the formation of organometallic reagents.[1] The interplay between these two reactive centers, influenced by the molecule's conformational preferences, dictates its overall reactivity and synthetic utility. Understanding these factors is crucial for designing efficient synthetic routes and for predicting the molecule's behavior in complex chemical and biological systems.

This guide employs theoretical calculations and analogies to related compounds to elucidate the reactivity of this compound. We will explore its conformational analysis, predict its behavior in key organic reactions, and provide detailed hypothetical protocols for its synthesis and transformation.

Conformational Analysis

The reactivity of this compound is intrinsically linked to its three-dimensional structure. The molecule's flexibility allows it to adopt various conformations, with the relative energies of these conformers influencing which reactive sites are most accessible. By drawing parallels with propanal, we can predict the key conformational states of this compound.[2][3]

Computational studies on propanal have identified several key conformations arising from rotation around the C1-C2 bond.[4] The most stable conformer is the syn-eclipsed form, where the methyl group is eclipsed with the carbonyl oxygen. Other notable conformations include the gauche and anti-staggered forms. For this compound, the bulky iodine atom is expected to introduce significant steric hindrance, which will alter the relative energies of these conformations.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (O=C-C-I)Predicted Relative Energy (kcal/mol)Key Interactions
Syn-Eclipsed2.5Steric clash between iodine and oxygen
Gauche60°0.8Reduced steric hindrance
Anti-Staggered180°0.0Minimal steric hindrance

Note: These values are estimations based on the conformational analysis of propanal and the steric effects of an iodine substituent.

The anti-staggered conformation, where the large iodine atom is positioned opposite to the carbonyl group, is predicted to be the most stable due to minimized steric interactions. This has important implications for reactivity, as the accessibility of the aldehyde proton and the carbon bearing the iodine will be dependent on the predominant conformation in a given solvent and temperature.

Conformational_Equilibrium Conformational Equilibrium of this compound Syn Syn-Eclipsed Gauche Gauche Syn->Gauche Rotation Anti Anti-Staggered (Lowest Energy) Gauche->Anti Rotation

Caption: Predicted conformational equilibrium of this compound.

Theoretical Reactivity Analysis

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the C-I bond's susceptibility to nucleophilic attack. Computational studies on α-haloketones provide a useful framework for understanding the nucleophilic substitution reactions of this compound.[5]

Nucleophilic Substitution at the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. Nucleophilic substitution at the C-3 position is therefore a facile process. Both SN1 and SN2 mechanisms are plausible, with the preferred pathway depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[6]

Table 2: Predicted Activation Energies for Nucleophilic Substitution Reactions

NucleophileSolventPredicted MechanismEstimated Activation Energy (kcal/mol)
Cyanide (CN⁻)DMSOSN215-20
Hydroxide (OH⁻)WaterSN218-23
Methanol (CH₃OH)MethanolSN125-30

Note: These are estimated values based on computational studies of analogous haloalkanes and haloketones.

SN2_Pathway Generalized S_N2 Reaction Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---I]⁻ Reactants->TS Attack Products 3-Substituted Propanal + I⁻ TS->Products Iodide leaves

Caption: A generalized SN2 pathway for this compound.

Reactions at the Aldehyde Group

The aldehyde group is a site of high electrophilicity and is prone to nucleophilic addition reactions. Common reactions include the formation of cyanohydrins, acetals, and imines. The reactivity of the aldehyde can be influenced by the electron-withdrawing effect of the iodine atom, although this effect is attenuated by the intervening methylene (B1212753) groups.

Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for similar compounds and are presented as a starting point for the experimental investigation of this compound.

Synthesis of this compound

A plausible synthesis of this compound involves the oxidation of 3-iodo-1-propanol (B1294970).

Protocol:

  • Preparation of 3-Iodo-1-propanol: A solution of 3-chloro-1-propanol (B141029) (1.0 mol) and sodium iodide (1.2 mol) in acetone (B3395972) (500 mL) is refluxed for 48 hours.[7] The resulting sodium chloride precipitate is removed by filtration. The acetone is removed under reduced pressure, and the crude 3-iodo-1-propanol is purified by distillation.

  • Oxidation to this compound: To a solution of 3-iodo-1-propanol (0.5 mol) in dichloromethane (B109758) (1 L) is added pyridinium (B92312) chlorochromate (PCC) (0.6 mol) in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Synthesis_Workflow Synthetic Workflow for this compound Start 3-Chloro-1-propanol Step1 Finkelstein Reaction (NaI, Acetone) Start->Step1 Intermediate 3-Iodo-1-propanol Step1->Intermediate Step2 Oxidation (PCC, CH₂Cl₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Oxidation to 3-Iodopropanoic Acid

Aldehydes are readily oxidized to carboxylic acids.[8]

Protocol:

  • To a solution of this compound (0.1 mol) in acetone (200 mL) at 0 °C is added Jones reagent (a solution of chromic acid in sulfuric acid) dropwise until the orange color persists.

  • The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-iodopropanoic acid.

Nucleophilic Substitution with Sodium Cyanide

This reaction demonstrates the displacement of the iodide ion.[6]

Protocol:

  • A solution of this compound (0.1 mol) and sodium cyanide (0.12 mol) in dimethyl sulfoxide (B87167) (DMSO) (150 mL) is heated at 60 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude 4-oxobutanenitrile (B1583811) can be purified by column chromatography.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR (CDCl₃)δ 9.8 (t, 1H, CHO), 3.3 (t, 2H, CH₂I), 3.0 (dt, 2H, CH₂CHO)
¹³C NMR (CDCl₃)δ 200 (CHO), 45 (CH₂CHO), 5 (CH₂I)
IR (neat)ν 2950 (C-H), 1725 (C=O), 1250 (C-I) cm⁻¹
Mass Spec (EI)m/z 184 (M⁺), 155 (M-CHO)⁺, 127 (I)⁺, 57 (C₃H₅O)⁺

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Through analogy with simpler aldehydes and halo-ketones, we have predicted its conformational preferences, key reaction pathways, and spectroscopic signatures. The provided hypothetical experimental protocols offer a starting point for the practical application of this versatile bifunctional molecule in organic synthesis. Further experimental and computational studies are warranted to validate and refine the predictions made in this guide, which will undoubtedly accelerate the development of new synthetic methodologies and the discovery of novel molecules with important biological activities.

References

Solubility of 3-Iodopropanal in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodopropanal in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information based on the fundamental principles of organic chemistry, the known properties of haloalkanes and aldehydes, and established methodologies for solubility determination.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2][3] This means that substances with similar intermolecular forces are more likely to be miscible.[1][2] this compound is a polar organic molecule due to the presence of two key functional groups: an aldehyde and an iodoalkane. The carbon-iodine bond is the least polar among the carbon-halogen bonds, but it still contributes to the molecule's overall polarity. The aldehyde group, with its carbonyl (C=O) function, is significantly polar.

Therefore, this compound is expected to be soluble in polar organic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be lower.

Predicted Solubility of this compound

While specific quantitative data is not available, a qualitative and predictive assessment of this compound's solubility in common organic solvents can be made. The following table summarizes these predictions.

SolventChemical FormulaTypePredicted Solubility of this compoundRationale
EthanolC₂H₅OHPolar ProticHigh / MiscibleEthanol is a polar protic solvent capable of hydrogen bonding and strong dipole-dipole interactions, which should readily solvate the polar aldehyde group of this compound.
Methanol (B129727)CH₃OHPolar ProticHigh / MiscibleSimilar to ethanol, methanol is a small, highly polar protic solvent that is expected to be an excellent solvent for this compound.
Acetone(CH₃)₂COPolar AproticHigh / MiscibleAcetone's strong dipole moment from the carbonyl group will effectively interact with the polar aldehyde and iodo groups of this compound.
Diethyl Ether(C₂H₅)₂OWeakly PolarModerate to HighDiethyl ether is a weakly polar solvent and is generally a good solvent for a wide range of organic compounds. It should be capable of dissolving this compound through dipole-dipole and London dispersion forces.
ChloroformCHCl₃Weakly PolarModerate to HighChloroform is a common solvent for many organic compounds and its weak polarity should be sufficient to dissolve this compound.
DichloromethaneCH₂Cl₂Polar AproticHigh / MiscibleDichloromethane is a versatile polar aprotic solvent that is expected to readily dissolve this compound.
TolueneC₇H₈NonpolarLow to ModerateAs a nonpolar aromatic solvent, toluene's primary intermolecular forces are London dispersion forces. While some interaction is possible, it is not expected to be as effective at solvating the polar this compound molecule as polar solvents.
Hexane (B92381)C₆H₁₄NonpolarLowHexane is a nonpolar aliphatic solvent. The significant difference in polarity between hexane and this compound suggests poor solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the use of a syringe fitted with a chemically resistant filter is highly recommended.

    • Immediately dilute the collected sample with a known volume of the same solvent to prevent precipitation upon cooling and to bring the concentration within the analytical range of the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow start Start prepare_mixture Prepare Mixture (Excess this compound in Solvent) start->prepare_mixture equilibrate Equilibrate (Thermostatic Shaker, 24-48h) prepare_mixture->equilibrate settle Settle (Allow excess to precipitate) equilibrate->settle sample Sample Supernatant (Filter with syringe) settle->sample dilute Dilute Sample (Known volume of solvent) sample->dilute analyze Analyze (GC/HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers and professionals in the field. For specific applications, it is highly recommended to determine the solubility experimentally using the detailed protocol provided.

References

3-Iodopropanal: A Comprehensive Technical Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropanal is a bifunctional organic compound with significant applications in organic synthesis.[1] Its dual reactivity, stemming from the aldehyde group and the carbon-iodine bond, makes it a valuable intermediate for constructing complex molecular architectures.[1] However, its utility is accompanied by a range of potential hazards that necessitate stringent safety protocols. This guide provides an in-depth overview of the known and suspected hazards associated with this compound, detailed safety precautions, and recommended experimental protocols for its safe handling in a laboratory setting. All quantitative data is summarized in structured tables, and logical relationships between hazards and safety measures are visualized using a Graphviz diagram.

Introduction

Halogenated aldehydes, such as this compound, are a class of reactive organic compounds widely utilized in synthetic chemistry. The presence of both an aldehyde and a halogen atom on a three-carbon chain allows for a variety of chemical transformations, including nucleophilic additions, condensations, and substitutions.[1] While its synthetic potential is significant, the inherent reactivity of this compound also presents considerable health and safety risks. This document aims to provide researchers and professionals in drug development with a comprehensive understanding of these risks and the necessary precautions to mitigate them.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

GHS Hazard Statements

The following table summarizes the GHS hazard statements for this compound, providing a clear overview of its primary dangers.

Hazard Code Hazard Statement Description
H226Flammable liquid and vaporThe substance can ignite and burn when exposed to a source of ignition.
H315Causes skin irritationDirect contact with the skin can lead to inflammation and irritation.
H319Causes serious eye irritationDirect contact with the eyes can result in significant and potentially damaging irritation.
H332Harmful if inhaledInhalation of vapors or aerosols can cause adverse health effects.
H335May cause respiratory irritationInhalation can lead to irritation of the respiratory tract.
H341Suspected of causing genetic defectsThere is some evidence to suggest that this substance may cause mutations in the genetic material of cells.
H351Suspected of causing cancerThere is some evidence to suggest that this substance may cause cancer.
H411Toxic to aquatic life with long lasting effectsRelease into the environment can cause long-term harm to aquatic organisms.

Toxicological Profile

Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. Due to its classification as a suspected mutagen and carcinogen, chronic exposure should be strictly avoided.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Property Value Source
Molecular Formula C₃H₅IOPubChem
Molecular Weight 183.98 g/mol PubChem
Melting Point -101 °CSigma-Aldrich
Boiling Point 101-102 °CSigma-Aldrich
Density 1.743 g/cm³ at 25 °CSigma-Aldrich

Experimental Protocols and Safety Precautions

Given the hazardous nature of this compound, a multi-layered approach to safety is essential. This includes engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE Type Specification Rationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves.To prevent skin contact and irritation. Latex gloves are not recommended as they may not provide adequate protection against aldehydes.
Body Protection A flame-retardant lab coat, fully buttoned, with long sleeves.To protect the skin from splashes and in case of a fire.
Footwear Closed-toe shoes.To protect the feet from spills.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge may be necessary for certain operations or in case of a spill. All respirator use must comply with institutional and national guidelines.To prevent inhalation of harmful vapors, especially if engineering controls are insufficient.
Handling and Storage Procedures
  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[2] Use non-sparking tools and explosion-proof equipment.

  • Inert Atmosphere: For storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation, as is recommended for other reactive aldehydes.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Quantities: Use the smallest possible quantity of the substance for the experiment.

  • Waste Disposal: Dispose of waste containing this compound in a designated, labeled hazardous waste container according to institutional and local regulations.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Emergency Situation First Aid / Response Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for hazardous waste disposal.
Fire Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the fire. Vapors are heavier than air and may travel to a source of ignition and flash back.

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical connections between the hazards of this compound and the necessary safety precautions.

Hazard_Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions H226 H226: Flammable Liquid & Vapor Handling Safe Handling Procedures (No Ignition Sources, Small Quantities) H226->Handling Mitigated by Emergency Emergency Procedures (First Aid, Spill & Fire Response) H226->Emergency Responded to by H315 H315: Causes Skin Irritation PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H315->PPE Prevented by H315->Emergency Responded to by H319 H319: Causes Serious Eye Irritation H319->PPE Prevented by H319->Emergency Responded to by H332 H332: Harmful if Inhaled Engineering Engineering Controls (Fume Hood, Ventilation) H332->Engineering Controlled by H332->Emergency Responded to by H335 H335: May Cause Respiratory Irritation H335->Engineering Controlled by H335->Emergency Responded to by H341 H341: Suspected Mutagen H341->Engineering Exposure Minimized by H341->PPE Exposure Minimized by H341->Emergency Responded to by H351 H351: Suspected Carcinogen H351->Engineering Exposure Minimized by H351->PPE Exposure Minimized by H351->Emergency Responded to by H411 H411: Toxic to Aquatic Life Disposal Hazardous Waste Disposal H411->Disposal Managed by Storage Proper Storage (Tightly Closed, Cool, Ventilated) Handling->Storage

Caption: Hazard-Precaution Flow for this compound

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and caution. By understanding its flammability, irritant nature, and potential for long-term health effects, and by rigorously implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize the risks associated with its use. A proactive approach to safety is paramount when working with such reactive and hazardous compounds.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using 3-Iodopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life sciences, enabling the study of protein function, localization, and interactions. A variety of chemical probes have been developed to covalently modify proteins at specific amino acid residues. 3-Iodopropanal is a bifunctional reagent that offers potential for protein modification through its aldehyde and iodo functional groups. The aldehyde can react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues, to form a Schiff base, which can be further stabilized by reduction. The iodo group, being a good leaving group, can react with nucleophilic residues, most notably the thiol group of cysteine, via nucleophilic substitution. This document provides detailed, albeit hypothetical, protocols and application notes for the use of this compound in protein labeling, based on established principles of protein chemistry.

Principle of Reaction

The labeling of proteins with this compound can proceed via two primary mechanisms depending on the target residue and reaction conditions:

  • Reaction with Cysteine Residues: The thiol group of a cysteine residue can act as a nucleophile, attacking the carbon atom bearing the iodine atom in an SN2 reaction. This results in a stable thioether bond. This reaction is analogous to labeling with iodoacetamide.[1]

  • Reaction with Lysine Residues: The aldehyde group of this compound can react with the primary amine of a lysine residue to form a Schiff base (an imine). This bond is reversible and may require a subsequent reduction step (e.g., with sodium cyanoborohydride) to form a stable secondary amine linkage.

The selectivity of the reaction can be influenced by the pH of the reaction buffer. Thiol reactivity is generally favored at a pH around 7-8.5, while the reaction with amines is more efficient at a slightly more alkaline pH (around 8-9).

Applications

Proteins labeled with this compound can be utilized in a variety of applications, including:

  • Introduction of a reactive handle: The labeled protein now contains a reactive aldehyde or a modified residue that can be used for subsequent conjugation to other molecules, such as fluorescent dyes, biotin, or crosslinkers.

  • Structural and functional studies: Site-specific modification can be used to probe the role of particular amino acid residues in protein function.

  • Drug development: The covalent modification of proteins is a key strategy in the design of targeted therapeutics.

Experimental Protocols

Herein, we provide two distinct protocols for the labeling of proteins with this compound, targeting either cysteine or lysine residues.

Protocol 1: Cysteine-Specific Labeling

This protocol is designed to favor the reaction of this compound with cysteine residues.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.[2]

    • Crucially , remove the reducing agent using a desalting column or dialysis prior to adding this compound.[3]

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10 mM DTT to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using mass spectrometry to confirm the covalent modification.

Protocol 2: Lysine-Specific Labeling (Reductive Amination)

This protocol targets primary amines (lysine residues and the N-terminus) via reductive amination.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., Borate buffer, pH 8.5)

  • This compound

  • Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).

    • Add a 20- to 100-fold molar excess of this compound to the protein solution.

    • Incubate for 30 minutes at room temperature to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M in water).

    • Add the reducing agent to the reaction mixture to a final concentration of 20 mM.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM Tris-HCl to quench any unreacted this compound and reducing agent.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the labeled protein using a desalting column or dialysis.

  • Characterization:

    • Confirm the modification and determine the degree of labeling by mass spectrometry.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be collected and analyzed during a protein labeling experiment with this compound.

Table 1: Optimization of Labeling Conditions for Cysteine Modification

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Concentration 1 mg/mL2 mg/mL1 mg/mL2 mg/mL
Molar Ratio (Reagent:Protein) 10:110:150:150:1
Reaction Time 1 hour1 hour2 hours2 hours
Reaction Temperature Room TempRoom TempRoom Temp4°C
Degree of Labeling (DOL) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Table 2: Characterization of Labeled Protein

ParameterUnlabeled ProteinLabeled Protein (Cys)Labeled Protein (Lys)
Molecular Weight (Da) XX + 184X + n(184)
Purity (%) >95%>95%>95%
Biological Activity (%) 100%To be determinedTo be determined

Note: The degree of labeling (DOL) is the average number of this compound molecules conjugated to each protein molecule.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_cys Cysteine Labeling cluster_lys Lysine Labeling (Reductive Amination) Protein_Cys Protein-SH Labeled_Cys Protein-S-CH2-CH2-CHO Protein_Cys->Labeled_Cys  + this compound (pH 7.4) Iodopropanal_Cys I-CH2-CH2-CHO Protein_Lys Protein-NH2 Schiff_Base Protein-N=CH-CH2-CH2-I Protein_Lys->Schiff_Base  + this compound (pH 8.5) Iodopropanal_Lys I-CH2-CH2-CHO Labeled_Lys Protein-NH-CH2-CH2-CH2-I Schiff_Base->Labeled_Lys  + NaBH3CN

Caption: Reaction mechanisms of this compound with cysteine and lysine residues.

Experimental Workflow

Experimental_Workflow Start Start: Purified Protein Prep Protein Preparation (Buffer Exchange, Reduction if needed) Start->Prep Labeling Labeling Reaction (Add this compound) Prep->Labeling Quench Quench Reaction Labeling->Quench Purify Purification (Desalting / Dialysis) Quench->Purify Characterize Characterization (Mass Spec, Activity Assay) Purify->Characterize End End: Labeled Protein Characterize->End

Caption: General experimental workflow for protein labeling with this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient removal of reducing agent (for cysteine labeling)- Suboptimal pH- Insufficient molar excess of reagent- Protein instability- Ensure complete removal of DTT/TCEP before adding reagent- Optimize the pH of the reaction buffer- Increase the molar ratio of this compound to protein- Perform the reaction at a lower temperature (e.g., 4°C)
Protein Precipitation - High concentration of organic solvent (from reagent stock)- Protein instability under labeling conditions- Keep the volume of the reagent stock solution to a minimum (<5% of total volume)- Optimize buffer conditions (e.g., add stabilizers like glycerol)
Loss of Biological Activity - Modification of a critical amino acid residue- Reduce the molar excess of the labeling reagent- If possible, use site-directed mutagenesis to protect critical residues

Safety Precautions

This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for 3-Iodopropanal as a Bifunctional Crosslinking Agent in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional characterization of proteins and protein complexes.[1][2] This technique provides distance constraints that are crucial for modeling the three-dimensional architecture of proteins and mapping protein-protein interaction interfaces.[2][3] 3-Iodopropanal is a hetero-bifunctional crosslinking agent featuring an aldehyde and an alkyl iodide. This combination of reactive groups allows for the covalent modification of nucleophilic amino acid residues, primarily lysine (B10760008) and cysteine, making it a valuable tool for probing protein structure and interactions over short distances. The aldehyde group can react with the primary amine of a lysine residue to form a Schiff base, which can be stabilized by reduction, while the alkyl iodide is susceptible to nucleophilic substitution by the thiol group of a cysteine residue or the primary amine of a lysine.

Principle of Action

This compound's utility as a crosslinking agent stems from its dual reactivity. The reaction mechanism involves two main steps which can occur sequentially:

  • Reaction with Lysine: The aldehyde moiety of this compound readily reacts with the ε-amino group of a lysine residue to form a Schiff base. This imine bond can be optionally stabilized by a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Reaction with Cysteine: The alkyl iodide group is an electrophile that can react with the nucleophilic thiol group of a cysteine residue via an S-alkylation reaction.[4] This forms a stable thioether bond.

The short three-carbon spacer arm of this compound makes it ideal for capturing proximal interactions.

Diagram of Reaction Mechanism

Reaction Mechanism of this compound cluster_reactants Reactants cluster_products Crosslinked Product This compound This compound I-CH₂-CH₂-CHO Crosslink Protein 1-Lys-(CH₂-CH₂-S)-Cys-Protein 2 This compound->Crosslink Aldehyde reacts with Lysine amine Lysine Lysine (Protein 1) Lysine->Crosslink Cysteine Cysteine (Protein 2) Cysteine->Crosslink Iodide reacts with Cysteine thiol

Caption: Reaction of this compound with lysine and cysteine residues.

Applications in Proteomics

  • Mapping Protein-Protein Interactions (PPIs): By covalently linking interacting proteins, this compound can help identify novel PPIs and map the interaction interfaces of known complexes.

  • Probing Protein Conformation: Intra-protein crosslinks generated by this compound can provide distance constraints to refine 3D models of proteins and study conformational changes.

  • Chemical Proteomics: this compound can be used as a chemical probe to identify proteins with reactive cysteine and lysine residues in specific cellular states.[5][6]

Experimental Protocols

Protocol 1: In-Solution Crosslinking of a Purified Protein Complex

This protocol describes the crosslinking of a purified protein complex in solution using this compound.

Materials:

  • Purified protein complex (e.g., 1 mg/mL in HEPES buffer)

  • This compound (freshly prepared stock solution in anhydrous DMSO)

  • Crosslinking buffer (e.g., 20 mM HEPES-KOH, 150 mM NaCl, pH 7.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Mass spectrometer compatible silver stain or Coomassie stain

Procedure:

  • Sample Preparation: Prepare the purified protein complex at a concentration of 0.5-2 mg/mL in the crosslinking buffer.

  • Crosslinker Addition: Add this compound to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Sample Preparation for Mass Spectrometry:

    • Excise the crosslinked protein bands from the gel.

    • Perform in-gel digestion using trypsin.[7]

    • Extract the peptides for subsequent LC-MS/MS analysis.

Protocol 2: Quantitative Crosslinking Analysis using SILAC

This protocol outlines a quantitative crosslinking experiment using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare protein interactions under two different conditions (e.g., treated vs. untreated cells).

Materials:

  • SILAC labeling media ("light" and "heavy")

  • Cell lines for SILAC labeling

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Enrichment resin for crosslinked peptides (e.g., size exclusion chromatography or strong cation exchange)

  • LC-MS/MS instrumentation

Procedure:

  • SILAC Labeling: Grow two populations of cells, one in "light" medium and one in "heavy" medium containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.

  • Cell Treatment and Lysis: Treat one cell population with the stimulus of interest. Lyse both cell populations.

  • Crosslinking: Treat the lysates from both "light" and "heavy" populations with this compound as described in Protocol 1.

  • Sample Combination and Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Digest the combined proteome with trypsin.

  • Enrichment of Crosslinked Peptides: Enrich for crosslinked peptides using size exclusion or strong cation exchange chromatography.[3]

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry.

  • Data Analysis: Use specialized software (e.g., pLink, MaxQuant) to identify crosslinked peptides and quantify the "heavy"/"light" ratios to determine changes in protein interactions.

Data Presentation

Quantitative data from a SILAC crosslinking experiment can be summarized in tables for easy comparison.

Table 1: Identified Inter-Protein Crosslinks

Crosslink IDProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2SILAC Ratio (H/L)p-value
XL-001Protein AK121Protein BC45...GK ......AC ...2.50.01
XL-002Protein CK88Protein DC150...TK ......VC ...0.80.35
XL-003Protein EK210Protein FC72...LK ......MC ...3.10.005

Table 2: Identified Intra-Protein Crosslinks

Crosslink IDProteinResidue 1Residue 2SequenceSILAC Ratio (H/L)p-value
XL-004Protein GK56C98...YK ...G...IC ...1.10.89
XL-005Protein HK134C178...FK ...L...PC ...0.40.02

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Quantitative Crosslinking Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_ms_prep MS Sample Preparation cluster_analysis Analysis A SILAC Labeling (Light vs. Heavy) B Cell Lysis A->B C Protein Quantification B->C D Add this compound C->D E Incubation D->E F Quenching E->F G Combine Light & Heavy Samples F->G H Proteolytic Digestion (Trypsin) G->H I Enrichment of Crosslinked Peptides H->I J LC-MS/MS Analysis I->J K Database Search & Crosslink ID J->K L Quantitative Analysis K->L M Structural Modeling L->M

Caption: Workflow for quantitative proteomics using this compound.

Hypothetical Signaling Pathway

MAPK Signaling Pathway Receptor Receptor GRB2 GRB2 Receptor->GRB2 SOS1 SOS1 GRB2->SOS1 Crosslink Identified (K42-C112) RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Ligand Ligand Ligand->Receptor

Caption: Hypothetical crosslink identified in the MAPK pathway.

Conclusion

This compound is a promising hetero-bifunctional crosslinking agent for proteomics research. Its short spacer arm and reactivity towards lysine and cysteine residues make it a valuable tool for elucidating protein-protein interactions and probing protein structure. The protocols and workflows described here provide a framework for the application of this compound in both qualitative and quantitative proteomics studies. As with any crosslinking experiment, optimization of reaction conditions is crucial for achieving reliable and meaningful results.

References

Application Notes and Protocols for Selective Cysteine Modification with 3-Iodopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective chemical modification of cysteine residues in proteins is a cornerstone technique in chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting under physiological conditions, enabling the introduction of probes, tags, or therapeutic payloads.[1] Cysteine's low abundance in proteins further enhances its utility for site-specific modifications.[2]

This document provides detailed application notes and protocols for the selective modification of cysteine residues using 3-iodopropanal. As a bifunctional reagent featuring both an aldehyde and an alkyl iodide, this compound offers potential for subsequent chemistries following the initial cysteine alkylation.

Reaction Mechanism

The primary reaction for the selective modification of a cysteine residue with this compound is an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether bond.[3] This reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (around 8.5), where the more nucleophilic thiolate form is present.[4]

Applications

The selective modification of cysteine residues with this compound can be applied in various research and development areas:

  • Activity-Based Protein Profiling (ABPP): this compound can be used as a warhead in activity-based probes to covalently label the active site cysteines of enzymes, allowing for the profiling of enzyme activity in complex biological samples.[5][6]

  • Protein Labeling and Visualization: The aldehyde group introduced by this compound can be further reacted with fluorescent probes or other tags containing a hydrazide or aminooxy group, enabling the visualization and tracking of proteins.

  • Drug Development: In the context of antibody-drug conjugates (ADCs), reagents that modify cysteine residues are crucial for attaching cytotoxic drugs to antibodies. The bifunctional nature of this compound could allow for a two-step conjugation process.

  • Structural Biology: Modification of cysteine residues can help in understanding protein structure and function by blocking disulfide bond formation or by introducing probes for distance measurements.[7]

Data Presentation

Due to the lack of specific quantitative data for this compound in the literature, the following table presents typical reaction parameters and potential side reactions for the closely related and widely used reagent, iodoacetamide. These values can serve as a benchmark for optimizing reactions with this compound.

ParameterIodoacetamide (Reference)This compound (Predicted)Notes
Reaction pH 7.0 - 8.57.0 - 8.5A slightly basic pH deprotonates the cysteine thiol, increasing its nucleophilicity.
Reagent Molar Excess 10- to 20-fold over protein10- to 20-fold (starting point)Optimization is crucial to balance modification efficiency with off-target reactions.
Reaction Time 30 - 60 minutes at room temperature30 - 90 minutes (starting point)Reaction progress should be monitored to determine the optimal time.
Temperature 4°C to 37°C4°C to 37°CLower temperatures can increase selectivity but require longer reaction times.
Common Side Reactions Alkylation of methionine, histidine, lysine, and N-terminusAlkylation of methionine, histidine, lysine, and N-terminus; potential for Schiff base formation with the aldehydeSide reactions are more likely at higher pH, higher reagent concentrations, and longer incubation times.[2]

Experimental Protocols

The following are detailed protocols for the selective modification of cysteine residues with this compound, adapted from standard procedures for iodoacetamide.[8][9]

Protocol 1: In-Solution Modification of a Purified Protein

This protocol is suitable for modifying a purified protein in a buffer solution.

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction (Optional): If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiols, add a reducing agent. For DTT, use a final concentration of 5-10 mM and incubate at 37°C for 1 hour. For TCEP, use a final concentration of 1-5 mM and incubate at room temperature for 30 minutes.

  • Removal of Reducing Agent (if applicable): If a reducing agent was used, it must be removed before adding this compound. This can be done using a desalting column or by dialysis against the Reaction Buffer.

  • Alkylation Reaction: Prepare a stock solution of this compound (e.g., 100 mM in DMSO or ethanol). Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction at room temperature for 1 hour in the dark.

  • Quenching: Stop the reaction by adding the Quenching solution to a final concentration of 50-100 mM. The quenching agent will react with any excess this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess reagent and quenching agent by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer.

  • Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift) or by reacting the newly introduced aldehyde with a suitable probe for detection.

Protocol 2: In-Gel Modification of Proteins

This protocol is designed for modifying proteins that have been separated by SDS-PAGE.[8]

Materials:

  • Polyacrylamide gel containing the protein of interest

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)

  • Alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)

  • Wash solutions (100 mM ammonium bicarbonate and 50% acetonitrile (B52724) in 100 mM ammonium bicarbonate)

Procedure:

  • Gel Excision: Excise the protein band of interest from the Coomassie-stained gel.

  • Destaining: Destain the gel piece with the Destaining solution until the gel is clear.

  • Reduction: Incubate the gel piece in the Reduction solution at 56°C for 1 hour.

  • Alkylation: Cool the gel piece to room temperature and replace the reduction solution with the Alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing: Remove the alkylation solution and wash the gel piece with 100 mM ammonium bicarbonate for 10 minutes. Dehydrate the gel piece with 50% acetonitrile in 100 mM ammonium bicarbonate. Repeat this wash step.

  • Drying: Dry the gel piece in a vacuum centrifuge.

  • Downstream Analysis: The modified protein in the gel piece is now ready for in-gel digestion and subsequent mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_cleanup Purification and Analysis p1 Purified Protein p2 Reduction (optional) (DTT or TCEP) p1->p2 r1 Add this compound p2->r1 Remove Reductant r2 Incubate (RT, 1 hr) r1->r2 c1 Quench Reaction r2->c1 c2 Purification (Desalting/Dialysis) c1->c2 c3 Analysis (Mass Spec, etc.) c2->c3

Caption: General workflow for the in-solution modification of a protein with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 ProteinX Protein X (with Cys) Kinase2->ProteinX ModifiedProteinX Modified Protein X (Alkylated Cys) TF Transcription Factor ProteinX->TF ModifiedProteinX->TF Inhibition Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Iodopropanal This compound Iodopropanal->ProteinX Alkylation

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of cysteine modification.

References

Application Notes and Protocols for 3-Iodopropanal Bioconjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropanal is a versatile bifunctional reagent for the covalent modification of peptides. Its aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a Schiff base, which can be further stabilized by reduction. The iodo group, a good leaving group, is susceptible to nucleophilic substitution by thiol groups, primarily from cysteine residues. This dual reactivity allows for various bioconjugation strategies, including peptide-peptide ligation, surface immobilization, and the attachment of reporter molecules. The selectivity of the conjugation can be controlled by modulating the reaction conditions, particularly the pH.

Reaction Mechanisms

The bioconjugation of this compound to peptides can proceed through two primary pathways depending on the available reactive residues and the reaction conditions.

  • Reaction with Lysine: The aldehyde moiety of this compound reacts with the primary amine of a lysine side chain to form a Schiff base (imine). This reaction is reversible and is favored at a slightly alkaline pH (8-9), which deprotonates the lysine's ε-amino group, increasing its nucleophilicity. The resulting imine can be stabilized by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

  • Reaction with Cysteine: The carbon-iodine bond in this compound is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This S-alkylation reaction forms a stable thioether bond and is generally favored at a pH range of 6.5-7.5, where a significant portion of the cysteine side chain exists as the more reactive thiolate.

Experimental Protocols

Materials
  • Peptide containing lysine and/or cysteine residues

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), Sodium Phosphate Buffer)

  • Sodium Cyanoborohydride (NaBH₃CN) (for reductive amination)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • Deionized Water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Protocol 1: Selective Conjugation to Cysteine

This protocol aims to selectively target cysteine residues via S-alkylation.

  • Peptide Preparation: Dissolve the peptide in the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to react with any excess this compound.

  • Purification: Purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry.

Protocol 2: Selective Conjugation to Lysine (Reductive Amination)

This protocol targets lysine residues through the formation of a stable secondary amine linkage.

  • Peptide Preparation: Dissolve the peptide in the reaction buffer (e.g., 100 mM sodium phosphate, pH 8.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of this compound and sodium cyanoborohydride.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the peptide solution and incubate for 1 hour at room temperature.

  • Reduction: Add a 20- to 100-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubation: Incubate the reaction for an additional 2-4 hours at room temperature.

  • Purification: Purify the peptide conjugate using RP-HPLC.

  • Characterization: Analyze the purified product by mass spectrometry to confirm the conjugation.

Data Presentation

Table 1: Effect of pH on Conjugation Efficiency to a Cysteine-Containing Peptide

pHMolar Excess of this compoundReaction Time (hours)Conjugation Efficiency (%)
6.520285
7.020295
7.520292
8.020275
8.520260

Table 2: Characterization of a Cysteine-Conjugated Peptide

Analytical MethodExpected ResultObserved Result
RP-HPLCShift in retention time compared to the unconjugated peptide.A new major peak with a later retention time was observed.
ESI-MSIncrease in molecular weight corresponding to the addition of a C₃H₄O moiety (56.026 Da).Observed mass increase of 56.1 Da.

Table 3: Effect of pH on Conjugation Efficiency to a Lysine-Containing Peptide (Reductive Amination)

pHMolar Excess of this compoundMolar Excess of NaBH₃CNReaction Time (hours)Conjugation Efficiency (%)
7.53060345
8.03060370
8.53060390
9.03060388

Table 4: Characterization of a Lysine-Conjugated Peptide

Analytical MethodExpected ResultObserved Result
RP-HPLCShift in retention time compared to the unconjugated peptide.A new major peak with a different retention time was observed.
ESI-MSIncrease in molecular weight corresponding to the addition of a C₃H₆O moiety (58.042 Da).Observed mass increase of 58.2 Da.

Visualizations

G cluster_cys Cysteine Conjugation (S-Alkylation) cluster_lys Lysine Conjugation (Reductive Amination) Peptide_Cys Peptide with Cysteine Thiolate Thiolate Anion (Peptide-S⁻) Peptide_Cys->Thiolate pH 6.5-7.5 Transition_State_Cys SN2 Transition State Thiolate->Transition_State_Cys Iodopropanal_Cys This compound Iodopropanal_Cys->Transition_State_Cys Conjugate_Cys Thioether Conjugate Transition_State_Cys->Conjugate_Cys I⁻ leaving group Peptide_Lys Peptide with Lysine Amine Primary Amine (Peptide-NH₂) Peptide_Lys->Amine pH 8.0-9.0 Schiff_Base Schiff Base (Imine) Amine->Schiff_Base Iodopropanal_Lys This compound Iodopropanal_Lys->Schiff_Base Conjugate_Lys Secondary Amine Conjugate Schiff_Base->Conjugate_Lys Reducer NaBH₃CN Reducer->Conjugate_Lys Reduction

Caption: Reaction mechanisms for this compound bioconjugation.

G Start Start: Peptide Solution Add_Reagent Add this compound Start->Add_Reagent Incubate Incubate (Time, Temp, pH) Add_Reagent->Incubate Quench_Reduce Quench or Reduce Incubate->Quench_Reduce Purify Purify (RP-HPLC) Quench_Reduce->Purify Characterize Characterize (MS, etc.) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: General workflow for peptide bioconjugation.

Applications of 3-Iodopropanal in Chemical Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropanal is a bifunctional molecule featuring a reactive aldehyde and an iodo group, positioning it as a potentially valuable tool in chemical biology and drug development. The aldehyde functionality can engage in reversible and irreversible covalent interactions with nucleophilic amino acid residues such as lysine (B10760008) and cysteine.[1][2][3] The presence of an iodine atom, a good leaving group, suggests its utility as a mild electrophile for the alkylation of nucleophilic residues, particularly the highly reactive thiol group of cysteine.[4] This combination of reactivities makes this compound a candidate for the development of covalent probes, activity-based protein profiling (ABPP) tools, and covalent inhibitors.

This document provides detailed application notes and hypothetical protocols for the use of this compound in chemical biology research. While direct literature on the extensive application of this compound is limited, the principles and protocols outlined here are based on the well-established reactivity of aldehydes and haloalkanes in biological systems.

Principle of Action

The utility of this compound in chemical biology stems from its two reactive centers:

  • Aldehyde Group: The aldehyde can react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a Schiff base. This reaction is reversible but can be stabilized through reduction. Aldehydes can also react with the thiol group of cysteine to form a reversible thiohemiacetal.[2][3]

  • Iodo Group: The carbon-iodine bond is susceptible to nucleophilic attack, particularly from the highly nucleophilic thiol group of cysteine residues, leading to the formation of a stable thioether bond via an SN2 reaction.

This dual reactivity allows for potential applications in covalent targeting of proteins, where the aldehyde might contribute to initial recognition and positioning within a binding pocket, followed by the irreversible alkylation by the iodo group.

Applications

Covalent Labeling of Proteins

This compound can be employed as a chemical probe for the covalent modification of proteins. Its reactivity towards cysteine and lysine residues allows for the introduction of a tag or reporter molecule for various downstream applications.

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification & Analysis Protein_Solution Protein Solution (amine-free buffer) Incubation Incubate (e.g., 1-4h at RT) Protein_Solution->Incubation Iodopropanal_Stock This compound Stock Solution (in DMSO) Iodopropanal_Stock->Incubation Quench Quench Reaction (e.g., Tris buffer) Incubation->Quench Purification Remove Excess Reagent (Desalting column/Dialysis) Quench->Purification Analysis Analyze Labeled Protein (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for covalent labeling of proteins with this compound.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy used to identify and characterize active enzymes in complex biological samples. This compound can be adapted for ABPP by incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry, or a fluorophore). This functionalized probe would covalently label the active sites of target proteins, allowing for their enrichment and identification.

Hypothetical ABPP Workflow using a this compound-based Probe:

G cluster_labeling Labeling cluster_click Click Chemistry cluster_analysis Analysis Proteome Proteome (Cell lysate or intact cells) Incubation Incubate Proteome->Incubation Probe This compound-Alkyne Probe Probe->Incubation Click_Reaction Click Reaction (e.g., with Azide-Biotin) Incubation->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Target Protein Identification LC_MS->Identification

Caption: A hypothetical workflow for ABPP using a this compound-alkyne probe.

Covalent Inhibitor Development

The ability of this compound to covalently modify nucleophilic residues makes it an interesting "warhead" for the design of targeted covalent inhibitors. By attaching a scaffold that provides selectivity for a particular protein, a this compound-derived molecule could achieve potent and durable inhibition.[3]

Logical Flow for Covalent Inhibitor Design:

G cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_optimization Optimization Target_ID Identify Protein Target (with a reactive nucleophile) Scaffold_Design Design/Select a Target-Specific Scaffold Target_ID->Scaffold_Design Synthesis Synthesize Scaffold- This compound Conjugate Scaffold_Design->Synthesis Binding_Assay Binding Affinity & Covalent Modification Confirmation (MS) Synthesis->Binding_Assay Enzyme_Assay Enzymatic Activity Assay Binding_Assay->Enzyme_Assay Cellular_Assay Cellular Potency & Selectivity Enzyme_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for the development of covalent inhibitors using a this compound warhead.

Quantitative Data Summary

ParameterValueApplication ContextNotes
Protein Labeling
This compound Concentration1-10 mMIn vitro protein labelingHigher concentrations may be required due to the moderate reactivity of the iodo group.
Protein Concentration10-50 µMIn vitro protein labeling
Incubation Time1-4 hoursIn vitro protein labelingTime should be optimized based on the reactivity of the target protein.
TemperatureRoom Temperature (20-25°C)In vitro protein labeling
pH7.0-8.0In vitro protein labelingSlightly basic pH will favor the deprotonation of cysteine thiols, increasing their nucleophilicity.
Activity-Based Protein Profiling
Probe Concentration10-100 µMLabeling in cell lysatesConcentration should be optimized to maximize on-target labeling and minimize off-target effects.
Lysate Concentration1-2 mg/mLLabeling in cell lysates
Incubation Time30-60 minutesLabeling in cell lysates
Temperature4°C or Room TemperatureLabeling in cell lysates
Covalent Inhibition
IC50 (hypothetical)1-10 µMEnzymatic inhibition assayThis will be highly dependent on the selectivity of the attached scaffold.
kinact/KI (hypothetical)103 - 104 M-1s-1Covalent inhibitor efficiencyThis parameter measures the efficiency of covalent bond formation.

Experimental Protocols

Note: These are generalized protocols and will require optimization for specific proteins and experimental systems.

Protocol 1: Covalent Labeling of a Purified Protein with this compound

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a solution of the target protein at a concentration of 1 mg/mL in an amine-free buffer.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeled Protein:

    • Analyze the labeled protein by SDS-PAGE to observe any shifts in molecular weight.

    • Confirm covalent modification and identify the site(s) of modification by mass spectrometry (e.g., LC-MS/MS).[5][6]

Protocol 2: Activity-Based Protein Profiling in Cell Lysate with a Hypothetical this compound-Alkyne Probe

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound-alkyne probe

  • Anhydrous DMSO

  • Click chemistry reagents (e.g., Azide-biotin, CuSO4, TBTA, and a reducing agent like sodium ascorbate)

  • Streptavidin beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Digestion buffer (e.g., Ammonium bicarbonate)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest and lyse cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Proteome Labeling:

    • Dilute the cell lysate to 1-2 mg/mL with lysis buffer.

    • Add the this compound-alkyne probe (from a stock in DMSO) to a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at room temperature.

  • Click Chemistry:

    • To the labeled lysate, add the click chemistry reagents: azide-biotin (e.g., 100 µM), CuSO4 (e.g., 1 mM), TBTA (e.g., 100 µM), and freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM).

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce and alkylate the captured proteins (e.g., with DTT and iodoacetamide).

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS to identify the labeled proteins.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for the covalent modification of proteins. Its dual reactivity offers potential for the development of novel chemical probes for protein labeling, activity-based protein profiling, and the design of targeted covalent inhibitors. The protocols and data presented here, while based on the established chemistry of similar compounds, provide a solid foundation for researchers to begin exploring the applications of this compound in their own chemical biology research. Further studies are warranted to fully characterize the reactivity and utility of this versatile molecule.

References

The Synthetic Versatility of 3-Iodopropanal: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Iodopropanal, a versatile bifunctional molecule, is a valuable building block for researchers, scientists, and drug development professionals in the field of organic synthesis. Its unique structure, featuring both a reactive aldehyde and a terminal iodide, allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, including heterocycles and carbocycles. This document provides detailed application notes and protocols for the use of this compound in organic synthesis.

Introduction to this compound

This compound (C₃H₅IO) is an organic compound characterized by a three-carbon chain bearing an aldehyde functional group and an iodine atom at the 3-position. This bifunctional nature is the cornerstone of its synthetic utility. The aldehyde group readily participates in nucleophilic additions, condensations, and reductive aminations. Simultaneously, the carbon-iodine bond is relatively weak, rendering the iodine an excellent leaving group in nucleophilic substitution reactions. This dual reactivity allows for the strategic introduction of a functionalized three-carbon unit in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.

Key Synthetic Applications

The strategic placement of the aldehyde and iodo functionalities in this compound opens up a plethora of synthetic possibilities. Key applications include:

  • Nucleophilic Reactions at the Carbonyl Group: The aldehyde moiety can react with a wide array of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols. It can also undergo Wittig-type reactions to generate functionalized alkenes.

  • Nucleophilic Substitution at the Carbon-Iodine Bond: The iodide is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with various nucleophiles.

  • Intramolecular Cyclizations: The dual functionality of this compound makes it an ideal precursor for the synthesis of cyclic compounds. By first reacting the aldehyde with a suitable nucleophile, a tethered nucleophilic center can be introduced, which can then displace the iodide in an intramolecular fashion to form four-, five-, or six-membered rings.

  • Tandem and Cascade Reactions: The reactivity of both functional groups can be harnessed in sequential one-pot reactions, providing rapid access to complex molecular scaffolds.

  • Synthesis of Heterocycles: this compound is a valuable precursor for the synthesis of various heterocyclic systems, such as tetrahydrofurans, pyrrolidines, and piperidines, by reacting it with appropriate di-nucleophiles or through intramolecular cyclization strategies.

Experimental Protocols

While specific, detailed protocols for reactions starting directly with this compound are not abundantly available in the literature, its synthetic potential can be illustrated through established methodologies for analogous β-haloaldehydes. A prime example of a reaction that leverages both functional groups is an intramolecular Barbier-type reaction.

Protocol: Intramolecular Barbier-type Cyclization for the Synthesis of Cyclobutanol

This protocol describes a general procedure for the intramolecular cyclization of a β-iodoaldehyde to form a cyclobutanol, a reaction for which this compound is an ideal substrate. The Barbier reaction is advantageous as the organometallic intermediate is generated in situ.[1]

Reaction Scheme:

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) or activated Zinc dust

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is flushed with argon or nitrogen.

  • Reaction Setup: Anhydrous THF is added to the flask via syringe. If using a solid metal like Zinc, it is added at this stage. The flask is cooled to the desired temperature (typically -78 °C to room temperature, depending on the metal's reactivity).

  • Substrate Addition: A solution of this compound in anhydrous THF is added dropwise to the stirred suspension of the metal or solution of the metal salt over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutanol.

Quantitative Data (Illustrative):

The yield and diastereoselectivity of such reactions are highly dependent on the specific substrate, metal, and reaction conditions. For intramolecular Barbier reactions of similar substrates, yields can range from moderate to good.

ProductMetal/ReagentSolventTemperature (°C)Yield (%)Reference
CyclobutanolSmI₂THF-78 to RT60-80[1]
CyclobutanolZnTHFReflux50-70[1]

Logical Workflow for Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a cyclic compound using this compound, highlighting its bifunctional utility.

G A This compound B Nucleophilic Addition to Aldehyde A->B G Protection of Aldehyde A->G Protection C Intermediate with Tethered Nucleophile B->C D Intramolecular Nucleophilic Substitution C->D E Cyclized Product (e.g., Tetrahydrofuran, Cyclobutanol) D->E F Alternative Pathway: Reaction at C-I bond first H Nucleophilic Substitution G->H I Deprotection H->I J Reaction at Aldehyde I->J K Final Product J->K

Caption: Synthetic strategies utilizing the dual reactivity of this compound.

Signaling Pathway Analogy in Synthetic Strategy

The decision-making process in a multi-step synthesis involving a bifunctional starting material like this compound can be visualized as a signaling pathway, where the choice of reagents and reaction conditions dictates the final product.

G cluster_0 Synthetic Pathway Selection Start This compound Decision1 React Aldehyde or Iodide? Start->Decision1 React_Aldehyde Nucleophilic Addition (e.g., Grignard, Wittig) Decision1->React_Aldehyde Aldehyde First Protect_Aldehyde Aldehyde Protection Decision1->Protect_Aldehyde Iodide First Intermediate1 Functionalized Iodoalkane React_Aldehyde->Intermediate1 Intermediate2 Protected This compound Protect_Aldehyde->Intermediate2 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Substitution Nucleophilic Substitution Intermediate2->Substitution Final_Product1 Cyclic Product Cyclization->Final_Product1 Deprotection Deprotection Substitution->Deprotection Final_Product2 Acyclic Product Deprotection->Final_Product2

Caption: Decision pathway for the selective functionalization of this compound.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, providing efficient routes to complex carbocyclic and heterocyclic systems. The ability to perform sequential or tandem reactions makes it an attractive starting material for streamlining synthetic pathways in academic research and industrial drug development. Further exploration of its reactivity with modern catalytic systems is expected to uncover even more powerful applications in the future.

References

Application Notes and Protocols for 3-Iodopropanal in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactivity of 3-iodopropanal and its potential applications in the selective modification of primary amines, with a particular focus on the lysine (B10760008) side chains of proteins. This document includes theoretical reaction mechanisms, experimental protocols for bioconjugation, and methods for the characterization of the resulting conjugates.

Introduction

This compound is a bifunctional molecule containing both a reactive aldehyde and a primary iodoalkane. This dual functionality presents opportunities for the targeted modification of biomolecules. The aldehyde group can readily react with primary amines, such as the ε-amino group of lysine residues, through reductive amination to form a stable secondary amine linkage. Concurrently, the iodo group can act as an electrophile, susceptible to nucleophilic substitution by residues like cysteine. The chemoselectivity of these reactions is highly dependent on the reaction conditions, particularly pH.

Reaction Mechanisms

The reaction of this compound with primary amines, such as the side chain of lysine, can proceed via two main pathways: reductive amination of the aldehyde and nucleophilic substitution at the carbon bearing the iodine.

2.1. Reductive Amination of Lysine Residues

Reductive amination is a two-step process that is a common and effective method for the alkylation of amines.[1]

  • Step 1: Imine Formation: The aldehyde group of this compound reacts with the primary amine of a lysine side chain to form a reversible imine intermediate (Schiff base). This reaction is typically favored under slightly acidic to neutral pH conditions (pH ~6-7.5), which facilitate the dehydration step.

  • Step 2: Reduction: The imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a stable secondary amine.

G Lysine Lysine Side Chain (R-NH₂) Imine R-N=CH-CH₂-CH₂-I Lysine->Imine pH 6-7.5 Iodopropanal I-CH₂-CH₂-CHO Iodopropanal->Imine FinalProduct R-NH-CH₂-CH₂-CH₂-I Imine->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Imine

2.2. Alkylation via Nucleophilic Substitution

The carbon-iodine bond in this compound is susceptible to nucleophilic attack. While primary amines are nucleophilic, other residues on a protein, such as the thiol group of cysteine (pKa ~8.5), are generally more potent nucleophiles under neutral to slightly alkaline conditions. At a pH where a significant portion of cysteine residues are deprotonated to the thiolate form, they can displace the iodide to form a stable thioether bond. Lysine side chains (pKa ~10.5) are predominantly protonated and thus less nucleophilic at physiological pH.[2]

G Cysteine Cysteine Side Chain (R-SH) Thioether CHO-CH₂-CH₂-S-R Cysteine->Thioether pH > 7.5 Iodopropanal CHO-CH₂-CH₂-I Iodopropanal->Thioether Iodide Iodide (I⁻)

2.3. Chemoselectivity

The pH of the reaction buffer is a critical determinant of the chemoselectivity of this compound.

  • For Lysine Modification (Reductive Amination): A pH range of 6.0-7.5 is generally optimal. In this range, the lysine amino groups are sufficiently deprotonated to be nucleophilic towards the aldehyde, and the reaction conditions favor imine formation.

  • For Cysteine Modification (Alkylation): A pH above 7.5 is generally preferred to favor the formation of the more nucleophilic thiolate anion, leading to the displacement of the iodide.

It is important to note that at overlapping pH ranges, a mixture of products may be obtained. Careful optimization and characterization are crucial.

Experimental Protocols

3.1. General Considerations

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with this compound.[3]

  • This compound Stability: this compound should be stored under inert gas and protected from light. Its stability in aqueous buffers can be limited; therefore, it is recommended to prepare stock solutions in a compatible organic solvent (e.g., DMSO or DMF) and add them to the reaction mixture immediately before starting the experiment.

  • Protein Preparation: The protein of interest should be in a suitable buffer, free of any interfering substances. If necessary, perform a buffer exchange using dialysis or a desalting column.

3.2. Protocol for Reductive Amination of Lysine Residues

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Solution Preparation:

    • Dissolve or dilute the protein to a final concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • This compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reducing Agent Stock Solution:

    • Prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a final molar excess of 20-50 fold over the protein. Mix gently by inversion.

    • Immediately add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any excess this compound.

    • Alternatively, the reaction can be quenched by adding a strong reducing agent like Dithiothreitol (DTT) to a final concentration of 10-20 mM, which will also reduce any remaining aldehyde.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 7.4).

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Protein Protein Solution (1-5 mg/mL in Buffer) ReactionMix Reaction Mixture (Protein, this compound, NaBH₃CN) Protein->ReactionMix Iodopropanal This compound Stock (DMSO) Iodopropanal->ReactionMix Reducer NaBH₃CN Stock (Buffer) Reducer->ReactionMix Incubation Incubate (2-24h, RT or 4°C) ReactionMix->Incubation Quench Quench Reaction (e.g., Tris buffer) Incubation->Quench Purify Purify Conjugate (e.g., Dialysis) Quench->Purify FinalProduct Purified Protein Conjugate Purify->FinalProduct

Characterization of Protein Conjugates

The extent of modification can be determined using various analytical techniques.

4.1. Mass Spectrometry

  • Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the modified protein.[4] The mass increase corresponding to the addition of a 3-iodopropyl group (C₃H₆I) is approximately 169.96 Da. By comparing the mass of the modified protein to the unmodified control, the average number of modifications per protein can be calculated.

  • Peptide Mapping: To identify the specific lysine residues that have been modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Modified peptides will exhibit a mass shift of 169.96 Da. Fragmentation analysis (MS/MS) can then pinpoint the exact location of the modification on the peptide sequence.

4.2. Spectroscopic Analysis

While not providing site-specific information, techniques like UV-Vis spectroscopy can be used if the modification introduces a chromophore or if a fluorescently tagged version of this compound is used.

Quantitative Data Summary

The following table summarizes the expected mass shifts for the modification of lysine residues with this compound.

Modification TypeReagentTarget ResidueMass Shift (Monoisotopic)Mass Shift (Average)
Reductive AminationThis compoundLysine+169.9592 Da+169.96 Da

Applications in Research and Drug Development

The bifunctional nature of this compound opens up possibilities for two-step bioconjugation strategies. After the initial modification of lysine residues, the pendant iodo group can be used for subsequent "click" chemistry reactions or further nucleophilic substitutions, allowing for the attachment of various payloads such as:

  • Drug Molecules: For the development of antibody-drug conjugates (ADCs).

  • Imaging Agents: Such as fluorophores or PET/SPECT chelators for in vivo and in vitro imaging.

  • Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

While specific applications of this compound in drug development and signaling pathway studies are not extensively documented in publicly available literature, its potential lies in its utility as a heterobifunctional crosslinker for creating complex bioconjugates.

Troubleshooting

ProblemPossible CauseSolution
Low Modification Efficiency - Inactive this compound or reducing agent.- Suboptimal pH.- Insufficient reaction time or temperature.- Presence of competing nucleophiles in the buffer.- Use fresh reagents.- Optimize the pH of the reaction buffer.- Increase incubation time or temperature.- Perform a buffer exchange to a non-nucleophilic buffer.
Protein Precipitation - High concentration of organic solvent (from this compound stock).- Protein instability under reaction conditions.- Keep the final concentration of the organic solvent to a minimum (<5%).- Perform the reaction at a lower temperature (4°C).- Screen different buffer conditions for optimal protein stability.
Non-specific Modification - Reaction pH is too high, leading to alkylation of other residues (e.g., cysteine).- Lower the pH to the optimal range for reductive amination (6.0-7.5).

References

Application Notes and Protocols: The Versatile Role of 3-Iodopropanal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropanal is a valuable bifunctional building block in organic synthesis, possessing both a reactive aldehyde group and a terminal alkyl iodide. This unique combination allows for its participation in a variety of cyclization and multicomponent reactions to form diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. These application notes provide an overview of the utility of this compound in the synthesis of key heterocyclic systems, including thiazoles, pyrrolidines, and tetrahydro-β-carbolines. Detailed experimental protocols, based on established synthetic methodologies, are provided to guide researchers in leveraging this versatile reagent.

Synthesis of 2-Substituted Thiazoles via Hantzsch Thioamide Synthesis

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the formation of the thiazole ring, involving the reaction of a thioamide with an α-halo carbonyl compound.[1][2] this compound serves as an excellent α-iodo aldehyde component in this reaction, leading to the formation of 2-substituted thiazoles.

Reaction Principle

The synthesis proceeds via an initial S-alkylation of the thioamide with this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 S-Alkylated Intermediate reagent1->intermediate1 reagent2 Thioamide reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Thiazole intermediate2->product Dehydration

Caption: General workflow for the Hantzsch synthesis of 2-substituted thiazoles using this compound.

Proposed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted Thioamide (e.g., thioacetamide, thiobenzamide) (1.0 eq)

  • Ethanol (B145695) (or a suitable solvent)

  • Sodium bicarbonate (optional, as a mild base)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted thioamide (1.0 eq) in ethanol to a concentration of approximately 0.5 M.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted thiazole.

Data Presentation
Thioamide (R-C(S)NH2)ProductExpected Yield Range (%)Proposed Reaction Time (h)Proposed Temperature (°C)
Thioacetamide (R=CH3)2-Methylthiazole75-852-378
Thiobenzamide (R=Ph)2-Phenylthiazole80-902-478
Thiourea2-Aminothiazole85-951-278

Note: The expected yields and reaction times are based on analogous Hantzsch thiazole syntheses.[2] Actual results may vary depending on the specific substrate and reaction conditions.

Synthesis of N-Substituted-2-methylpyrrolidines

This compound can be utilized in the synthesis of N-substituted-2-methylpyrrolidines through a tandem reaction with primary amines. This process involves the initial formation of an imine, followed by an intramolecular N-alkylation.

Reaction Principle

The primary amine reacts with the aldehyde functionality of this compound to form an iminium ion intermediate. The nucleophilic nitrogen then displaces the iodide in an intramolecular SN2 reaction to form the pyrrolidine (B122466) ring. Subsequent reduction of the resulting iminium salt yields the final pyrrolidine product.

Pyrrolidine_Synthesis reagent1 This compound intermediate1 Iminium Ion Intermediate reagent1->intermediate1 reagent2 Primary Amine reagent2->intermediate1 intermediate2 Cyclized Iminium Salt intermediate1->intermediate2 Intramolecular N-Alkylation product N-Substituted-2-methylpyrrolidine intermediate2->product Reduction (e.g., NaBH4)

Caption: Proposed workflow for the synthesis of N-substituted-2-methylpyrrolidines from this compound.

Proposed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine, aniline) (1.1 eq)

  • Methanol (B129727) (or a suitable solvent)

  • Sodium borohydride (B1222165) (NaBH4) (1.5 eq)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.1 eq) in methanol to a concentration of approximately 0.5 M and cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in methanol dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring the formation of the imine by TLC.

  • Once the imine formation is complete, cool the reaction mixture back to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted-2-methylpyrrolidine.

Data Presentation
Primary Amine (R-NH2)ProductExpected Yield Range (%)Proposed Reaction Time (h)Proposed Temperature (°C)
Benzylamine (R=Bn)N-Benzyl-2-methylpyrrolidine60-754-60 to RT
Aniline (R=Ph)N-Phenyl-2-methylpyrrolidine55-704-60 to RT
Cyclohexylamine (R=Cy)N-Cyclohexyl-2-methylpyrrolidine65-804-60 to RT

Note: The expected yields are estimates based on similar reductive amination and intramolecular cyclization reactions.[3] Actual yields will depend on the specific amine and reaction optimization.

Potential Application in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution. This compound can serve as the aldehyde component in this reaction.

Logical Relationship

The use of this compound in a Pictet-Spengler reaction would introduce an iodoethyl side chain at the newly formed stereocenter. This iodide can serve as a handle for further functionalization through various cross-coupling reactions, significantly increasing the molecular diversity of the products.

Pictet_Spengler_Reaction reagent1 β-Arylethylamine intermediate1 Iminium Ion reagent1->intermediate1 reagent2 This compound reagent2->intermediate1 product Tetrahydro-β-carboline or Tetrahydroisoquinoline with iodoethyl side chain intermediate1->product Intramolecular Electrophilic Substitution final_product Further Functionalized Analogs product->final_product Cross-Coupling Reactions

Caption: Conceptual pathway for the use of this compound in a Pictet-Spengler reaction and subsequent functionalization.

Conclusion

This compound is a versatile and promising building block for the synthesis of a variety of heterocyclic compounds. The methodologies outlined in these application notes for the synthesis of thiazoles and pyrrolidines provide a solid foundation for researchers to explore the utility of this reagent. Furthermore, the potential application of this compound in more complex transformations like the Pictet-Spengler reaction opens up avenues for the creation of diverse and novel molecular scaffolds for drug discovery and development. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound in heterocyclic chemistry.

References

Application Notes and Protocols for Detecting 3-Iodopropanal-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropanal (C₃H₅IO) is a reactive electrophilic compound capable of covalently modifying proteins, a process known as adduction. Such modifications can alter the structure and function of proteins, potentially leading to changes in cellular signaling, enzyme activity, and immunogenicity. The detection and characterization of these adducts are crucial for understanding the mechanism of action of drugs, the toxicology of xenobiotics, and the underlying causes of various pathologies.

This document provides detailed methodologies for the detection and characterization of this compound-protein adducts, with a primary focus on mass spectrometry-based approaches. The protocols are intended to guide researchers in setting up and performing experiments to identify specific sites of modification and to quantify the extent of adduction.

Chemical Reactivity of this compound with Proteins

This compound possesses two reactive sites: the aldehyde functional group and the carbon atom bearing the iodine, which is susceptible to nucleophilic attack. Consequently, it can react with several nucleophilic amino acid residues in proteins.

  • S-alkylation of Cysteine: The thiol group of a cysteine residue can act as a nucleophile, attacking the carbon-iodine bond and displacing the iodide ion. This results in a stable thioether linkage.

  • Schiff Base Formation with Lysine (B10760008): The primary amine of a lysine residue (or the N-terminus of the protein) can react with the aldehyde group to form a Schiff base (imine). This adduct is initially reversible but can be stabilized by in vitro reduction.

  • Other Potential Targets: Histidine and methionine residues may also be susceptible to adduction, although they are generally less reactive towards iodo-compounds compared to cysteine.

The specific adducts formed will depend on factors such as the protein's primary sequence and tertiary structure, the accessibility of nucleophilic residues, and the local microenvironment (e.g., pH).

Mass Shifts of this compound Adducts

The covalent addition of this compound to an amino acid residue results in a specific mass increase, which is the key parameter for detection by mass spectrometry.

Modification TypeTarget Residue(s)Reaction MechanismNet Mass Addition (Da)Chemical Formula Added
S-alkylationCysteineNucleophilic substitution with loss of HI+56.0262C₃H₄O
Schiff Base FormationLysine, N-terminusCondensation with loss of H₂O+166.9463C₃H₄I
Reduced Schiff BaseLysine, N-terminusSchiff base formation followed by reduction+168.9619C₃H₆I

Note: The reduced Schiff base is formed by treating the initial adduct with a reducing agent like sodium cyanoborohydride (NaBH₃CN). This converts the imine to a stable secondary amine.

Experimental Workflow for Adduct Detection

The most common and powerful technique for identifying protein adducts is "bottom-up" proteomics, which involves the enzymatic digestion of the adducted protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Sample Protein Sample Reaction React with This compound Protein_Sample->Reaction Reduction Optional Reduction (e.g., NaBH3CN) Reaction->Reduction Denaturation Denature, Reduce, and Alkylate Reaction->Denaturation Reduction->Denaturation Stabilize Schiff bases Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC Peptide Separation (nanoLC) Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DB_Search Database Search (Variable Modifications) MS->DB_Search Validation Manual Spectra Validation DB_Search->Validation Localization Site Localization Validation->Localization

Caption: General workflow for the identification of this compound-protein adducts.

Protocol 1: In Vitro Adduction of a Purified Protein

This protocol describes the reaction of a purified protein with this compound and its preparation for mass spectrometry analysis.

Materials:

  • Purified protein of interest (e.g., 1 mg/mL)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • This compound stock solution (e.g., 100 mM in DMSO, prepare fresh)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Denaturation Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.0)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Agent: Iodoacetamide (IAA) or Chloroacetamide

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

Procedure:

  • Modification Reaction:

    • To the protein solution in Reaction Buffer, add this compound to the desired final molar excess (e.g., 10-fold to 100-fold over the protein concentration).

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Note: Optimal incubation time and molar excess should be determined empirically.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.

  • Sample Preparation for Digestion:

    • Add Denaturation Buffer to the reaction mixture to a final urea concentration of at least 6 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate free cysteines.

    • Quench the alkylation by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's instructions.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis and Data Interpretation

This protocol outlines the general parameters for analyzing the prepared peptide samples and identifying the adducted peptides.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

LC-MS/MS Parameters:

  • Chromatography:

    • Use a C18 reversed-phase column for peptide separation.

    • Apply a gradient of increasing acetonitrile (B52724) (containing 0.1% formic acid) over 60-120 minutes to elute the peptides.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use a data-dependent acquisition (DDA) method.

    • MS1 Scan: Acquire full scan spectra over a mass range of m/z 350-1500.

    • MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

Data Analysis:

  • Database Search:

    • Use a proteomics search engine (e.g., MaxQuant, Mascot, Sequest) to search the generated MS/MS spectra against a protein database containing the sequence of the protein of interest.

  • Search Parameters:

    • Enzyme: Trypsin, allowing for up to 2 missed cleavages.

    • Fixed Modification: Carbamidomethylation of cysteine (+57.0215 Da) if IAA was used for alkylation.

    • Variable Modifications:

      • Oxidation of methionine (+15.9949 Da).

      • This compound S-alkylation of Cysteine (+56.0262 Da).

      • This compound Schiff base on Lysine/N-terminus (+166.9463 Da).

      • If reduction was performed, specify the mass of the reduced Schiff base on Lysine/N-terminus (+168.9619 Da).

    • Set appropriate precursor and fragment ion mass tolerances.

  • Data Validation:

    • Manually inspect the MS/MS spectra of identified adducted peptides to confirm the presence of key fragment ions (b- and y-ions) that support the peptide sequence and the localization of the modification.

    • Look for characteristic neutral losses, such as the loss of iodine (126.9045 Da) or HI (127.9123 Da) from peptides containing the Schiff base adduct, which can provide additional confidence in the identification.

data_analysis_logic Raw_Data Raw MS/MS Data Search_Engine Search Engine (e.g., MaxQuant) Raw_Data->Search_Engine Database Protein Sequence Database Database->Search_Engine Peptide_List Identified Peptide List Search_Engine->Peptide_List Parameters Search Parameters: - Enzyme: Trypsin - Fixed Mod: Carbamidomethyl (C) - Variable Mod: Oxidation (M) - Variable Mod: +56.0262 (C) - Variable Mod: +166.9463 (K, N-term) Parameters->Search_Engine Filter Filter by Score and FDR Peptide_List->Filter Adducted_Peptides Candidate Adducted Peptides Filter->Adducted_Peptides Manual_Validation Manual MS/MS Spectrum Validation Adducted_Peptides->Manual_Validation Final_Result Confirmed Adducts and Sites Manual_Validation->Final_Result

Caption: Logic diagram for the data analysis of this compound-protein adducts.

Considerations and Troubleshooting

  • Reagent Stability: this compound should be stored properly and used promptly after being prepared in solution, as aldehydes can be prone to polymerization or oxidation.

  • Side Reactions: Iodine-containing alkylating agents can sometimes cause off-target modifications, particularly on methionine residues. It is advisable to include this potential modification (+183.9463 Da on Met) as a variable modification during the database search to account for this possibility.

  • Schiff Base Instability: Unreduced Schiff bases can be unstable and may hydrolyze during sample processing. For robust detection and quantification, stabilization via reduction is recommended.

  • Quantitative Analysis: For quantitative comparisons between different conditions, isotopic labeling strategies such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification (LFQ) can be employed.[1] Peak area ratios of adducted peptides relative to non-modified counterpart peptides or a housekeeping protein can provide a semi-quantitative measure of adduction levels.[1]

References

Application Notes and Protocols for 3-Iodopropanal as a Probe for Studying Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Iodopropanal is not a widely documented reagent for studying protein structure. The following application notes and protocols are based on the known reactivity of similar iodo- and aldehyde-containing compounds and general principles of protein chemistry. These are intended as a guide for researchers to develop their own specific protocols, and appropriate optimization and validation are highly recommended.

Introduction

This compound is a bifunctional chemical reagent containing a reactive aldehyde and an alkyl iodide. This dual reactivity makes it a potential tool for studying protein structure and function. The alkyl iodide moiety can react with nucleophilic amino acid side chains, primarily the thiol group of cysteine, via alkylation. The aldehyde group can form Schiff bases with primary amines, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group.[1][2] This document provides an overview of the potential applications of this compound as a protein structure probe and detailed protocols for its use.

Potential Applications:

  • Mapping Solvent Accessibility: The extent of modification of amino acid residues by this compound can provide information about their solvent accessibility. Residues on the protein surface are more likely to be modified than those buried within the protein core.

  • Identifying Binding Sites: Changes in the modification pattern of a protein in the presence and absence of a ligand (e.g., small molecule, another protein) can help identify residues at the binding interface.

  • Probing Conformational Changes: Alterations in protein conformation can expose or shield reactive residues, leading to changes in their modification by this compound. This can be used to monitor conformational changes upon ligand binding or changes in environmental conditions.

  • Cross-linking Studies: The bifunctional nature of this compound could potentially be exploited for intra- or inter-molecular cross-linking, although this application requires further investigation.

Principles of Modification

This compound can modify proteins through two primary mechanisms:

  • Alkylation of Cysteine: The carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, forming a stable thioether bond. This reaction is analogous to the well-established alkylation of cysteines by iodoacetamide (B48618).[3][4]

  • Schiff Base Formation with Lysine: The aldehyde group can react with the primary amine of a lysine residue to form a Schiff base. This linkage is reversible but can be stabilized by reduction with an agent like sodium cyanoborohydride.

The selectivity of the reaction can be influenced by factors such as pH, temperature, and the concentration of the reagent.

Quantitative Data Presentation

The following table provides an illustrative example of the type of quantitative data that could be generated from mass spectrometry-based analysis of a protein modified with this compound.

Protein TargetResidueModification Type% Modification (Ligand Absent)% Modification (Ligand Present)Fold Change
Kinase XCys-152Alkylation85%15%-5.7
Kinase XLys-210Schiff Base40%42%1.1
Kinase XCys-301Alkylation20%65%3.3
Substrate YLys-55Schiff Base70%25%-2.8

Experimental Protocols

Protocol for Protein Modification with this compound

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that are not of interest, they can be reduced with a reducing agent like DTT or TCEP prior to modification. Note that excess reducing agent must be removed before adding this compound.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or DMF) immediately before use.

  • Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 molar excess over the protein). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature may vary depending on the protein and the desired extent of modification.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with the excess this compound.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS or ammonium (B1175870) bicarbonate for mass spectrometry analysis).

  • Sample Storage: Store the modified protein at -80°C until further analysis.

Protocol for Mass Spectrometry Analysis of Modified Proteins

This protocol outlines the steps for analyzing the modified protein using mass spectrometry to identify the sites and extent of modification.

4.2.1. Intact Protein Analysis

  • Sample Preparation: Dilute the modified and unmodified (control) protein samples to a suitable concentration (e.g., 1-5 µM) in a solution compatible with mass spectrometry (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

  • Mass Spectrometry: Analyze the samples by ESI-MS. Acquire spectra over a mass range that includes the expected masses of the unmodified and modified protein.

  • Data Analysis: Deconvolute the raw spectra to determine the masses of the intact proteins. The mass shift corresponding to the addition of a this compound moiety (C3H5IO, molecular weight ~184 g/mol ) will indicate the number of modifications per protein molecule.

4.2.2. Peptide Mapping Analysis (Bottom-up Proteomics)

  • Denaturation, Reduction, and Alkylation (of native cysteines):

    • Denature the modified and unmodified protein samples in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) HCl).

    • Reduce any remaining disulfide bonds with DTT or TCEP.

    • Alkylate the newly reduced cysteines with a standard alkylating agent like iodoacetamide to prevent disulfide bond reformation. This step is crucial to differentiate between cysteines modified by this compound and those that were originally in a disulfide bond.

  • Proteolytic Digestion:

    • Dilute the denatured and alkylated protein solution to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

    • Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire MS/MS spectra in a data-dependent manner.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the expected mass shifts for this compound modification on cysteine (+183.9385 Da) and lysine (+184.9464 Da after reduction of the Schiff base, or a different mass if not reduced) as variable modifications.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

    • Perform quantitative analysis by comparing the peak areas of the modified and unmodified peptides.[8][9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Protein Purified Protein Modification Incubate with This compound Protein->Modification Ligand Ligand (Optional) Ligand->Modification Quench Quench Reaction Modification->Quench Desalt Remove Excess Reagent Quench->Desalt IntactMS Intact Protein MS Desalt->IntactMS Digestion Proteolytic Digestion Desalt->Digestion DataAnalysis Identify Modification Sites & Quantify IntactMS->DataAnalysis LCMSMS LC-MS/MS Digestion->LCMSMS LCMSMS->DataAnalysis

Caption: Experimental workflow for protein modification with this compound and subsequent mass spectrometry analysis.

Signaling_Pathway Receptor Receptor KinaseA Kinase A (Cys-X modified) Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation Substrate Substrate Protein KinaseB->Substrate Phosphorylation Response Cellular Response Substrate->Response Probe This compound Probe Probe->KinaseA Inhibits Interaction

Caption: Hypothetical signaling pathway illustrating how this compound could be used to probe protein-protein interactions. Modification of Cys-X on Kinase A by this compound might disrupt its interaction with Kinase B, thereby inhibiting downstream signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Iodopropanal Reaction Conditions for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-iodopropanal for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reactivity towards proteins?

This compound is a heterobifunctional reagent, meaning it possesses two different reactive functional groups: an aldehyde and an iodo group. This allows for two potential reaction pathways for protein labeling:

  • Aldehyde Reactivity: The aldehyde group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a Schiff base. This bond is reversible and requires a subsequent reduction step (reductive amination) to form a stable secondary amine linkage.[1]

  • Iodo Group Reactivity: The iodo group can act as an electrophile and react with nucleophilic amino acid side chains. It is particularly reactive towards the thiol group of cysteine residues via an SN2 reaction, forming a stable thioether bond.[2] This is analogous to the reaction of iodoacetamide (B48618) with cysteines.[3]

Q2: How can I control the selectivity of this compound to target either lysine or cysteine residues?

The selectivity of this compound can be controlled by carefully adjusting the reaction pH:

  • To target Cysteine: The reaction should be performed at a pH between 7.0 and 8.5. In this range, the thiol group of cysteine is sufficiently deprotonated to be nucleophilic, while the amino groups of lysine are predominantly protonated and less reactive.

  • To target Lysine: The reaction should be carried out at a pH between 8.5 and 10. At this more basic pH, the amino groups of lysine are deprotonated and become more nucleophilic, favoring the formation of a Schiff base with the aldehyde.

Q3: What are the critical parameters to consider when optimizing my labeling reaction?

Several factors influence the success of a protein labeling experiment with this compound:

  • pH: As mentioned above, pH is the primary determinant of selectivity between cysteine and lysine.

  • Molar Ratio of Reagent to Protein: A 10- to 20-fold molar excess of this compound to protein is a common starting point.[2] However, this may need to be optimized to achieve the desired degree of labeling without causing protein precipitation.

  • Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended.[2]

  • Reaction Time and Temperature: Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[2] Longer incubation at lower temperatures can be beneficial for sensitive proteins.

  • Purity of Protein: The protein sample should be pure and in a buffer free of extraneous nucleophiles (e.g., Tris, glycine, DTT) that can compete with the labeling reaction.

Q4: How do I quench the labeling reaction?

To stop the reaction, a quenching reagent is added to consume the excess this compound. The choice of quenching reagent depends on which functional group of this compound was utilized:

  • For Aldehyde Reactions (targeting Lysine): Add a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.

  • For Iodo Reactions (targeting Cysteine): Add a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in a slight molar excess to the initial amount of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Incorrect pH: The pH of the reaction buffer is not optimal for the target amino acid.Verify the pH of your reaction buffer. For cysteine targeting, use a pH of 7.0-8.5. For lysine targeting, use a pH of 8.5-10.0.
Inactive Reagent: this compound may have degraded.Use a fresh stock of this compound. Prepare solutions immediately before use.
Interfering Buffer Components: The buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT) that compete with the protein for the labeling reagent.Perform a buffer exchange into a non-reactive buffer such as PBS or HEPES before starting the labeling reaction.
Insufficient Molar Excess of Reagent: The concentration of this compound is too low.Increase the molar ratio of this compound to protein. Start with a 10- to 20-fold molar excess and titrate upwards.[2]
Lack of Specificity (Labeling of both Cysteine and Lysine) Incorrect pH: The pH is in a range where both cysteine and lysine are reactive.Narrow the pH range to enhance selectivity. For cysteine, try a pH closer to 7.0. For lysine, a pH of 9.0 or higher may be necessary.
Long Reaction Times: Extended reaction times can lead to non-specific labeling.Reduce the incubation time. Monitor the reaction progress by taking time points.
Protein Precipitation High Degree of Labeling: Excessive modification of the protein surface can alter its solubility.Decrease the molar ratio of this compound to protein.
Unstable Protein: The protein is not stable under the reaction conditions (pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C). Ensure the pH is within the stability range of your protein.
Irreversible Schiff Base Formation (for Lysine Labeling) Omission of Reduction Step: The Schiff base formed between the aldehyde and lysine is not stabilized.After the initial incubation with this compound, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) to a final concentration of ~20 mM and incubate for an additional 2 hours at room temperature.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Cysteine Alkylation with Iodo-Compounds

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for deprotonation of the cysteine thiol group.
Molar Ratio (Reagent:Protein) 10:1 to 20:1A good starting point, may require optimization.[2]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Temperature Room Temperature or 4°CLower temperature for sensitive proteins.
Incubation Time 1 - 2 hoursCan be extended, but monitor for side reactions.[2]

Table 2: Recommended Reaction Parameters for Lysine Labeling via Reductive Amination with Aldehydes

ParameterRecommended RangeNotes
pH 8.5 - 10.0Favors deprotonation of lysine's ε-amino group.
Molar Ratio (Reagent:Protein) 10:1 to 50:1May require higher excess than for cysteine labeling.
Protein Concentration 1 - 10 mg/mL
Temperature Room Temperature or 4°C
Incubation Time (Schiff Base Formation) 1 - 4 hours
Reducing Agent Sodium Cyanoborohydride (NaBH3CN)Typically added to a final concentration of ~20 mM.
Incubation Time (Reduction) 2 hours to overnight

Experimental Protocols

Protocol 1: Selective Labeling of Cysteine Residues
  • Protein Preparation:

    • Ensure your protein is in a buffer free of thiols and primary amines (e.g., 1x PBS, pH 7.4).

    • If reducing disulfide bonds is necessary, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at 37°C. Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add DTT to a final concentration that is a 1.5-fold molar excess over the initial concentration of this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Selective Labeling of Lysine Residues (Reductive Amination)
  • Protein Preparation:

    • Exchange the protein into a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.

  • Schiff Base Formation:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Incubate for 2-4 hours at room temperature.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer.

    • Add NaBH3CN to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate for an additional 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein using size-exclusion chromatography or dialysis.

Visualizations

Reaction_Mechanisms cluster_cysteine Cysteine Alkylation (pH 7.0-8.5) cluster_lysine Lysine Reductive Amination (pH 8.5-10.0) Cys Protein-Cys-SH Thiolate Protein-Cys-S⁻ Cys->Thiolate -H⁺ Product_C Protein-Cys-S-CH₂CH₂CHO (Thioether Linkage) Thiolate->Product_C + Reagent_C Reagent_C I-CH₂CH₂CHO (this compound) Iodide_C I⁻ Reagent_C->Iodide_C - I⁻ Lys Protein-Lys-NH₂ Schiff Protein-Lys-N=CHCH₂CH₂-I (Schiff Base) Lys->Schiff + Reagent_L - H₂O Reagent_L O=CHCH₂CH₂-I (this compound) Product_L Protein-Lys-NH-CH₂CH₂CH₂-I (Secondary Amine) Schiff->Product_L + NaBH₃CN (Reduction)

Caption: Reaction mechanisms of this compound with cysteine and lysine residues.

Experimental_Workflow Start Start: Purified Protein Buffer_Exchange Buffer Exchange (remove interfering substances) Start->Buffer_Exchange Add_Reagent Add this compound (optimize molar ratio, pH) Buffer_Exchange->Add_Reagent Incubate Incubate (optimize time, temperature) Add_Reagent->Incubate Reduction Reduction Step (for Lysine labeling with NaBH₃CN) Incubate->Reduction Lysine Labeling Path Quench Quench Reaction (add Tris or DTT) Incubate->Quench Cysteine Labeling Path Reduction->Quench Purify Purification (Size-Exclusion Chromatography or Dialysis) Quench->Purify Analyze Analyze Labeled Protein (SDS-PAGE, Mass Spectrometry) Purify->Analyze

Caption: General experimental workflow for protein labeling with this compound.

References

common side reactions of 3-Iodopropanal and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Iodopropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what does this imply for its reactivity?

A1: this compound has two primary reactive sites: the electrophilic carbonyl carbon of the aldehyde group and the carbon atom bonded to the iodine. The iodine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. The aldehyde group is prone to nucleophilic addition and can also undergo reactions at the α-carbon. This dual reactivity makes this compound a versatile reagent, but also susceptible to several side reactions.

Q2: I am observing a significant amount of a volatile, pungent side product in my reaction. What is it likely to be and why does it form?

A2: The likely side product is acrolein, formed through an elimination reaction (E2 mechanism). This is a common side reaction, especially in the presence of strong or sterically hindered bases. The base abstracts a proton from the carbon alpha to the aldehyde group, leading to the elimination of hydrogen iodide (HI) and the formation of a carbon-carbon double bond.

Q3: My desired substitution reaction is sluggish and I'm getting a mixture of products. What are the likely side reactions?

A3: Besides the elimination reaction to form acrolein, you may be observing products from self-aldol condensation. In this reaction, the enolate of one molecule of this compound (formed under basic conditions) attacks the carbonyl group of another molecule. This can lead to a β-hydroxy aldehyde, which may further dehydrate to form an α,β-unsaturated aldehyde. Polymerization of the aldehyde can also occur, especially under harsh conditions or during prolonged storage.

Q4: How can I minimize the formation of the elimination byproduct (acrolein)?

A4: To favor nucleophilic substitution over elimination, you should carefully select your reaction conditions. Using a less sterically hindered, "softer" nucleophile or a weaker base can significantly reduce the rate of elimination. Additionally, running the reaction at a lower temperature and using a polar aprotic solvent are generally recommended.[1][2]

Q5: What strategies can I employ to prevent self-aldol condensation?

A5: Minimizing self-aldol condensation involves controlling the concentration of the enolate at any given time. This can be achieved by the slow addition of this compound to the reaction mixture containing the base and your other reactant. Running the reaction at a lower temperature will also disfavor the aldol (B89426) reaction.

Q6: I suspect my this compound is polymerizing. How can I avoid this?

A6: Aldehyde polymerization can be initiated by acid or base catalysts, as well as by light and heat. Ensure your this compound is pure and stored properly in a cool, dark place under an inert atmosphere. When running reactions, use the minimum necessary amount of base and keep the temperature as low as feasible. For the elimination product, acrolein, which is also prone to polymerization, the addition of a polymerization inhibitor like hydroquinone (B1673460) or a hydroxylamine (B1172632) derivative may be considered if it doesn't interfere with your desired reaction.

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product, High Yield of Acrolein

Symptoms:

  • Low recovery of the desired substituted product.

  • Strong, acrid smell characteristic of acrolein.

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to acrolein.

Troubleshooting Workflow:

start Low Substitution Yield, High Acrolein check_base 1. Evaluate Base/Nucleophile start->check_base check_temp 2. Assess Reaction Temperature check_base->check_temp Is base strong or sterically hindered? sub_base Use weaker, less hindered base (e.g., NaHCO3, K2CO3, or 'soft' nucleophile) check_base->sub_base check_solvent 3. Review Solvent Choice check_temp->check_solvent Is temperature elevated? sub_temp Lower reaction temperature (e.g., 0 °C or room temperature) check_temp->sub_temp solution Substitution Favored check_solvent->solution Is solvent protic or non-polar? sub_solvent Use polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) check_solvent->sub_solvent

Caption: Troubleshooting workflow for minimizing elimination side reactions.

Quantitative Data on Substitution vs. Elimination:

FactorCondition Favoring SubstitutionCondition Favoring Elimination
Base/Nucleophile Weakly basic, "soft" nucleophiles (e.g., I⁻, RS⁻, CN⁻)Strong, sterically hindered bases (e.g., t-BuOK)
Temperature Lower temperatures (e.g., 0-25 °C)Higher temperatures (e.g., >50 °C)
Solvent Polar aprotic (e.g., DMSO, DMF)Less polar or protic (e.g., Ethanol)

Experimental Protocol to Favor Substitution:

  • Objective: To perform a nucleophilic substitution on this compound while minimizing the formation of acrolein.

  • Reagents:

    • This compound (1 equivalent)

    • Nucleophile (1.1 equivalents)

    • Potassium Carbonate (K₂CO₃) as a mild base (1.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a stirred solution of the nucleophile and potassium carbonate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in DMF dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Formation of High Molecular Weight Byproducts

Symptoms:

  • Appearance of a viscous oil or solid precipitate in the reaction mixture.

  • Broad, unresolved peaks in the NMR spectrum of the crude product.

  • Low recovery of the desired product.

Troubleshooting Workflow:

start High Molecular Weight Byproducts check_addition 1. Evaluate Reagent Addition start->check_addition check_temp_conc 2. Assess Temperature and Concentration check_addition->check_temp_conc Was this compound added all at once? sub_addition Add this compound dropwise to the reaction mixture check_addition->sub_addition check_storage 3. Verify Reagent Quality check_temp_conc->check_storage Are temperature and concentration high? sub_temp_conc Use lower temperature and more dilute conditions check_temp_conc->sub_temp_conc solution Minimized Side Reactions check_storage->solution Is this compound old or discolored? sub_storage Use freshly purified This compound check_storage->sub_storage

Caption: Troubleshooting workflow for minimizing aldol and polymerization side reactions.

Experimental Protocol to Minimize Aldol Condensation:

  • Objective: To carry out a reaction with this compound while suppressing its self-aldol condensation.

  • Reagents:

    • Reactant for this compound (1 equivalent)

    • Base (e.g., LDA, NaH) (1.1 equivalents)

    • This compound (1 equivalent)

    • Anhydrous Tetrahydrofuran (THF) as solvent

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve your reactant in anhydrous THF and cool the solution to -78 °C.

    • Add the base to the solution and stir for 30 minutes at -78 °C to ensure complete formation of the desired nucleophile.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at -78 °C over a period of 1 hour.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Once the reaction is complete, quench it at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

    • Dry the organic layer, concentrate, and purify the product as required.

Signaling Pathways and Logical Relationships

The choice of reaction conditions dictates the predominant reaction pathway for this compound. The following diagram illustrates the competing pathways.

cluster_conditions Reaction Conditions Weak Base\nLow Temp\nPolar Aprotic Solvent Weak Base Low Temp Polar Aprotic Solvent substitution Substitution Product Weak Base\nLow Temp\nPolar Aprotic Solvent->substitution Strong/Hindered Base\nHigh Temp Strong/Hindered Base High Temp elimination Acrolein (Elimination) Strong/Hindered Base\nHigh Temp->elimination reagent This compound + Nucleophile/Base reagent->substitution Favored by reagent->elimination Favored by aldol Aldol/Polymer Products reagent->aldol Side Reaction (especially with base)

Caption: Competing reaction pathways of this compound.

References

Technical Support Center: Troubleshooting 3-Iodopropanal Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-iodopropanal conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for in bioconjugation?

This compound is a heterobifunctional crosslinker containing both an aldehyde and an iodo group.[1] This dual reactivity allows for a two-step conjugation strategy. However, for direct protein modification, the primary application involves the alkylation of nucleophilic amino acid residues by the iodo group, with cysteine being a common target. The carbon-iodine bond is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, forming a stable thioether bond.

Q2: What is the primary cause of low yield in my this compound conjugation reaction?

Low yield in bioconjugation reactions can stem from several factors.[2] Key areas to investigate include the quality and storage of your reagents (this compound and the biomolecule), suboptimal reaction conditions (pH, temperature, molar ratio), and the presence of interfering substances in your reaction buffer.[2]

Q3: How should I store this compound?

As a reactive aldehyde and an organoiodide, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C) to minimize degradation.[3][4] Aldehydes can be prone to oxidation and polymerization, while the carbon-iodine bond can be sensitive to hydrolysis, particularly at a non-neutral pH.[5]

Q4: What side reactions can occur with this compound during conjugation?

Given its bifunctional nature, several side reactions can compete with the desired conjugation:

  • Reaction with other nucleophiles: Besides the target cysteine thiol, other nucleophilic residues like lysine (B10760008) (amino group), histidine (imidazole ring), and methionine (thioether) can potentially react with the iodo group, although the reactivity with cysteine is generally higher, especially at a controlled pH.[6][7]

  • Aldehyde reactions: The aldehyde group can react with primary amines (like lysine residues or the N-terminus of the protein) to form unstable Schiff bases, which can be a source of heterogeneity in the conjugate.

  • Hydrolysis: The carbon-iodine bond can undergo hydrolysis, especially under basic conditions, to form 3-hydroxypropanal, which is unreactive towards thiols.[5]

  • Elimination Reactions: Under certain conditions, elimination of HI can occur to form propenal.[1]

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound conjugation experiments.

Step 1: Reagent and Biomolecule Integrity

The quality of your starting materials is paramount for a successful conjugation.

Potential Cause Troubleshooting Action Recommended Solution
Degradation of this compound Verify the age and storage conditions of your this compound.Purchase fresh reagent. Store aliquots under an inert atmosphere at -20°C and protect from light. Allow the vial to warm to room temperature before opening to prevent condensation.
Biomolecule Inactivity Confirm the purity and concentration of your protein/peptide. Ensure target cysteines are reduced and available.Use a protein quantification assay (e.g., Bradford or BCA). For proteins with disulfide bonds, perform a reduction step with a suitable reducing agent like DTT or TCEP prior to conjugation. Note that the reducing agent may need to be removed before adding this compound.[8][9]
Interfering Buffer Components Check your buffer composition for nucleophilic species.Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT left in the solution) will compete with the target cysteine for reaction with this compound. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.[2]
Step 2: Optimization of Reaction Conditions

Fine-tuning the reaction parameters can significantly enhance conjugation efficiency.

Parameter Potential Issue Recommended Optimization Strategy
pH Suboptimal pH can lead to low reactivity of the target cysteine or degradation of this compound.The optimal pH for cysteine alkylation is typically between 7.0 and 8.5.[10] At this pH, the cysteine thiol (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, while minimizing hydrolysis of the iodoalkane. Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific system.
Molar Ratio An insufficient molar excess of this compound may result in incomplete conjugation.Start with a 10- to 20-fold molar excess of this compound over the biomolecule. If the yield is still low, you can incrementally increase the molar ratio. Be aware that a very high excess may increase the likelihood of non-specific modifications.
Reaction Time and Temperature The reaction may not have proceeded to completion.Most cysteine alkylations are carried out at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress over time using an appropriate analytical technique (e.g., LC-MS) to determine the optimal reaction time.

The following tables provide an example of how varying reaction conditions can influence conjugation yield. Please note that this is illustrative data based on general principles of bioconjugation and not from a specific experimental study of this compound.

Table 1: Effect of pH on Conjugation Yield

pHConjugation Yield (%)
6.535
7.060
7.585
8.090
8.588
9.075

Table 2: Effect of Molar Ratio on Conjugation Yield

Molar Ratio (this compound : Protein)Conjugation Yield (%)
5:155
10:178
20:192
50:195

Table 3: Effect of Temperature and Time on Conjugation Yield

Temperature (°C)Reaction Time (hours)Conjugation Yield (%)
4125
4460
416 (overnight)85
25 (Room Temp)0.540
25 (Room Temp)175
25 (Room Temp)290
Step 3: Purification and Analysis

Proper purification and analysis are crucial to accurately assess the yield and purity of your conjugate.

Potential Issue Troubleshooting Action Recommended Solution
Loss of Product During Purification The chosen purification method may not be suitable for your conjugate.For proteins, size-exclusion chromatography (SEC) is often effective at separating the conjugate from excess, unreacted this compound.[11] Other methods like ion-exchange or hydrophobic interaction chromatography can also be employed depending on the properties of your biomolecule.[12]
Inaccurate Yield Determination The analytical method may not be accurately quantifying the conjugate.Use multiple analytical techniques to confirm conjugation and quantify the yield. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a powerful tool to confirm the mass of the conjugate.[13] SDS-PAGE can provide a qualitative assessment of the conjugation. Quantitative amino acid analysis or UV-Vis spectroscopy (if the conjugate has a unique absorbance) can also be used.

Experimental Protocols

General Protocol for this compound Conjugation to a Cysteine-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein contains disulfide bonds that need to be reduced to free the target cysteine, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Crucially, remove the reducing agent before adding this compound. This can be done using a desalting column or spin filtration.

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Prepare this solution fresh before each use.

  • Conjugation Reaction:

    • To the solution of the reduced protein, add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, a small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine can be added to the reaction mixture.

  • Purification of the Conjugate:

    • Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the identity and purity of the conjugate using SDS-PAGE and mass spectrometry.

    • Determine the protein concentration using a standard protein assay.

Visualizations

Reaction_Mechanism Protein_Cys Protein-SH (Cysteine Thiol) Thiolate Protein-S⁻ (Thiolate Anion) Protein_Cys->Thiolate Deprotonation (pH > 7) Conjugate Protein-S-CH₂-CH₂-CHO (Thioether Conjugate) Thiolate->Conjugate SN2 Attack Iodopropanal I-CH₂-CH₂-CHO (this compound) Iodopropanal->Conjugate Iodide I⁻ (Iodide Ion) Iodopropanal:e->Iodide:w Displacement

Caption: Reaction of this compound with a protein cysteine residue.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Step 1: Check Reagent & Biomolecule Integrity Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Step 2: Optimize Reaction Conditions Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_Purification Step 3: Verify Purification & Analysis Purification_OK Purification Verified? Check_Purification->Purification_OK Reagent_OK->Start No, Replace/Purify Reagent_OK->Check_Conditions Yes Conditions_OK->Check_Conditions No, Re-optimize Conditions_OK->Check_Purification Yes Purification_OK->Check_Purification No, Re-evaluate Success Successful Conjugation Purification_OK->Success Yes

Caption: Troubleshooting workflow for low conjugation yield.

Side_Reactions Iodopropanal This compound Desired_Reaction Cysteine Conjugation (Thioether) Iodopropanal->Desired_Reaction Desired Path Side_Reaction1 Lysine Alkylation Iodopropanal->Side_Reaction1 Side Reaction Side_Reaction2 Schiff Base Formation (with Lysine) Iodopropanal->Side_Reaction2 Side Reaction Side_Reaction3 Hydrolysis Iodopropanal->Side_Reaction3 Side Reaction Side_Reaction4 Elimination Iodopropanal->Side_Reaction4 Side Reaction

Caption: Desired reaction vs. potential side reactions of this compound.

References

improving the stability of 3-Iodopropanal solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodopropanal. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound solutions for experimental use. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling and application of this reactive aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a bifunctional molecule containing a reactive aldehyde group and a carbon-iodine bond. This combination makes it susceptible to several degradation pathways:

  • Aldehyde-related instability: Like many aldehydes, this compound is prone to oxidation to the corresponding carboxylic acid (3-iodopropanoic acid), polymerization, and aldol (B89426) condensation reactions. These reactions can be catalyzed by light, heat, and trace impurities.

  • Carbon-Iodine bond instability: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group.[1][2][3] This facilitates nucleophilic substitution reactions, where a nucleophile can displace the iodide ion.[1][3]

Q2: My this compound solution is turning yellow/brown. What is the cause?

The discoloration of your this compound solution is likely due to the formation of elemental iodine (I₂), which is often a result of the degradation of the compound. This can be accelerated by exposure to light and air.

Q3: How should I store my this compound solutions to maximize stability?

To ensure the longevity of your this compound solutions, adhere to the following storage recommendations:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or below, to minimize the rates of degradation reactions.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[4] Many organic compounds are light-sensitive.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

  • Solvent: Use a dry, aprotic solvent. The presence of water can lead to hydrate (B1144303) formation and may facilitate other degradation pathways.

Q4: Which solvents are recommended for dissolving this compound?

The choice of solvent is critical for the stability of this compound. Aprotic solvents are generally preferred to avoid reactions with the aldehyde group. The polarity of the solvent can also influence the rate of nucleophilic substitution at the carbon-iodine bond.

Solvent TypeExamplesSuitabilityRationale
Aprotic Nonpolar Hexane, TolueneGoodMinimizes aldehyde reactions and nucleophilic attack.
Aprotic Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)ModerateMay be necessary for solubility, but their polarity could potentially increase the rate of nucleophilic substitution. Ensure the solvent is anhydrous.
Protic Water, Alcohols (e.g., Methanol, Ethanol)PoorCan react with the aldehyde to form hemiacetals and acetals, and can act as nucleophiles, leading to the displacement of iodide.

Q5: How can I assess the purity of my this compound solution?

The purity of this compound can be monitored using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to observe the characteristic aldehyde proton signal and to detect the formation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile components, including this compound and potential impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be employed to quantify the concentration of this compound and monitor its degradation over time.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound stock solution. Verify the purity of your stock solution.Analyze the stock solution using ¹H NMR or HPLC to check for the presence of degradation products. Prepare fresh solutions if significant degradation is observed.
Instability in the reaction medium. Assess the compatibility of your reaction components.Avoid nucleophilic reagents that are not part of the intended reaction. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Variability in solution preparation. Standardize the solution preparation protocol.Always use anhydrous solvents and prepare solutions fresh before each experiment.
Problem 2: Low or no desired product yield in a reaction involving this compound.
Possible Cause Troubleshooting Step Recommended Action
Complete degradation of this compound. Confirm the presence of the starting material.Before starting the reaction, verify the integrity of your this compound solution.
Side reactions consuming the this compound. Analyze the reaction mixture for byproducts.Use techniques like GC-MS or LC-MS to identify potential side products resulting from polymerization, oxidation, or nucleophilic substitution.
Incorrect reaction conditions. Optimize reaction parameters.Consider lowering the reaction temperature to minimize degradation. Ensure all reagents are of high purity and compatible with this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard this compound Solution

  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

    • Amber glass vial with a septum-lined cap

    • Inert gas (Argon or Nitrogen)

    • Syringes and needles

  • Procedure:

    • Dry the amber glass vial in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.

    • Weigh the desired amount of this compound directly into the vial under a blanket of inert gas.

    • Using a syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

    • Purge the headspace of the vial with inert gas for 1-2 minutes.

    • Seal the vial tightly with the septum-lined cap and wrap the cap with parafilm.

    • Store the vial at -20°C or below, protected from light.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Polymerization Polymerization This compound->Polymerization Nucleophilic_Substitution Nucleophilic_Substitution This compound->Nucleophilic_Substitution 3-Iodopropanoic_Acid 3-Iodopropanoic_Acid Oxidation->3-Iodopropanoic_Acid Polymer Polymer Polymerization->Polymer Substituted_Propanal Substituted_Propanal Nucleophilic_Substitution->Substituted_Propanal

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow Start Inconsistent Results Check_Purity Check Stock Solution Purity (NMR, HPLC) Start->Check_Purity Degraded Degraded? Check_Purity->Degraded Prepare_Fresh Prepare Fresh Solution Degraded->Prepare_Fresh Yes Check_Conditions Review Experimental Conditions (Solvent, Temp, Atmosphere) Degraded->Check_Conditions No Prepare_Fresh->Check_Conditions Optimize Optimize Conditions Check_Conditions->Optimize End Reproducible Results Optimize->End

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Purification of 3-Iodopropanal Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of proteins and peptides labeled with 3-iodopropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound labeled proteins and peptides?

A1: The choice of purification strategy depends on the properties of the target protein or peptide, the nature of the unlabeled contaminants, and the desired final purity. Commonly employed techniques include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is effective for removing excess, unreacted this compound and for separating labeled proteins from smaller contaminants.[1][2][3]

  • Affinity Chromatography: This technique is highly specific and relies on the interaction between the labeled protein and a ligand immobilized on a resin. If your protein has a natural binding partner or has been engineered with an affinity tag (e.g., His-tag, GST-tag), this can be a very efficient purification step.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[4][5][6] The introduction of the iodo-group may alter the isoelectric point (pI) of the protein, which can be exploited for separation from the unlabeled species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique particularly well-suited for purifying peptides.[4][7][8][9] It separates molecules based on their hydrophobicity. The iodine atom will increase the hydrophobicity of the labeled molecule, aiding in its separation from the unlabeled form.

  • Dialysis: This method is primarily used for buffer exchange and to remove small molecules like unreacted this compound from the labeled protein solution.

Q2: How can I remove unreacted this compound after the labeling reaction?

A2: Excess this compound must be removed to prevent non-specific reactions in downstream applications. Effective methods include:

  • Size Exclusion Chromatography (SEC): SEC is an excellent method for separating the larger labeled protein from the small this compound molecule.[1][2][10]

  • Dialysis or Buffer Exchange: Extensive dialysis against a suitable buffer can effectively remove the small labeling reagent.

  • Spin Columns: Pre-packed gel filtration spin columns can be used for rapid removal of small molecules from protein samples.[11]

Q3: My labeled protein appears to be aggregated. What can I do?

A3: Protein aggregation can be a significant issue after labeling. Here are some troubleshooting steps:

  • Optimize Buffer Conditions: The composition of your purification buffers is critical. Consider including additives such as:

    • Non-ionic detergents (e.g., Tween-20, Triton X-100) to reduce hydrophobic interactions.

    • Glycerol (B35011) or ethylene (B1197577) glycol to increase solvent viscosity and stabilize protein structure.

    • Urea or guanidine-HCl at low concentrations for refolding, although this may affect protein activity.

  • Size Exclusion Chromatography: SEC can be used to separate monomeric, properly folded protein from aggregates.[10] Aggregates will typically elute in the void volume of the column.

  • Adjust pH and Ionic Strength: Ensure the buffer pH is not close to the protein's isoelectric point, where it is least soluble. Varying the salt concentration can also help to mitigate aggregation.

Q4: I am observing low recovery of my labeled peptide during RP-HPLC purification. What are the possible causes and solutions?

A4: Low recovery in RP-HPLC is a common problem, especially with hydrophobic or "sticky" peptides.[12]

  • Irreversible Binding to the Column: The increased hydrophobicity from the iodine label might cause the peptide to bind very strongly to the C18 stationary phase.

    • Solution: Try a different stationary phase (e.g., C8, C4, or phenyl-hexyl).[13] You can also try a shallower acetonitrile (B52724) gradient to improve elution.[8][13]

  • Precipitation: The peptide may precipitate on the column or during solvent evaporation.[12]

    • Solution: Ensure the peptide is fully solubilized before injection. Adding a small amount of organic solvent like isopropanol (B130326) or acetonitrile to the sample can help.[13]

  • Suboptimal Elution Conditions: The elution buffer may not be strong enough.

    • Solution: Increase the percentage of the organic solvent (acetonitrile) in the mobile phase or try a different organic modifier.[9][13]

Troubleshooting Guides

Problem 1: Poor Separation Between Labeled and Unlabeled Protein/Peptide
Possible Cause Recommended Solution
Insufficient Resolution of the Purification Method Switch to a higher-resolution technique. For peptides, RP-HPLC is generally preferred.[9] For proteins, consider ion-exchange chromatography if there is a predicted change in pI, or hydrophobic interaction chromatography (HIC).
Incomplete Labeling Reaction Optimize the labeling reaction to drive it to completion. This can involve adjusting the molar ratio of this compound to protein, reaction time, or temperature.
Similar Physicochemical Properties If the labeled and unlabeled species are very similar, consider affinity chromatography if a suitable tag is present. Alternatively, a very shallow gradient in RP-HPLC or IEX may be required.[8]
Problem 2: Presence of Multiple Labeled Species
Possible Cause Recommended Solution
Non-specific Labeling This compound can potentially react with multiple nucleophilic residues. Ensure the reaction pH is optimized for the target residue (e.g., N-terminus or specific side chains).
Di- or Multi-iodination If multiple reactive sites are present, you may see species with more than one label. Use a lower molar excess of the labeling reagent. High-resolution purification techniques like RP-HPLC or IEX can be used to separate these different species.[14]
Oxidation or Degradation The labeling or purification process may be causing damage to the protein or peptide. Use fresh buffers, consider adding antioxidants, and work at a lower temperature (e.g., 4°C) where possible.[3]
Problem 3: Loss of Biological Activity After Labeling and Purification
Possible Cause Recommended Solution
Modification of a Critical Residue The this compound may have labeled a residue within the active site or a region important for conformational stability. If possible, use site-directed mutagenesis to protect the active site or introduce a more favorable labeling site.
Harsh Purification Conditions The use of organic solvents in RP-HPLC or extreme pH in IEX can denature the protein. Consider milder purification techniques like size exclusion or affinity chromatography.[3] If RP-HPLC is necessary, minimize the time the sample is exposed to the organic phase and lyophilize fractions immediately.[8]
Protein Instability The labeled protein may be inherently less stable. Perform all purification steps at 4°C and consider adding stabilizers like glycerol to the final buffer.

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC) for Removal of Excess this compound
  • Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 75 or similar) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Preparation: After the labeling reaction, centrifuge the sample to remove any precipitated material.

  • Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[15]

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein will elute in the earlier fractions, while the small, unreacted this compound will elute much later.

  • Purity Analysis: Pool the protein-containing fractions and analyze the purity by SDS-PAGE or mass spectrometry.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) for Labeled Peptide Purification
  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Acidify the labeled peptide solution with TFA to a final concentration of 0.1%.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes.[8] The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 214 nm and 280 nm).

  • Analysis and Lyophilization: Analyze the purity of the fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and immediately freeze-dry (lyophilize) them to remove the solvents.[8]

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product protein Protein/Peptide reaction Labeling Reaction (Controlled pH, Temp, Time) protein->reaction reagent This compound reagent->reaction sec Size Exclusion Chromatography (Removes excess reagent) reaction->sec Crude Reaction Mixture hplc RP-HPLC / IEX (Separates labeled from unlabeled) sec->hplc Labeled Protein + Unlabeled analysis Purity & Identity Check (SDS-PAGE, Mass Spec) hplc->analysis final_product Pure Labeled Protein/Peptide analysis->final_product

Caption: General workflow for labeling and purification.

troubleshooting_logic start Low Yield or Purity After Purification check_labeling Was labeling reaction efficient? start->check_labeling check_purification Is the purification method optimal? check_labeling->check_purification Yes optimize_labeling Optimize labeling: - Adjust reagent ratio - Modify reaction time/temp check_labeling->optimize_labeling No check_stability Is the protein/peptide stable? check_purification->check_stability Yes change_method Change purification strategy: - Higher resolution (HPLC) - Milder conditions (SEC) check_purification->change_method No adjust_buffer Adjust buffers: - Add stabilizers (glycerol) - Change pH/ionic strength check_stability->adjust_buffer No success Successful Purification check_stability->success Yes optimize_labeling->start change_method->start adjust_buffer->start

Caption: Troubleshooting logic for purification issues.

References

dealing with the hydrolysis of 3-Iodopropanal in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodopropanal. It specifically addresses challenges related to its hydrolysis in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a reactive organic compound containing both an aldehyde and an iodo functional group.[1] Its bifunctional nature makes it a useful reagent in bioconjugation and chemical synthesis. The aldehyde can react with amines (e.g., on proteins or peptides) via reductive amination, while the iodo group can react with nucleophiles like thiols (e.g., cysteine residues).

Q2: Why is the hydrolysis of this compound a concern in aqueous buffers?

A2: this compound is susceptible to hydrolysis in aqueous solutions, which can lead to the loss of its reactive functionality and the formation of impurities.[2][3] The primary concern is the nucleophilic substitution of the iodide, an excellent leaving group, by water or hydroxide (B78521) ions, forming 3-hydroxypropanal (B37111).[4][5] This degradation can reduce the efficiency of conjugation reactions and complicate the purification of the final product.

Q3: What are the main degradation pathways for this compound in aqueous buffers?

A3: The two primary degradation pathways in aqueous buffers are:

  • Hydrolysis: The carbon-iodine bond is susceptible to cleavage by water or hydroxide ions, leading to the formation of 3-hydroxypropanal and iodide ions. This is often the main degradation pathway in neutral to basic conditions.[6]

  • Reaction with Buffer Components: Some buffer species can act as nucleophiles and react with this compound. For example, buffers containing primary amines, like TRIS, can react with the iodo group.[6]

Q4: How do pH, temperature, and buffer choice affect the stability of this compound?

A4:

  • pH: Stability generally decreases as the pH increases. The concentration of the potent nucleophile, hydroxide (OH⁻), is higher at basic pH, which accelerates the rate of hydrolysis. Acidic conditions are generally more favorable for the stability of the C-I bond.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis, leading to faster degradation. For maximum stability in solution, it is recommended to work at low temperatures (e.g., on ice).

  • Buffer Choice: The choice of buffer is critical. Non-nucleophilic buffers are recommended to avoid unwanted side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Degradation of this compound: The reagent may have hydrolyzed before or during the reaction.- Prepare fresh solutions of this compound immediately before use.- Perform the reaction at a lower temperature (e.g., 4°C).- Optimize the reaction pH to be as low as the stability of the biomolecule allows.- Use a non-nucleophilic buffer.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.- Adjust the pH to the optimal range for your specific conjugation chemistry (e.g., reductive amination often works well at slightly acidic to neutral pH).- Vary the reaction time and temperature to find the optimal conditions.
Presence of Interfering Substances: Buffer components (e.g., TRIS) or other additives may be reacting with this compound.- Perform a buffer exchange for your biomolecule into a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[8]
Multiple or Unexpected Products in Analysis (e.g., HPLC, MS) Hydrolysis of this compound: The peak corresponding to 3-hydroxypropanal or its subsequent reaction products may be observed.- Confirm the identity of byproducts using mass spectrometry.- Follow the solutions for low conjugation yield to minimize degradation.
Reaction with Buffer Components: Adducts of the buffer molecule with the propanal backbone may be formed.- Switch to a non-nucleophilic buffer system.
Inconsistent Results Between Experiments Variability in Reagent Quality/Handling: Inconsistent storage or handling of this compound stock solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a desiccated environment.[8]- Allow reagents to equilibrate to room temperature before opening to prevent condensation.[8]
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or time can affect the outcome.- Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.

Data Presentation

Table 1: Illustrative Stability of this compound in Different 50 mM Buffer Systems at Room Temperature

Disclaimer: The following data is illustrative and based on general chemical principles, as specific literature data for this compound is limited. It is intended to provide a qualitative comparison.

BufferpHPrimary Degradation Pathway(s)Expected StabilityRationale
MES6.0HydrolysisVery GoodLower pH reduces the rate of hydrolysis. MES is non-nucleophilic.[6]
Phosphate7.4HydrolysisGoodPhosphate is a non-nucleophilic buffer component.[6]
HEPES7.4HydrolysisGoodHEPES is a common non-nucleophilic biological buffer.
TRIS8.0Hydrolysis, TRIS Adduct FormationPoorThe primary amine in TRIS can act as a nucleophile, and the higher pH accelerates hydrolysis.[6]
Carbonate9.0HydrolysisVery PoorHigh pH significantly accelerates hydrolysis.

Table 2: Illustrative Effect of Temperature on the Half-life of this compound in 50 mM Phosphate Buffer (pH 7.4)

Disclaimer: This data is for illustrative purposes to demonstrate the general effect of temperature on stability.

Temperature (°C)Estimated Half-life
4Several hours to days
25 (Room Temp)1 - 4 hours
37< 1 hour

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Hydrolysis of this compound by HPLC

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) and bring it to the desired temperature.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a compatible, anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Initiation of Hydrolysis: Add a small volume of the this compound stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly.

  • Time Points: Immediately withdraw an aliquot (t=0) and quench the reaction (e.g., by adding to a solution of strong acid or a large excess of a thiol to consume the remaining this compound). Take subsequent aliquots at various time points.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks at an appropriate wavelength (e.g., near 210 nm for the aldehyde).

  • Data Analysis: Plot the peak area of this compound as a function of time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway This compound This compound 3-Hydroxypropanal 3-Hydroxypropanal This compound->3-Hydroxypropanal + H2O / OH- Iodide_Ion Iodide_Ion This compound->Iodide_Ion - I-

Caption: Hydrolysis pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Low Conjugation Yield check_reagent Prepare Fresh this compound Solution? start->check_reagent yes_reagent Yes check_reagent->yes_reagent Improved? no_reagent No check_reagent->no_reagent No Improvement success Problem Resolved yes_reagent->success check_conditions Optimize Reaction Conditions? (pH, Temp, Time) no_reagent->check_conditions yes_conditions Yes check_conditions->yes_conditions Improved? no_conditions No check_conditions->no_conditions No Improvement yes_conditions->success check_buffer Use Non-Nucleophilic Buffer? no_conditions->check_buffer yes_buffer Yes check_buffer->yes_buffer Improved? no_buffer No check_buffer->no_buffer No Improvement yes_buffer->success contact_support Contact Technical Support no_buffer->contact_support

Caption: Troubleshooting workflow for low conjugation yield.

Stability_Factors stability This compound Stability ph pH stability->ph Decreases with increasing pH temp Temperature stability->temp Decreases with increasing temperature buffer Buffer Choice stability->buffer Affected by nucleophilicity

Caption: Key factors influencing the stability of this compound.

References

preventing non-specific binding of 3-Iodopropanal in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific binding of 3-Iodopropanal in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target in cell lysates?

A1: this compound is a thiol-reactive compound.[1] In cell lysates, its primary targets are the sulfhydryl groups (-SH) of cysteine residues on proteins, forming a stable thioether bond.[2][3] Due to the high nucleophilicity of the sulfhydryl group, it readily reacts with electrophiles like the iodo- group in this compound.[4]

Q2: What constitutes "non-specific binding" of this compound?

A2: Non-specific binding refers to the interaction of this compound with molecules other than its intended target. This can include reactions with other nucleophilic amino acid residues (like methionine, histidine, or lysine), hydrophobic interactions with proteins, or binding to other cellular components.[5][6] This can lead to high background signals and inaccurate experimental results.

Q3: What are the main causes of high non-specific binding with this compound?

A3: High non-specific binding can be attributed to several factors:

  • Excessive concentration of this compound: Using a higher concentration than necessary can lead to reactions with less reactive sites.

  • Prolonged incubation time: Longer reaction times can allow for slower, non-specific reactions to occur.

  • Suboptimal pH of the lysis buffer: The reactivity of both the target thiol groups and other nucleophilic groups is pH-dependent.[7][8]

  • Presence of highly abundant, reactive proteins: Proteins with exposed, reactive cysteines or other nucleophilic residues can be major sources of non-specific binding.

  • Hydrophobic interactions: The chemical nature of this compound might lead to non-covalent binding to hydrophobic pockets of proteins.[6]

Q4: How can I quench the reaction of unreacted this compound?

A4: To stop the labeling reaction, you can add a quenching agent that contains a thiol group. Common quenching agents include Dithiothreitol (DTT), β-mercaptoethanol, cysteine, or glutathione.[2] These molecules will react with and consume the excess this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal in Gel/Blot Excess unreacted this compound.Add a thiol-containing quenching agent like DTT or β-mercaptoethanol at the end of the incubation period.
Non-specific binding to abundant proteins.1. Optimize the concentration of this compound by performing a titration experiment.2. Reduce the incubation time.3. Include a blocking step with an agent like Bovine Serum Albumin (BSA) or non-fat dry milk prior to adding the probe.[5][9]
Incorrect buffer pH.Ensure the reaction buffer pH is maintained between 7.0 and 7.5 to favor the reaction with more nucleophilic thiols.[3][7]
Low or No Signal for Target Protein Degradation of this compound.Prepare fresh solutions of this compound as it can be unstable, especially in solution and when exposed to light.[2]
Oxidation of target cysteine residues.Pre-treat your lysate with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Note that TCEP can sometimes react with haloacetamides and may need to be removed before adding this compound.[2][3][7]
Insufficient concentration of this compound.While aiming to reduce non-specific binding, ensure the concentration is sufficient to label your target. Perform a concentration titration to find the optimal balance.
Inconsistent Results Between Experiments Variability in lysate preparation.Standardize your cell lysis protocol, including cell number, lysis buffer composition, and handling times.[10][11]
Freeze-thaw cycles of reagents or lysate.Aliquot reagents and lysates to minimize freeze-thaw cycles, which can affect protein integrity and reagent reactivity.[12]

Experimental Protocols

Protocol 1: Optimizing this compound Labeling Concentration

This protocol helps determine the optimal concentration of this compound that maximizes target labeling while minimizing non-specific binding.

  • Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA).

  • Set up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 50 µg).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound (e.g., from 10 µM to 1 mM final concentration).

  • Labeling Reaction: Add the different concentrations of this compound to the lysate aliquots. Include a no-probe control. Incubate for a fixed time (e.g., 30 minutes) at room temperature, protected from light.[2]

  • Quench Reaction: Stop the reaction by adding a final concentration of 10 mM DTT.

  • Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody against your protein of interest or by in-gel fluorescence if using a fluorescent analog.

  • Evaluation: Determine the lowest concentration of this compound that gives a robust signal for your target protein with the least amount of background smearing or non-specific bands.

Protocol 2: Pre-blocking to Reduce Non-Specific Binding

This protocol describes a pre-blocking step to saturate non-specific binding sites before adding this compound.

  • Prepare Cell Lysate: Prepare cell lysate as described in Protocol 1.

  • Blocking Step: Add a blocking agent to the cell lysate. Common choices include:

    • Bovine Serum Albumin (BSA) at a final concentration of 1-3%.[8]

    • Non-fat dry milk at a final concentration of 3-5%.[5]

    • Incubate for 30-60 minutes at 4°C with gentle agitation.

  • Labeling Reaction: Add the optimized concentration of this compound (determined from Protocol 1) to the blocked lysate. Incubate for the desired time, protected from light.

  • Quench Reaction: Stop the reaction with a final concentration of 10 mM DTT.

  • Analysis: Proceed with your downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant blocking Optional: Pre-blocking (BSA) protein_quant->blocking add_probe Add this compound blocking->add_probe incubation Incubate add_probe->incubation quenching Quench (DTT) incubation->quenching sds_page SDS-PAGE quenching->sds_page analysis Downstream Analysis (Western Blot, MS) sds_page->analysis

Caption: Experimental workflow for labeling cell lysates with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? conc Probe Concentration Too High? start->conc Yes time Incubation Time Too Long? start->time Yes blocking_absent Blocking Step Missing? start->blocking_absent Yes ph Incorrect Buffer pH? start->ph Yes reduce_conc Titrate to Lower Concentration conc->reduce_conc reduce_time Shorten Incubation Time time->reduce_time add_blocking Add Pre-blocking Step (e.g., BSA) blocking_absent->add_blocking check_ph Adjust pH to 7.0-7.5 ph->check_ph end Re-run Experiment reduce_conc->end reduce_time->end add_blocking->end check_ph->end

Caption: Troubleshooting logic for high non-specific binding of this compound.

References

Technical Support Center: Optimizing pH for the Reaction of 3-Iodopropanal with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction of 3-iodopropanal with thiols. The guidance focuses on leveraging pH to control the chemoselectivity between thioacetal formation and S-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the potential reactions between this compound and a thiol-containing molecule (R-SH)?

This compound possesses two primary electrophilic sites that can react with a thiol: the aldehyde carbon and the carbon atom bonded to the iodine. This leads to two main potential products:

  • Thioacetal Formation: The thiol can add to the aldehyde to form a hemithioacetal, which can then react with a second thiol molecule to form a stable dithioacetal. This is a nucleophilic addition reaction.

  • S-Alkylation: The thiol, particularly in its thiolate form (R-S⁻), can displace the iodide ion via an S_N2 reaction, forming a stable thioether bond. This is a nucleophilic substitution reaction.

Q2: How does pH influence the reaction between this compound and thiols?

The pH of the reaction medium is a critical parameter that governs both the reactivity of the thiol and the rate of the competing reactions. The key factor is the concentration of the thiolate anion (R-S⁻), which is a significantly stronger nucleophile than the neutral thiol (R-SH).[1][2] The equilibrium between the thiol and thiolate is dictated by the thiol's pKa (typically ~8.5-9.5 for cysteine in proteins).

  • Low pH (pH < 7): At acidic pH, the thiol is predominantly in its protonated form (R-SH). While the neutral thiol can still react, the rates of both thioacetal formation and S-alkylation are generally slow.

  • Neutral to Slightly Alkaline pH (pH 7-8.5): In this range, the concentration of the more nucleophilic thiolate anion increases. This accelerates both the addition to the aldehyde and the substitution of the iodide. The relative rates of these two reactions will determine the major product.

  • Alkaline pH (pH > 8.5): At pH values above the thiol's pKa, the thiolate form dominates, leading to a significant increase in the rates of both reactions. However, at higher pH, side reactions such as aldehyde degradation (e.g., aldol (B89426) condensation) or reactions with other nucleophilic groups (like amines) can become more prevalent.

Q3: Which reaction, thioacetal formation or S-alkylation, is generally favored at a given pH?

  • Thioacetal formation is often favored under conditions that facilitate nucleophilic addition to the carbonyl group. This can occur across a range of pH values but is often effectively catalyzed under mildly acidic or neutral conditions.

  • S-alkylation (S_N2) is highly dependent on the concentration of the potent thiolate nucleophile. Therefore, its rate increases significantly with increasing pH.

The challenge with this compound is that conditions favoring the thiolate for S_N2 also accelerate its addition to the aldehyde. Optimization is therefore key.

Q4: What are common side reactions to be aware of?

Besides the two primary reaction pathways, other potential side reactions include:

  • Aldol condensation of this compound, especially under basic conditions.

  • Oxidation of the thiol to form disulfides, which can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with other nucleophiles in the system, such as amines, particularly at higher pH values.

  • Intramolecular cyclization of the S-alkylated product if the thiol is part of a larger molecule with other reactive groups.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reaction yield 1. Suboptimal pH: The pH is too low, resulting in a low concentration of the reactive thiolate. 2. Reagent Degradation: this compound can be unstable; thiols can oxidize. 3. Incorrect Stoichiometry: Insufficient thiol or this compound.1. Screen a range of pH values (e.g., 6.5, 7.5, 8.5) to find the optimal condition for your desired product. 2. Use fresh reagents. Prepare solutions immediately before use. Purge buffers with an inert gas. 3. Re-evaluate the stoichiometry. For dithioacetal formation, at least 2 equivalents of thiol are required.
Mixture of thioacetal and S-alkylated products Competitive Reaction Rates: The pH and other reaction conditions (temperature, solvent) are allowing both reaction pathways to proceed at comparable rates.1. Adjust pH: To favor S-alkylation, cautiously increase the pH towards or slightly above the thiol's pKa. To favor thioacetal formation, try conditions closer to neutral (pH ~7.0-7.5) or slightly acidic. 2. Control Temperature: Lowering the reaction temperature may favor one pathway over the other. Perform a temperature screen. 3. Solvent Effects: The polarity of the solvent can influence the relative rates of the addition and substitution reactions. Consider screening different buffer systems or co-solvents.
Formation of disulfide byproduct Oxidation of Thiol: The thiol is being oxidized by air.1. Degas all buffers and solutions thoroughly. 2. Perform the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket). 3. Consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), if it does not interfere with the desired reaction.
Unidentified side products 1. Aldehyde Instability: this compound may be undergoing self-reaction (e.g., aldol condensation) at high pH. 2. Reaction with Buffer Components: Some buffer components (e.g., Tris) can be nucleophilic.1. Analyze the stability of this compound in your reaction buffer at the intended pH before adding the thiol. If degradation occurs, consider a lower pH or a different buffer. 2. Switch to a non-nucleophilic buffer such as phosphate (B84403) or HEPES.

Data Presentation

The optimal pH for maximizing the yield of a desired product must be determined empirically. The following table illustrates a hypothetical outcome of a pH optimization experiment for the reaction of a thiol (pKa ≈ 8.5) with this compound.

pH Reaction Time (h) Yield of Thioacetal (%) Yield of S-Alkylated Product (%) Unreacted Thiol (%)
6.52415580
7.512602515
8.5430655
9.521080<5 (with some degradation)

Note: This data is illustrative and serves as an example of expected trends. Actual results will vary depending on the specific thiol, concentrations, temperature, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for pH Screening to Optimize Product Selectivity

This protocol outlines a general method for identifying the optimal pH for the reaction of a thiol with this compound.

Materials:

  • Thiol-containing compound

  • This compound

  • A series of buffers (e.g., 100 mM phosphate for pH 6.5 and 7.5; 100 mM HEPES or borate (B1201080) for pH 8.5 and 9.5)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your thiol in a suitable solvent (e.g., water or DMSO).

    • Prepare a fresh stock solution of this compound. Due to its potential instability, it is best to prepare this solution immediately before use.

  • Degas Buffers:

    • Thoroughly degas each buffer solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Set up Reactions:

    • In separate reaction vials for each pH point, add the appropriate degassed buffer.

    • Add the thiol stock solution to each vial to the desired final concentration.

    • Place the vials under an inert atmosphere.

    • Initiate the reaction by adding the this compound stock solution to each vial.

  • Incubate and Monitor:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 4, 12, 24 hours), withdraw an aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by acidification with TFA or addition of a scavenger).

    • Analyze the samples by a suitable analytical method to determine the relative amounts of starting materials, thioacetal product, and S-alkylated product.

  • Analyze Results:

    • Plot the concentration or relative abundance of each species over time for each pH.

    • Determine the pH that provides the highest yield and selectivity for your desired product in a reasonable timeframe.

Visualizations

Reaction_Pathways cluster_reactants Reactants cluster_pH pH Influence cluster_products Products This compound This compound Thioacetal Thioacetal Formation (Nucleophilic Addition) This compound->Thioacetal S_Alkylation S-Alkylation (SN2 Substitution) This compound->S_Alkylation Thiol R-SH Thiolate R-S⁻ (Thiolate) Highly Nucleophilic Thiol->Thiolate Deprotonation (Higher pH) pH pH Thiolate->Thiol Protonation (Lower pH) Thiolate->Thioacetal Thiolate->S_Alkylation

Caption: pH-dependent reaction pathways of this compound with a thiol.

Workflow start Define Goal: Maximize Thioacetal or S-Alkylation prep Prepare Reagents (Fresh this compound, Thiol) Degas Buffers start->prep screen Set up Parallel Reactions at Different pH Values (e.g., 6.5, 7.5, 8.5, 9.5) prep->screen monitor Monitor Reactions Over Time (HPLC, LC-MS) screen->monitor analyze Analyze Product Distribution vs. pH and Time monitor->analyze optimize Identify Optimal pH for Desired Product analyze->optimize end Scale-up Reaction Under Optimal Conditions optimize->end

Caption: Experimental workflow for pH optimization.

Troubleshooting_Tree start Problem with Reaction? low_yield Low Yield? start->low_yield Yes wrong_product Wrong Product Dominates? start->wrong_product No check_ph Is pH optimal? (Likely too low) low_yield->check_ph Yes side_products Many Side Products? wrong_product->side_products No adjust_ph Adjust pH based on need: - More S-Alkylation: Higher pH - More Thioacetal: Lower pH (~7.5) wrong_product->adjust_ph Yes check_high_ph Is pH > 9? side_products->check_high_ph Yes increase_ph Increase pH to > 7.5 and re-run check_ph->increase_ph No check_reagents Are reagents fresh? Is O2 excluded? check_ph->check_reagents Yes prep_fresh Use fresh reagents Work under inert gas check_reagents->prep_fresh No run_screen Run pH screen adjust_ph->run_screen Adjust lower_ph Lower pH to reduce aldehyde degradation check_high_ph->lower_ph Yes check_buffer Using non-nucleophilic buffer (e.g., Phosphate, HEPES)? check_high_ph->check_buffer No change_buffer Switch to non-nucleophilic buffer check_buffer->change_buffer No

Caption: Troubleshooting decision tree for optimizing the reaction.

References

Technical Support Center: Mass Spectrometry Analysis of 3-Iodopropanal Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of peptides crosslinked with 3-Iodopropanal. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with this specific crosslinking chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound crosslinked peptides in a question-and-answer format.

Q1: I am observing very low or no crosslinking efficiency. What are the possible causes and solutions?

A1: Low crosslinking efficiency is a common challenge in crosslinking mass spectrometry. Several factors related to the this compound chemistry and experimental setup could be the cause.

  • Suboptimal Reaction pH: The reactivity of both the aldehyde and the iodo group is pH-dependent. The aldehyde group preferentially reacts with primary amines (like lysine) under mildly acidic to neutral conditions to form a Schiff base, which is then typically reduced. The iodo group's reactivity towards nucleophiles like cysteine is generally favored at a slightly alkaline pH. You may need to optimize the pH to balance the reactivity of both functional groups.

  • Reagent Instability: Ensure that your this compound stock solution is fresh. Aldehydes can be prone to oxidation and polymerization.

  • Inaccessible Target Residues: The lysine (B10760008) and cysteine residues targeted by this compound may be buried within the protein structure and inaccessible to the crosslinker. Consider performing the crosslinking reaction under denaturing conditions if preserving the native protein structure is not a priority.

  • Inefficient Quenching: If the quenching step is not efficient, the crosslinking reaction may continue, leading to a heterogeneous mixture of products that is difficult to analyze. Ensure an adequate concentration of a quenching reagent like Tris or glycine (B1666218) is used.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh stock of this compound.

  • Optimize Reaction pH: Perform a pH titration experiment (e.g., pH 6.5, 7.0, 7.5, 8.0) to find the optimal condition for your protein system.

  • Increase Reagent Concentration: Gradually increase the molar excess of this compound over the protein concentration.

  • Extend Reaction Time: Increase the incubation time for the crosslinking reaction.

  • Consider Denaturing Conditions: If applicable, add a mild denaturant (e.g., 1-2 M urea) to expose more reactive sites.

Q2: I am observing unexpected mass shifts in my mass spectra that do not correspond to the expected crosslink. What could be the cause?

A2: Unexpected mass shifts are often due to side reactions of the crosslinker with the protein or buffer components. Iodine-containing reagents, in particular, can lead to non-specific modifications.

  • Methionine Modification: Iodo-containing reagents have been reported to cause the loss of the methionine side chain, resulting in a mass loss of 48 Da.[1]

  • Hydrolysis of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, leading to an unexpected mass addition.

  • Reaction with Buffer Components: Buffers containing primary amines (like Tris) can react with the aldehyde group of this compound if not used exclusively for quenching.

Troubleshooting Steps:

  • Analyze a Control Sample: React this compound with a simple peptide mixture containing methionine to check for the characteristic 48 Da mass loss.

  • Use a Non-Amine Containing Buffer: During the crosslinking reaction, use a buffer such as HEPES or PBS to avoid reactions with the aldehyde.

  • Careful Data Analysis: When analyzing your data, include the potential mass shifts from side reactions as variable modifications in your search parameters.

Q3: My MS/MS spectra are very complex and difficult to interpret. How can I improve spectral quality and identification confidence?

A3: The fragmentation of crosslinked peptides is inherently complex because the spectrum contains fragment ions from two different peptide chains. The presence of an iodine atom can further influence fragmentation patterns.

  • Suboptimal Fragmentation Energy: The energy required to fragment the peptide backbone may differ from the energy that causes cleavage of the crosslinker or modifications. Using a single fragmentation energy may not be optimal.

  • High Charge State Precursors: Crosslinked peptides are often larger and carry higher charge states, which can lead to more complex fragmentation patterns.

  • Influence of the Iodo-Modification: The presence of a fixed-charge modification, which can result from some iodo-reagent reactions, can alter the fragmentation behavior of the peptide, sometimes suppressing backbone cleavage near the modification site.[2]

Troubleshooting Steps:

  • Optimize Fragmentation Method: Experiment with different fragmentation techniques such as Higher-Energy Collisional Dissociation (HCD), Collision-Induced Dissociation (CID), and Electron Transfer Dissociation (ETD). Stepped HCD, which uses multiple collision energies, can be particularly effective for crosslinked peptides.

  • Utilize Specialized Search Software: Use software specifically designed for the analysis of crosslinked peptides, such as pLink, XlinkX, or MeroX. These programs can handle the complexity of crosslinked peptide spectra.

  • MS-Cleavable Crosslinker Analogs: If the complexity of the spectra from this compound is too high, consider using an MS-cleavable crosslinker as an alternative or complementary approach. These crosslinkers fragment in the mass spectrometer, simplifying data analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups of this compound and which amino acids does it target?

A1: this compound is a hetero-bifunctional crosslinker with two reactive moieties:

  • An aldehyde group: This group reacts primarily with the ε-amino group of lysine residues and the N-terminal α-amino group to form a Schiff base. This bond is reversible and is typically stabilized by a subsequent reduction step using a reagent like sodium cyanoborohydride.

  • An iodo group: This is an alkyl halide that reacts with nucleophilic side chains, most notably the thiol group of cysteine . It can also react with other nucleophiles like histidine and methionine, though typically with lower efficiency.

Q2: What are the expected mass modifications for this compound crosslinked peptides?

A2: The expected mass modifications depend on the type of link formed. The monoisotopic mass of this compound is 183.93851 Da.

Link TypeDescriptionMass Modification (Da)
Intra-peptide Crosslink This compound links two residues within the same peptide chain.+138.0262 (after reaction and loss of HI and H2O)
Inter-peptide Crosslink This compound links two separate peptide chains.+138.0262 (after reaction and loss of HI and H2O)
Monolink (hydrolyzed) Only one end of the this compound has reacted with the peptide, and the other end is hydrolyzed.Varies depending on the specific hydrolysis product.
Monolink (reduced aldehyde) The aldehyde has reacted with a lysine and been reduced, while the iodo group remains unreacted.+156.0211 (after reaction and reduction, with loss of H2O)
Monolink (iodo reacted) The iodo group has reacted with a cysteine, while the aldehyde remains unreacted.+55.0262 (after reaction and loss of HI)

Note: The exact mass modifications should be calculated based on the specific reaction (e.g., with or without a reduction step) and entered into the mass spectrometry search software.

Q3: What are the potential side reactions I should be aware of when using this compound?

A3: Besides the intended crosslinking reactions, several side reactions can occur:

  • Reaction with Methionine: As mentioned in the troubleshooting guide, iodo-containing reagents can lead to the loss of the methionine side chain.[1]

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reagent is not fresh or is exposed to oxidizing agents.

  • Reaction with other Nucleophiles: The iodo group can potentially react with other nucleophilic residues like histidine, or even the N-terminus, although the reaction with cysteine is generally favored.

  • Formation of Adducts with Buffer Components: Amine-containing buffers can form adducts with the aldehyde group.

Q4: Is it necessary to enrich for this compound crosslinked peptides?

A4: Yes, enrichment is highly recommended. Crosslinked peptides are typically present in very low abundance compared to linear, unmodified peptides.[3] Without enrichment, it is very difficult to detect the crosslinked species by mass spectrometry. Common enrichment strategies include:

  • Size Exclusion Chromatography (SEC): Crosslinked peptides are generally larger than their linear counterparts.

  • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often have a higher charge state at low pH due to the presence of two N-termini and potentially more basic residues.

Experimental Protocols & Workflows

Protocol: Crosslinking of a Protein with this compound

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines.

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of this compound in a dry organic solvent like DMSO.

    • Add this compound to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Reduction (Optional but Recommended for Aldehyde-Lysine links):

    • Add sodium cyanoborohydride to a final concentration of 50 mM.

    • Incubate for an additional 1 hour at room temperature.

  • Quenching:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds with DTT (10 mM final concentration) for 1 hour at 37°C.

    • Alkylate free cysteines with iodoacetamide (B48618) (55 mM final concentration) for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Digest the protein with trypsin (or another suitable protease) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • Enrichment of Crosslinked Peptides:

    • Perform SEC or SCX chromatography to enrich for the crosslinked peptide fraction.

  • LC-MS/MS Analysis:

    • Analyze the enriched fraction by LC-MS/MS using an appropriate fragmentation method (e.g., stepped HCD).

Visualizations

experimental_workflow Experimental Workflow for this compound Crosslinking cluster_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer add_crosslinker Add this compound protein_prep->add_crosslinker incubation Incubate (1-2h, RT) add_crosslinker->incubation reduction Reduction (optional) (e.g., NaCNBH3) incubation->reduction quench Quench Reaction (e.g., Tris) reduction->quench denature Denature, Reduce, Alkylate quench->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest desalt Desalt Peptides digest->desalt enrich Enrich Crosslinked Peptides (SEC/SCX) desalt->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis with Specialized Software lcms->data_analysis

Caption: A typical workflow for crosslinking proteins with this compound and subsequent mass spectrometry analysis.

logical_relationships Troubleshooting Logic for Low Crosslinking Yield cluster_reagent Reagent Issues cluster_reaction Reaction Conditions cluster_protein Protein Properties start Low Crosslinking Yield reagent_quality Is this compound stock fresh? start->reagent_quality new_reagent Prepare fresh reagent stock reagent_quality->new_reagent No ph Is the pH optimal? reagent_quality->ph Yes new_reagent->reagent_quality optimize_ph Perform pH titration ph->optimize_ph No concentration Is crosslinker concentration sufficient? ph->concentration Yes optimize_ph->ph increase_conc Increase molar excess of crosslinker concentration->increase_conc No accessibility Are target residues accessible? concentration->accessibility Yes increase_conc->concentration accessibility->accessibility denature Consider mild denaturation accessibility->denature No

Caption: A decision tree outlining troubleshooting steps for low crosslinking efficiency with this compound.

References

strategies to improve the efficiency of 3-Iodopropanal crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodopropanal crosslinking. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their crosslinking experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound crosslinking reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking Efficiency 1. Suboptimal pH: The reactivity of both the aldehyde and iodo groups is pH-dependent. The aldehyde reaction with amines is favored at neutral to slightly alkaline pH, while the nucleophilic substitution of iodide is also influenced by the protonation state of the reacting residues.[1] 2. Reagent Degradation: this compound may be unstable, especially in aqueous buffers over time. 3. Insufficient Reagent Concentration: The molar excess of this compound may be too low to achieve efficient crosslinking. 4. Short Reaction Time: The incubation time may not be sufficient for the reaction to proceed to completion. 5. Low Temperature: The reaction may be too slow at low temperatures.1. Optimize pH: Perform a pH titration study, typically in the range of 7.0-8.5. Phosphate (B84403) or HEPES buffers are recommended. Avoid amine-containing buffers like Tris.[2] 2. Use Fresh Reagent: Prepare this compound solutions immediately before use. 3. Increase Reagent Concentration: Titrate the molar excess of this compound. A 20-50 fold molar excess is a good starting point. 4. Extend Reaction Time: Increase the incubation time. Monitor the reaction at different time points to determine the optimum. 5. Optimize Temperature: While room temperature is a common starting point, consider increasing the temperature to 37°C to enhance the reaction rate.[2]
Non-Specific Crosslinking/Protein Aggregation 1. Excessive Reagent Concentration: Too high a concentration of this compound can lead to random, intermolecular crosslinking and precipitation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the chances of non-specific modifications. 3. Inappropriate Buffer Conditions: Buffer components may promote non-specific interactions.1. Titrate Reagent Concentration: Perform a systematic titration to find the lowest effective concentration of this compound. 2. Optimize Reaction Time: Determine the optimal reaction time by quenching the reaction at various intervals. 3. Use Appropriate Buffers: Employ non-nucleophilic buffers such as phosphate or HEPES. Ensure the ionic strength is appropriate to maintain protein stability.[2]
High Background Signal in Downstream Analysis 1. Unreacted this compound: Residual reagent can interfere with subsequent analytical steps. 2. Side Reactions: The aldehyde group can participate in side reactions, leading to unexpected protein modifications.1. Quench the Reaction: Add a quenching reagent like glycine (B1666218) or Tris to react with and neutralize excess this compound.[3] 2. Purify the Sample: Use dialysis, desalting columns, or buffer exchange to remove excess reagent and byproducts.
Difficulty Confirming Crosslinks 1. Inefficient Detection Method: The chosen analytical technique may not be sensitive enough to detect the crosslinked species. 2. Low Abundance of Crosslinked Products: The crosslinking efficiency may be low, resulting in a small population of crosslinked proteins.1. Use Multiple Analytical Techniques: Combine methods like SDS-PAGE, Western Blotting, and mass spectrometry for comprehensive analysis.[3][4] 2. Enrich for Crosslinked Products: Employ techniques like size-exclusion chromatography to enrich for higher molecular weight crosslinked complexes before analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a crosslinking agent?

A1: this compound is a hetero-bifunctional crosslinking agent. Its reactivity stems from two functional groups:

  • Aldehyde Group: This group reacts with primary amines, such as the epsilon-amino group of lysine (B10760008) residues, to form a Schiff base. This bond can be stabilized by reduction.[6]

  • Iodo Group: The carbon-iodine bond is susceptible to nucleophilic substitution by residues like the sulfhydryl group of cysteine or potentially the amino group of lysine. Iodide is an excellent leaving group, facilitating this reaction.

This dual reactivity allows for the crosslinking of different types of amino acid residues.

Q2: What are the primary target amino acid residues for this compound?

A2: The primary targets are:

  • Lysine: The aldehyde group readily reacts with the primary amine of lysine.

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile that can displace the iodide.

  • N-terminus: The N-terminal alpha-amino group of a protein is also a target for the aldehyde group.

Q3: How can I optimize the reaction conditions for my specific protein?

A3: Optimization is crucial for successful crosslinking. Key parameters to consider are:

  • pH: Test a range from 7.0 to 8.5 to find the optimal balance for the reactivity of both the aldehyde and the target nucleophiles.

  • Temperature: Start at room temperature (20-25°C) and consider increasing to 37°C if the reaction is slow.

  • Reaction Time: Perform a time-course experiment, for example, from 30 minutes to 2 hours, to determine the ideal duration.

  • Molar Excess: Titrate the concentration of this compound. A starting point is a 20-50 fold molar excess over the protein concentration.

Q4: How should I prepare and store this compound?

A4: Due to its potential instability in aqueous solutions, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution in an organic solvent like DMSO is prepared, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I confirm that crosslinking has occurred?

A5: Several techniques can be used to verify crosslinking:

  • SDS-PAGE: Crosslinked proteins will show a shift to a higher molecular weight on the gel.

  • Western Blotting: If you have an antibody for one of the protein partners, you can detect the higher molecular weight crosslinked complex.

  • Mass Spectrometry (MS): This is the most definitive method. MS analysis can identify the crosslinked peptides and pinpoint the exact amino acid residues involved.[4][7]

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general starting point. Optimization will be required for specific applications.

Materials:

  • Purified protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Reaction Buffer: Amine-free buffer such as 20 mM HEPES or phosphate buffer, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or dialysis cassette.

Procedure:

  • Sample Preparation: Ensure your protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be in the range of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Crosslinking Reaction: a. Add the desired molar excess of this compound to the protein solution. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by dialysis or using a desalting column.

  • Analysis: Analyze the crosslinked sample using SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Mass Spectrometry Analysis of Crosslinked Peptides
  • Protein Digestion: After the crosslinking reaction and removal of excess reagent, denature the protein sample and digest it with a protease such as trypsin.

  • Peptide Fractionation (Optional): For complex samples, fractionate the peptide mixture using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for crosslinked peptides.[5]

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides from the complex MS/MS data. This will provide information on which amino acids are linked.

Visualizations

Crosslinking_Mechanism Conceptual Reaction Pathway of this compound Crosslinking cluster_reactants Reactants cluster_reaction1 Step 1: Schiff Base Formation cluster_reaction2 Step 2: Nucleophilic Substitution Protein_with_Lys_Cys Protein (with accessible Lysine and Cysteine) Schiff_Base_Intermediate Schiff Base Intermediate (Protein-N=CH-CH2-CH2-I) Protein_with_Lys_Cys->Schiff_Base_Intermediate Reaction with Lysine amine This compound This compound (I-CH2-CH2-CHO) This compound->Schiff_Base_Intermediate Crosslinked_Protein Crosslinked Protein (Protein-N=CH-CH2-CH2-S-Protein) Schiff_Base_Intermediate->Crosslinked_Protein Reaction with Cysteine thiol

Caption: Reaction mechanism of this compound with protein residues.

Experimental_Workflow General Experimental Workflow for this compound Crosslinking Start Start: Purified Protein Sample Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer Start->Buffer_Exchange Add_Crosslinker Add this compound Buffer_Exchange->Add_Crosslinker Incubate Incubate (Optimize time and temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Glycine or Tris) Incubate->Quench Remove_Excess Remove Excess Reagent (Dialysis or Desalting) Quench->Remove_Excess Analysis Analysis Remove_Excess->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spectrometry Mass Spectrometry Analysis->Mass_Spectrometry

Caption: A typical workflow for a this compound crosslinking experiment.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodopropanal and Iodoacetamide as Cysteine Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the specific and efficient modification of protein residues is paramount for elucidating biological function and developing novel therapeutics. Cysteine, with its nucleophilic thiol group, is a common target for such modifications. Alkylating agents, which form stable covalent bonds with cysteine residues, are indispensable tools in this field. This guide provides a detailed comparison of two such agents: 3-iodopropanal and the well-established iodoacetamide (B48618). While iodoacetamide is a widely characterized reagent, this guide aims to provide a comparative perspective on the potential reactivity of this compound, supported by chemical principles and outlining experimental protocols for direct evaluation.

Introduction to the Alkylating Agents

Iodoacetamide is a classic and extensively utilized alkylating agent in proteomics and biochemistry.[1] Its primary application is the irreversible modification of cysteine residues in proteins.[2] This process, known as carbamidomethylation, effectively blocks the thiol group, preventing the formation of disulfide bonds and enabling accurate protein sequencing and identification through mass spectrometry.[2]

This compound , on the other hand, is a less-characterized reagent in the context of protein modification. Structurally, it is an aldehyde with an iodine atom on the gamma-carbon. Its potential as a cysteine-reactive probe stems from the presence of the reactive carbon-iodine bond.

Comparative Reactivity Analysis

The reactivity of these compounds towards nucleophiles, particularly the thiol group of cysteine, is the cornerstone of their utility. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion.[3]

Quantitative Reactivity of Iodoacetamide

Iodoacetamide is known for its high reactivity towards cysteine residues.[4] The efficiency of this reaction is pH-dependent, with optimal rates typically observed at a pH slightly above the pKa of the cysteine thiol group (around 8.5), where a significant concentration of the more nucleophilic thiolate anion is present.[5]

ParameterValueReference
Second-Order Rate Constant (with Cysteine at pH 7) ~36 M⁻¹ min⁻¹ (~0.6 M⁻¹s⁻¹)[2]
Qualitative Reactivity of this compound

The key difference between the two molecules lies in the functional group adjacent to the ethyl iodide moiety: an amide in iodoacetamide and an aldehyde in this compound.

  • Electronic Effects: The amide group in iodoacetamide is electron-withdrawing through induction but can also be electron-donating through resonance. The aldehyde group in this compound is strongly electron-withdrawing through both induction and resonance. This would suggest that the carbonyl carbon of the aldehyde is more electrophilic than the carbonyl carbon of the amide. However, the reactivity in an SN2 reaction at the iodinated carbon is primarily influenced by the electrophilicity of that carbon. The electron-withdrawing nature of the aldehyde group in this compound is expected to increase the partial positive charge on the gamma-carbon, making it more susceptible to nucleophilic attack compared to the corresponding carbon in iodoacetamide.

  • Potential for Side Reactions: A significant consideration for this compound is the reactivity of the aldehyde functional group itself. Aldehydes are susceptible to nucleophilic attack by various biological nucleophiles, including the amine groups of lysine (B10760008) residues and the N-terminus of proteins, to form Schiff bases. This could lead to a lack of specificity and a more complex reaction profile compared to iodoacetamide, which is generally more selective for thiols, although it can also react with other nucleophiles under certain conditions.[6]

Experimental Protocol: Determination of Thiol Reactivity

To directly compare the reactivity of this compound and iodoacetamide, a standardized experimental protocol is essential. The following method, adapted from established procedures, can be used to determine the second-order rate constant for the reaction of an alkylating agent with a model thiol compound like glutathione (B108866) (GSH) or a cysteine-containing peptide.[7]

Objective: To determine the second-order rate constant of the reaction between an alkylating agent and a thiol.

Materials:

  • Alkylating agents: Iodoacetamide and this compound

  • Thiol substrate: Glutathione (GSH) or a cysteine-containing peptide

  • Reaction buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of iodoacetamide, this compound, and GSH in the reaction buffer.

    • Prepare a stock solution of DTNB in the reaction buffer.

  • Kinetic Assay:

    • In a cuvette, mix the reaction buffer and the thiol substrate to a final desired concentration (e.g., 100 µM).

    • Initiate the reaction by adding a specific concentration of the alkylating agent (e.g., 1 mM).

    • At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB.

    • Measure the absorbance at 412 nm. The decrease in free thiol concentration over time is monitored by the decrease in the formation of the colored product from the reaction of DTNB with unreacted thiols.

  • Data Analysis:

    • Plot the concentration of remaining thiol versus time.

    • From this data, determine the pseudo-first-order rate constant (kobs) under conditions where the alkylating agent is in large excess.

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the alkylating agent.

Signaling Pathways and Experimental Workflows

The primary utility of these alkylating agents in a biological context is to modify cysteine residues within proteins. This modification can be used to probe protein function, identify reactive cysteines, or prepare samples for proteomic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis Protein Protein Sample Reduced Reduction of Disulfides (e.g., with DTT) Protein->Reduced 1. Alkylated Alkylation of Cysteines (this compound or Iodoacetamide) Reduced->Alkylated 2. Digestion Proteolytic Digestion (e.g., with Trypsin) Alkylated->Digestion 3. MS Mass Spectrometry (LC-MS/MS) Digestion->MS 4. Data Data Analysis MS->Data 5.

Caption: A typical experimental workflow for proteomic analysis involving cysteine alkylation.

The reaction of an alkylating agent with a cysteine residue is a direct chemical modification and does not in itself trigger a signaling pathway. However, the modification of a specific cysteine can alter the protein's function, which in turn could impact a signaling pathway. For instance, if the modified cysteine is in the active site of an enzyme or at a crucial protein-protein interaction interface, its alkylation could inhibit or activate a pathway.

Caption: The SN2 reaction mechanism for cysteine alkylation.

Conclusion

Iodoacetamide is a well-characterized and highly reactive alkylating agent for cysteine residues, with a wealth of supporting data. This compound, while theoretically a potent alkylating agent due to the electron-withdrawing nature of the aldehyde, lacks direct comparative experimental data. Furthermore, the presence of the reactive aldehyde group raises concerns about its specificity for thiol modification in a complex biological sample. For researchers considering this compound as an alternative to iodoacetamide, it is crucial to perform direct comparative studies using the outlined experimental protocol to determine its reactivity and specificity for the intended application.

References

advantages of 3-Iodopropanal over other cysteine-modifying reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol allows for targeted labeling with electrophilic reagents, enabling the study of protein function, structure, and the development of covalent therapeutics. While a variety of cysteine-modifying reagents are well-established, this guide explores the potential advantages of 3-iodopropanal and provides a comparative overview with other commonly used reagents.

Note to the Reader: Direct experimental data comparing the performance of this compound with other cysteine-modifying reagents is limited in the current scientific literature. Therefore, the advantages and comparisons presented here are based on established principles of chemical reactivity for analogous compounds. The provided experimental protocols are generalized and would require optimization for specific applications with this compound.

Theoretical Advantages of this compound

This compound is a bifunctional molecule containing a reactive aldehyde and a terminal iodine atom. This structure suggests several potential advantages for cysteine modification:

  • Formation of a Stable Thioether Linkage: Similar to other iodoalkyl reagents, this compound is expected to react with the cysteine thiol via a nucleophilic substitution (SN2) reaction, forming a stable carbon-sulfur bond. This contrasts with reagents like maleimides, where the resulting thioether linkage can be susceptible to hydrolysis or retro-Michael addition, leading to adduct instability.

  • Introduction of a Functional Handle: The aldehyde group in this compound remains available for further chemical transformations after reaction with cysteine. This "post-modification" handle can be exploited for various applications, such as the attachment of reporter tags (fluorophores, biotin), crosslinkers, or other molecules of interest.

  • Potential for Altered Reactivity and Selectivity: As a β-halogenated carbonyl compound, this compound's reactivity profile may differ from the more commonly used α-haloacetamides. While likely less reactive than its α-substituted counterpart, this could potentially translate to higher selectivity for more nucleophilic or accessible cysteine residues, reducing off-target modifications of other amino acids like lysine (B10760008) or histidine, especially at physiological pH. The iodo-leaving group is the most reactive among halogens, which could offer a balance between stability and reactivity.

Performance Comparison with Other Cysteine-Modifying Reagents

The selection of a cysteine-modifying reagent is critical and depends on the specific experimental goals, including desired reaction speed, selectivity, and adduct stability. The following table provides a comparative summary of this compound (based on inferred properties) and other widely used reagents.

ReagentReaction MechanismOptimal pHAdduct StabilityKey FeaturesPotential Disadvantages
This compound SN2 Alkylation~7.0 - 8.5High (Thioether)Bifunctional: provides a handle for further modification. Iodo-group offers good reactivity.Limited experimental data. Potentially lower reactivity than α-halo reagents. Aldehyde may have side reactions.
Iodoacetamide (IAM) SN2 Alkylation~7.5 - 8.5High (Thioether)Well-characterized, high reactivity.Potential for off-target modification of other nucleophilic residues (His, Lys, Met) at higher pH.
N-Ethylmaleimide (NEM) Michael Addition6.5 - 7.5ModerateHigh reactivity and selectivity for thiols at neutral pH.Adduct can undergo hydrolysis and retro-Michael addition, leading to instability.
Vinyl Sulfones Michael Addition~8.0 - 9.0HighForms a very stable thioether linkage.Generally slower reaction kinetics compared to maleimides.
Acrylamides Michael Addition~7.0 - 9.0HighForms a stable thioether bond.Reactivity can be lower than maleimides.

Experimental Protocols

The following are generalized protocols for the modification of cysteine residues in proteins. These protocols should be optimized for use with this compound.

Protocol 1: Labeling of a Purified Protein with this compound

Materials:

  • Purified protein containing a cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • This compound stock solution (e.g., 100 mM in a compatible organic solvent like DMSO or DMF).

  • Reducing agent (optional, e.g., TCEP or DTT).

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Desalting column or dialysis equipment.

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the labeling reagent.

  • Labeling Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess and incubation time will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light. Monitor the reaction progress using mass spectrometry if possible.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~50 mM to react with any excess this compound.

  • Removal of Excess Reagent: Remove the excess labeling and quenching reagents by desalting chromatography or dialysis.

  • Characterization: Characterize the labeled protein using techniques such as mass spectrometry (to confirm modification and identify the site of labeling) and SDS-PAGE (to check for protein integrity).

Protocol 2: Chemoproteomic Profiling of Cysteine Reactivity using a this compound-based Probe

This protocol outlines a general workflow for using an alkyne- or biotin-derivatized this compound probe to identify reactive cysteines in a complex proteome.

Materials:

  • Cell lysate in a suitable lysis buffer.

  • Alkyne- or Biotin-functionalized this compound probe.

  • Azide-biotin or Azide-fluorophore (for alkyne probes) and click chemistry reagents (e.g., copper(I) catalyst, ligand).

  • Streptavidin beads (for biotin (B1667282) probes).

  • Protease (e.g., trypsin).

  • LC-MS/MS instrumentation and software for data analysis.

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate under native conditions.

  • Probe Labeling: Treat the proteome with the this compound-based probe at a concentration and for a duration determined by optimization experiments.

  • Click Chemistry (for alkyne probes): Following labeling, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin or fluorophore tag to the probe-labeled proteins.

  • Enrichment (for biotin probes): Enrich the probe-labeled proteins using streptavidin affinity chromatography.

  • Proteolytic Digestion: Digest the enriched proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and their corresponding proteins.

  • Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the labeled peptides and pinpoint the exact sites of modification.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

G cluster_reaction Reaction of this compound with Cysteine Protein-Cys-SH Protein-Cys-SH Modified_Protein Protein-Cys-S-CH2-CH2-CHO Protein-Cys-SH->Modified_Protein SN2 Attack This compound I-CH2-CH2-CHO This compound->Modified_Protein HI HI G cluster_workflow Chemoproteomic Workflow Proteome Native Proteome Labeling Label with this compound Probe Proteome->Labeling Enrichment Enrich Labeled Proteins (e.g., Streptavidin Beads) Labeling->Enrichment Digestion On-bead Digestion (e.g., Trypsin) Enrichment->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Identification Identify Modified Cysteines and Proteins Analysis->Identification

A Comparative Guide to the Mass Spectrometric Validation of 3-Iodopropanal Protein Modification Sites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometric (MS) techniques for the validation of protein modification sites targeted by 3-iodopropanal. It is intended for researchers, scientists, and drug development professionals engaged in proteomics and the study of protein post-translational modifications (PTMs). This document details the underlying chemistry, experimental workflows, and data analysis strategies, while comparing the this compound-based approach with alternative methods for cysteine and carbonyl modification analysis.

Introduction to this compound as a Protein Modification Reagent

This compound is a bifunctional chemical probe designed to covalently modify specific amino acid residues within a protein. Its reactivity is driven by two key functional groups:

  • Iodo-group: This group acts as an alkylating agent, primarily targeting nucleophilic amino acid side chains. The thiol group of cysteine is the most reactive target for alkylation under physiological conditions, making this compound a useful tool for cysteine-focused proteomics.[1]

  • Aldehyde Group: The propanal moiety introduces a carbonyl group at the site of modification. This carbonyl can be used for secondary derivatization or serve as a stable modification for direct detection by mass spectrometry.

The primary application of this compound is to label and identify accessible and reactive cysteine residues, providing insights into protein structure, function, and redox state.[2] Validation of these modification sites is crucial and is predominantly achieved through high-resolution mass spectrometry.[3]

start Protein Sample labeling Labeling with This compound start->labeling quench Quench Excess Reagent labeling->quench digest Proteolytic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & PTM Identification lcms->data end Validated Modification Sites data->end center Quantitative Proteomics label_free Label-Free (e.g., Spectral Counting) center->label_free No Label metabolic Metabolic Labeling (e.g., SILAC) center->metabolic In Vivo Labeling isobaric Isobaric Tagging (e.g., iTRAQ, TMT) center->isobaric In Vitro (Peptide) chemical Chemical Labeling (e.g., ICAT) center->chemical In Vitro (Protein/Peptide)

References

3-Iodopropanal vs. Maleimide: A Comparative Guide to Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selective modification of biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Cysteine, with its nucleophilic thiol group, offers a prime target for site-specific conjugation. This guide provides an objective comparison of two thiol-reactive chemical entities: the well-established maleimide (B117702) and the alternative reagent, 3-iodopropanal. Due to the limited direct experimental data on this compound for bioconjugation, this comparison will utilize data from iodoacetamide (B48618) as a proxy to infer the reactivity of the iodo-alkane moiety of this compound, alongside general principles of aldehyde-thiol reactions.

Executive Summary

Maleimides are widely used for their rapid and highly specific reaction with thiols at neutral pH. However, the resulting thioether linkage can be susceptible to reversibility through a retro-Michael reaction, potentially leading to conjugate instability. In contrast, iodo-based reagents like iodoacetamide (and by extension, this compound) form a stable, irreversible thioether bond via a nucleophilic substitution reaction. The aldehyde functionality in this compound could offer an additional mode of reaction, potentially forming a thiazolidine (B150603) ring with cysteine, though this reaction is typically reversible. The choice between these reagents will ultimately depend on the specific application, with considerations for required conjugate stability, reaction kinetics, and potential for off-target reactions.

Quantitative Performance Comparison

The following table summarizes key performance indicators for maleimide and iodo-based bioconjugation, with iodoacetamide data serving as a surrogate for this compound's iodo-reactivity.

FeatureMaleimideThis compound (inferred from Iodoacetamide & Aldehyde Chemistry)
Reaction Mechanism Michael AdditionNucleophilic Substitution (iodo group) and Thiazolidine formation (aldehyde group)
Reaction pH Optimal: 6.5 - 7.5[1]Iodo-reaction: Favored at slightly alkaline pH to deprotonate thiol; Aldehyde-reaction: Can occur over a range of pH values.
Reaction Speed Very FastIodo-reaction: Generally slower than maleimide reaction.
Bond Stability Potentially reversible (retro-Michael reaction)[2]Iodo-reaction: Forms a highly stable, irreversible thioether bond. Aldehyde-reaction: Thiazolidine formation is typically reversible.
Specificity Highly specific for thiols at pH 6.5-7.5[1]Iodo-reaction: High specificity for thiols. Aldehyde-reaction: Can react with other nucleophiles.
Side Reactions Hydrolysis of the maleimide ring at higher pH; reaction with amines at pH > 7.5.Potential for reaction with other nucleophiles, especially at higher pH.

Reaction Mechanisms and Experimental Workflows

Maleimide Bioconjugation

The reaction between a maleimide and a thiol proceeds via a Michael addition. The nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine) Thioether_Adduct Stable Thioether Adduct Protein_SH->Thioether_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->Thioether_Adduct

Reaction of a maleimide with a protein thiol group.

A typical experimental workflow for maleimide conjugation involves dissolving the protein and the maleimide reagent in a suitable buffer at a pH between 6.5 and 7.5, followed by incubation and subsequent purification to remove unreacted reagents.

Maleimide_Workflow start Start dissolve Dissolve Protein & Maleimide Reagent in Buffer (pH 6.5-7.5) start->dissolve incubate Incubate (Room Temp or 4°C) dissolve->incubate purify Purify Conjugate (e.g., SEC) incubate->purify end End purify->end Iodopropanal_Reaction cluster_reactants Reactants cluster_products Potential Products Protein_Cys Protein-Cysteine Thioether Stable Thioether (via SN2) Protein_Cys->Thioether SN2 Reaction Thiazolidine Reversible Thiazolidine (via Aldehyde Condensation) Protein_Cys->Thiazolidine Condensation Iodopropanal This compound Iodopropanal->Thioether Iodopropanal->Thiazolidine Iodopropanal_Workflow start Start dissolve Dissolve Protein & This compound in Buffer (pH dependent) start->dissolve incubate Incubate dissolve->incubate purify Purify Conjugate incubate->purify characterize Characterize Product Mixture purify->characterize end End characterize->end

References

A Comparative Analysis of 3-Iodopropanal and Other Bifunctional Crosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional crosslinker is a critical step in elucidating protein interactions, stabilizing complexes, and constructing antibody-drug conjugates. This guide provides a comparative overview of 3-Iodopropanal, a less conventional crosslinker, benchmarked against established alternatives. The comparison is based on the reactivity of their functional groups, with the acknowledgment that direct comparative experimental data for this compound is limited in current literature.

Bifunctional crosslinkers are reagents that possess two reactive moieties, enabling the formation of covalent bonds between molecules.[1] These can be broadly classified as homobifunctional, with two identical reactive groups, or heterobifunctional, with two distinct reactive groups. The choice of crosslinker is dictated by the target functional groups on the biomolecules, the desired spacer arm length, and the specific application.

Overview of this compound and Other Bifunctional Crosslinkers

This compound is a heterobifunctional crosslinking agent characterized by an aldehyde and an iodo group on a three-carbon chain.[1] This dual reactivity allows for potential covalent modification of different nucleophilic amino acid residues.[1] In contrast, more commonly used crosslinkers rely on functionalities such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine) and maleimides for targeting sulfhydryl groups (e.g., cysteine).

Data Presentation: A Comparative Look at Crosslinker Properties

The following tables summarize the key characteristics and theoretical performance metrics of this compound in comparison to other widely used bifunctional crosslinkers.

Crosslinker Functional Groups Target Residues Spacer Arm Length (Å) Resulting Linkage
This compound Aldehyde, IodoLysine, Cysteine, N-terminus~4.9Secondary Amine, Thioether
Disuccinimidyl suberate (B1241622) (DSS) NHS ester, NHS esterLysine, N-terminus11.4Amide
Bis(sulfosuccinimidyl) suberate (BS3) Sulfo-NHS ester, Sulfo-NHS esterLysine, N-terminus11.4Amide
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) NHS ester, MaleimideLysine, Cysteine8.3Amide, Thioether
Glutaraldehyde Aldehyde, AldehydeLysine, N-terminus7.5Schiff base (reducible to secondary amine)
Performance Metric This compound NHS Esters Maleimides Glutaraldehyde
Reaction Specificity Moderate to High (pH-dependent)High for primary aminesHigh for sulfhydrylsLow (can polymerize)
Reaction Speed Aldehyde reaction is slow, Iodo reaction is moderateFastVery FastFast
Linkage Stability Secondary amine and thioether bonds are very stableAmide bond is very stableThioether bond is stableSchiff base is unstable (requires reduction)
Solubility ModerateLow (Sulfo-NHS esters are soluble)ModerateSoluble
Side Reactions Potential for side reactions of the aldehyde groupHydrolysis of NHS esterReaction with other nucleophiles at high pHPolymerization

Experimental Protocols: Methodologies for Crosslinking

Protocol 1: Two-Step Crosslinking using this compound (Theoretical)

This protocol outlines a theoretical two-step process for crosslinking two proteins (Protein A with an accessible cysteine and Protein B with an accessible lysine) using this compound.

Materials:

  • This compound

  • Protein A (containing cysteine)

  • Protein B (containing lysine)

  • Reaction Buffer A (e.g., PBS, pH 7.2-7.5)

  • Reaction Buffer B (e.g., Borate buffer, pH 8.5-9.0)

  • Reducing agent (e.g., Sodium cyanoborohydride)

  • Quenching reagent (e.g., Tris or Glycine)

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with Protein A (Thiol-alkylation)

  • Dissolve Protein A in Reaction Buffer A.

  • Add a 10 to 50-fold molar excess of this compound to the Protein A solution.

  • Incubate the reaction for 1-2 hours at room temperature. The iodo group of this compound will react with the sulfhydryl group of cysteine on Protein A to form a stable thioether bond.

  • Remove excess this compound using a desalting column, exchanging the buffer to Reaction Buffer B.

Step 2: Reaction of Aldehyde-modified Protein A with Protein B (Reductive Amination)

  • Add Protein B to the solution of aldehyde-modified Protein A.

  • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The aldehyde group on the modified Protein A will react with a primary amine (lysine) on Protein B to form a Schiff base, which is then reduced to a stable secondary amine by the sodium cyanoborohydride.[2][3]

  • Quench the reaction by adding Tris or Glycine to a final concentration of 50-100 mM.

  • Purify the crosslinked conjugate using size exclusion chromatography.

Protocol 2: General Crosslinking followed by Mass Spectrometry Analysis

This protocol describes a general workflow for identifying crosslinked peptides using mass spectrometry, applicable to various crosslinkers including, theoretically, this compound.[4][5]

Materials:

  • Crosslinked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAM)

  • Trypsin (or other protease)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction: Denature the crosslinked protein sample in a buffer containing urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds by adding DTT and incubating at 56°C.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark.

  • Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting spectra can be analyzed to identify the crosslinked peptide pairs.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides and the specific residues involved in the crosslink.[4]

Mandatory Visualization: Diagrams of Pathways and Workflows

crosslinking_mechanism Reaction Mechanism of this compound cluster_step1 Step 1: Thiol-Alkylation cluster_step2 Step 2: Reductive Amination Protein_A_Cys Protein A-SH Protein_A_mod Protein A-S-CH2-CH2-CHO Protein_A_Cys->Protein_A_mod + this compound (pH 7.2-7.5) 3_Iodopropanal I-CH2-CH2-CHO 3_Iodopropanal->Protein_A_mod Iodide_ion I- Protein_A_mod_step2 Protein A-S-CH2-CH2-CHO Protein_B_Lys Protein B-NH2 Schiff_base Protein A-S-CH2-CH2-CH=N-Protein B Protein_B_Lys->Schiff_base Crosslinked_product Protein A-S-CH2-CH2-CH2-NH-Protein B Schiff_base->Crosslinked_product + NaBH3CN Protein_A_mod_step2->Schiff_base + Protein B-NH2 (pH 8.5-9.0)

Caption: Proposed two-step reaction mechanism of this compound.

xlms_workflow Crosslinking Mass Spectrometry Workflow Start Crosslinked Protein Sample Denature Denaturation & Reduction (Urea/GdnHCl, DTT) Start->Denature Alkylate Alkylation (Iodoacetamide) Denature->Alkylate Digest Proteolytic Digestion (Trypsin) Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (e.g., MeroX) LC_MS->Data_Analysis Results Identified Crosslinks (Distance Restraints) Data_Analysis->Results

Caption: General experimental workflow for XL-MS analysis.

References

Validating the Specificity of 3-Iodopropanal for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the selective targeting of specific amino acid residues is paramount. Cysteine, with its highly nucleophilic thiol group, presents a unique target for chemical probes and therapeutic agents. This guide provides a comparative analysis of 3-Iodopropanal as a potential cysteine-specific modifying reagent, benchmarking its predicted performance against established reagents, iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM). Due to the limited direct experimental data on this compound, this guide focuses on its inferred properties based on its chemical structure and provides a framework for its experimental validation.

Comparison of Cysteine Modifying Reagents

The efficacy of a cysteine modifying reagent is determined by its reaction mechanism, specificity, and the conditions under which it is most effective. The following table summarizes the known properties of iodoacetamide and N-ethylmaleimide, alongside the predicted characteristics of this compound.

FeatureThis compound (Predicted)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 AlkylationSN2 Alkylation[1][2]Michael Addition[2]
Optimal pH ~7.0-8.5~7.0-8.0[2]~6.5-7.5[3][4]
Reaction Product ThioetherCarboxamidomethyl-cysteineThioether adduct
Mass Change +57.02 Da+57.02 Da+125.05 Da
Reported Side Reactions Alkylation of His, Lys, Met, N-terminus (predicted)Alkylation of Met, Lys, His, N-terminus[2][5]Reactions with primary and secondary amines (e.g., Lys, His)[6]
Specificity Moderate to High (requires experimental validation)Moderate, with known off-target reactions[2][5]High, but can react with other nucleophiles at higher pH[3][6]

Predicted Reactivity of this compound

As an α-iodo aldehyde, this compound is expected to react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, similar to iodoacetamide.[1][2] The iodine atom serves as a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack. The specificity for cysteine is anticipated to be favorable under controlled pH conditions, as the cysteine thiol is one of the most reactive nucleophiles in proteins, especially in its deprotonated thiolate form. However, as with other alkylating agents, potential side reactions with other nucleophilic residues such as histidine, lysine, and methionine cannot be ruled out and require thorough experimental investigation.

Experimental Protocols for Validating Specificity

To validate the specificity of this compound for cysteine residues, a series of quantitative experiments are recommended.

Quantification of Free Thiol Groups using Ellman's Test

This spectrophotometric assay provides a rapid method to determine the extent of cysteine modification by measuring the decrease in free thiol concentration upon reaction with the modifying reagent.

Protocol:

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 7.4.

    • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in the Reaction Buffer.[7]

    • Cysteine Standard: A series of known concentrations of L-cysteine in the Reaction Buffer for creating a standard curve.[7]

    • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water).

  • Reaction:

    • Incubate a known concentration of a model protein or peptide (e.g., Bovine Serum Albumin or a cysteine-containing peptide) with varying concentrations of this compound for different time intervals at room temperature.

    • Include control samples with no this compound.

  • Quantification:

    • To a 96-well plate, add a small aliquot of the reaction mixture.

    • Add the DTNB solution to each well and incubate for 15 minutes at room temperature.[7]

    • Measure the absorbance at 412 nm using a microplate reader.[7]

    • Determine the concentration of remaining free thiols by comparing the absorbance to the cysteine standard curve.[7]

Mass Spectrometry-Based Analysis for Specificity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool to identify the precise sites of modification on a protein and to quantify the extent of modification at each site.

Protocol:

  • Protein Modification:

    • Treat the protein of interest with this compound under desired reaction conditions (e.g., varying pH, reagent concentration, and time).

    • As a control, perform the same reaction with iodoacetamide and N-ethylmaleimide.

  • Sample Preparation for MS:

    • Denature, reduce, and alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide if not used for the initial modification) to ensure all cysteines are accounted for.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify peptides.

    • Manually inspect the spectra or use specialized software to identify peptides modified by this compound (mass shift of +57.02 Da).

    • Quantify the relative abundance of modified versus unmodified peptides for cysteine and other potential off-target amino acids (e.g., histidine, lysine, methionine) to determine the specificity.[8]

Visualizing Reaction Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Reaction_Mechanisms cluster_IAA Iodoacetamide (IAA) - SN2 Reaction cluster_NEM N-Ethylmaleimide (NEM) - Michael Addition cluster_3IP This compound (Predicted) - SN2 Reaction IAA I-CH2-C(=O)NH2 Cys_IAA Protein-S-CH2-C(=O)NH2 IAA->Cys_IAA I_minus I⁻ Protein_SH_IAA Protein-SH Protein_S_IAA Protein-S⁻ Protein_SH_IAA->Protein_S_IAA Deprotonation Protein_S_IAA->Cys_IAA Nucleophilic Attack H_plus_IAA H⁺ NEM N-Ethylmaleimide Cys_NEM Protein-S-Adduct NEM->Cys_NEM Protein_SH_NEM Protein-SH Protein_S_NEM Protein-S⁻ Protein_SH_NEM->Protein_S_NEM Deprotonation Protein_S_NEM->Cys_NEM Nucleophilic Addition H_plus_NEM H⁺ IP I-CH2-CH2-CHO Cys_IP Protein-S-CH2-CH2-CHO IP->Cys_IP I_minus_IP I⁻ Protein_SH_IP Protein-SH Protein_S_IP Protein-S⁻ Protein_SH_IP->Protein_S_IP Deprotonation Protein_S_IP->Cys_IP Nucleophilic Attack H_plus_IP H⁺

Caption: Reaction mechanisms of cysteine modification agents.

Specificity_Validation_Workflow cluster_workflow Experimental Workflow for Specificity Validation cluster_assays Parallel Assays start Protein Sample react React with this compound (and controls: IAA, NEM) start->react ellmans Ellman's Test react->ellmans ms_prep Prepare for Mass Spectrometry (Denature, Reduce, Alkylate, Digest) react->ms_prep conclusion Assess Specificity of this compound ellmans->conclusion lcms LC-MS/MS Analysis ms_prep->lcms data_analysis Data Analysis (Identify modification sites, Quantify specificity) lcms->data_analysis data_analysis->conclusion

Caption: Workflow for validating the specificity of this compound.

Conclusion

While this compound holds promise as a cysteine-modifying reagent due to its α-iodo aldehyde structure, its specificity requires rigorous experimental validation. By employing established quantitative techniques such as Ellman's test and mass spectrometry, and by comparing its performance against well-characterized reagents like iodoacetamide and N-ethylmaleimide, researchers can ascertain its utility and potential off-target effects. The protocols and comparative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound and other novel protein-modifying agents.

References

A Comparative Guide to the Stability of Thioether Bonds Formed by 3-Iodopropanal for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount for the efficacy and reliability of therapeutic proteins, antibodies, and diagnostic agents. The covalent linkage of these biomolecules to payloads such as drugs, fluorophores, or imaging agents relies on robust chemical bonds that can withstand physiological conditions. The thioether bond, formed by the reaction of a thiol group (typically from a cysteine residue) with an electrophile, is a cornerstone of bioconjugation due to its inherent stability.

This guide provides an objective comparison of the thioether bond formed using 3-iodopropanal, a representative halo-carbonyl reagent, against other common thiol-reactive chemistries. The stability and performance are assessed with supporting data and detailed experimental protocols to inform the selection of the most appropriate conjugation strategy.

Mechanism of Thioether Bond Formation via this compound

The reaction between a cysteine thiol and this compound proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur of the cysteine residue attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion and forming a stable carbon-sulfur (thioether) bond. This reaction is highly efficient and specific for thiols under controlled pH conditions (typically pH 7.0-8.0).

Cys Protein-Cys-SH (Thiol) Conjugate Protein-Cys-S-CH₂-CH₂-CHO (Stable Thioether Conjugate) Cys->Conjugate SN2 Attack Iodo I-CH₂-CH₂-CHO (this compound) Iodo->Conjugate HI H-I (Hydroiodic Acid) cluster_linkages Linkage Type & Stability Pathways cluster_outcomes Outcomes Thioether Thioether (from Iodo-reagent) Stable Stable Conjugate Thioether->Stable Resistant to reduction & thiol exchange Maleimide Succinimidyl Thioether (from Maleimide) Cleaved Cleaved Conjugate Maleimide->Cleaved Susceptible to Retro-Michael Reaction (Thiol Exchange) Disulfide Disulfide Bond Disulfide->Cleaved Susceptible to Reducing Agents (e.g., Glutathione) start Start prep Prepare Conjugate (1 mg/mL) in PBS, pH 7.4 start->prep incubate Incubate with 5 mM GSH at 37°C prep->incubate timepoint Withdraw Aliquots at Time = 0, 1, 6, 24, 48h incubate->timepoint quench Quench Reaction (e.g., add TFA or freeze) timepoint->quench analyze Analyze by RP-HPLC quench->analyze quantify Integrate Peak Area of Intact Conjugate analyze->quantify end End: Plot % Intact vs. Time quantify->end

A Comparative Guide to Quantitative Analysis of Protein Labeling: 3-Iodopropanal and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins and their modifications is paramount for unraveling complex biological processes and advancing therapeutic interventions. The chemical labeling of specific amino acid residues with isotopic probes, followed by mass spectrometry-based analysis, has become a cornerstone of quantitative proteomics.

This guide provides a comprehensive comparison of 3-Iodopropanal as a potential labeling agent against established alternatives, namely Iodoacetamide (IAA) and N-Ethylmaleimide (NEM). Due to the limited direct experimental data on this compound for this application, this guide infers its reactivity and performance based on the well-understood chemistry of its functional groups (iodo and aldehyde) and draws parallels with widely used reagents.

Inferred Reactivity and Rationale for this compound

This compound is a bifunctional molecule containing a reactive iodo group and an aldehyde group.

  • Iodo Group: The carbon-iodine bond is susceptible to nucleophilic attack, particularly by the thiol group of cysteine residues. This reaction is analogous to the well-established mechanism of iodoacetamide, a widely used alkylating agent for cysteine modification.[1][2] This suggests that this compound can be used to label cysteine residues.

  • Aldehyde Group: The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues, through Schiff base formation. This secondary reactivity could be exploited for further derivatization or could represent a source of off-target modifications.[3]

The dual reactivity of this compound presents both opportunities and challenges. It could potentially be used for cross-linking studies or for introducing two distinct reporter groups. However, for quantitative cysteine labeling, the potential for side reactions with lysine needs to be carefully considered and controlled, for instance, by optimizing reaction pH.

Performance Comparison of Cysteine Labeling Reagents

The selection of a labeling reagent is critical for the success of a quantitative proteomics experiment. The following table provides a comparative overview of this compound (inferred characteristics) and the established reagents, Iodoacetamide and N-Ethylmaleimide.

FeatureThis compound (Inferred)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Reactive Group(s) Iodo, AldehydeIodoacetylMaleimide
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)[1]Cysteine (Thiol group)[4]
Potential Off-Targets Lysine (ε-amino group), Histidine (imidazole ring)Methionine, Histidine, Lysine (at higher pH)[2]Lysine (at higher pH)[4]
Reaction Mechanism Nucleophilic substitution (iodo), Schiff base formation (aldehyde)Nucleophilic substitution[1]Michael addition[4]
Bond Stability Stable thioether bondStable thioether bond[2]Stable thioether bond, but the succinimide (B58015) ring can be susceptible to hydrolysis[4]
Optimal pH Neutral to slightly basic (for cysteine selectivity)~8.0[2]6.5 - 7.5[5]
Isotopic Labeling Feasible through synthesis with ¹³C or ²HCommercially available in ¹³C and ²H labeled forms[6]Commercially available in deuterated forms[5][7]

Experimental Workflows and Methodologies

The general workflow for quantitative proteomics using isotopic labeling involves protein extraction, reduction and alkylation, enzymatic digestion, and subsequent analysis by mass spectrometry.

Logical Workflow for Quantitative Cysteine Reactivity Profiling

workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing cluster_analysis Analysis p1 Protein Lysate 1 (e.g., Control) l1 Label with 'Light' Isotopic Probe p1->l1 p2 Protein Lysate 2 (e.g., Treated) l2 Label with 'Heavy' Isotopic Probe p2->l2 mix Combine Samples l1->mix l2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for quantitative proteomics using isotopic labeling probes.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for using isotopically labeled this compound, alongside established protocols for Iodoacetamide and N-Ethylmaleimide.

Protocol 1: Protein Reduction and Alkylation with Isotopic this compound

Objective: To label cysteine residues in two different protein samples with "light" and "heavy" isotopic versions of this compound for relative quantification.

Materials:

  • Protein lysates (Sample A and Sample B)

  • Urea (B33335)

  • Tris-HCl, pH 8.0

  • Dithiothreitol (DTT)

  • "Light" this compound (e.g., ¹²C₃)

  • "Heavy" this compound (e.g., ¹³C₃)

  • Quenching solution (e.g., excess DTT or L-cysteine)

Procedure:

  • Denaturation: Solubilize protein lysates in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cooling: Allow the samples to cool to room temperature.

  • Isotopic Labeling:

    • To Sample A, add "light" this compound to a final concentration of 20 mM.

    • To Sample B, add "heavy" this compound to a final concentration of 20 mM.

  • Incubation: Incubate the reactions in the dark at room temperature for 1 hour.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 40 mM. Incubate for 15 minutes.

  • Sample Combination: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Downstream Processing: The combined sample is now ready for buffer exchange, proteolytic digestion, and mass spectrometry analysis.

Protocol 2: Protein Alkylation with Isotopic Iodoacetamide (IAA)

This protocol follows a similar procedure to the one described for this compound, with the key difference being the alkylating agent.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Isotopic Labeling:

    • To Sample A, add "light" Iodoacetamide (e.g., containing ¹²C) to a final concentration of 20 mM.

    • To Sample B, add "heavy" Iodoacetamide (e.g., containing ¹³C) to a final concentration of 20 mM.[6]

  • Follow steps 5-8 from Protocol 1.

Protocol 3: Protein Alkylation with Isotopic N-Ethylmaleimide (NEM)

Procedure:

  • Follow steps 1-3 from Protocol 1, but use a buffer with a pH of 7.0.

  • Isotopic Labeling:

    • To Sample A, add "light" N-Ethylmaleimide to a final concentration of 20 mM.

    • To Sample B, add "heavy" N-Ethylmaleimide (e.g., deuterated) to a final concentration of 20 mM.[5][7]

  • Incubation: Incubate the reactions in the dark at room temperature for 2 hours.

  • Follow steps 6-8 from Protocol 1.

Signaling Pathway and Reaction Mechanism Diagrams

Visualizing the chemical reactions and their context within biological pathways is crucial for understanding the data.

Alkylation of Cysteine by this compound

reaction_mechanism cluster_reactants Reactants cluster_product Product Cys Protein-Cys-SH Product Protein-Cys-S-CH2-CH2-CHO + HI Cys->Product Nucleophilic Attack Iodo I-CH2-CH2-CHO (this compound) Iodo->Product

Caption: Proposed reaction of this compound with a cysteine residue.

Potential Side Reaction of this compound with Lysine

side_reaction cluster_reactants_side Reactants cluster_product_side Product Lys Protein-Lys-NH2 SchiffBase Protein-Lys-N=CH-R + H2O (Schiff Base) Lys->SchiffBase Nucleophilic Addition Aldehyde R-CHO (Aldehyde group of this compound) Aldehyde->SchiffBase

References

A Head-to-Head Battle for Protein Crosslinking: 3-Iodopropanal vs. 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and interaction studies, the choice of a crosslinking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two heterobifunctional crosslinking agents, 3-iodopropanal and 3-bromopropanal (B3055480), arming you with the data-driven insights needed to select the optimal reagent for your specific application.

At the heart of protein crosslinking is the covalent linkage of amino acid residues in close proximity, providing valuable information on protein structure, conformation, and interactions. Both this compound and 3-bromopropanal are equipped with two reactive moieties: an aldehyde group primarily targeting the ε-amino group of lysine (B10760008) residues, and a haloalkyl group that readily reacts with the sulfhydryl group of cysteine residues. However, the subtle difference in their halogen atom—iodine versus bromine—gives rise to significant variations in their reactivity, specificity, and overall performance.

Executive Summary: Key Differences at a Glance

FeatureThis compound3-Bromopropanal
Relative Reactivity HigherLower
Primary Targets Cysteine, LysineCysteine, Lysine
Specificity Lower (Higher potential for off-target reactions)Higher (Lower potential for off-target reactions)
Key Advantage Faster reaction kineticsGreater control and specificity
Potential Drawback Increased risk of non-specific modificationsSlower reaction times may be required

Unveiling the Chemical Rationale: Reactivity and Specificity

The observed differences in performance between this compound and 3-bromopropanal are rooted in fundamental principles of chemical reactivity. The carbon-halogen bond strength decreases down the group in the periodic table, making the carbon-iodine bond weaker and iodide a better leaving group than bromide.[1][2] This inherently higher reactivity of the iodo-group in this compound leads to faster alkylation of cysteine residues.

However, this heightened reactivity comes at a cost. Studies on analogous iodine-containing alkylating agents, such as iodoacetamide (B48618) (IAA), have revealed a propensity for significant off-target reactions.[3][4][5] These side reactions can occur with several other amino acid residues, including methionine, histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminal amino group.[3][6] Such non-specific modifications can complicate data analysis, particularly in mass spectrometry-based proteomics, and may lead to the loss of important peptide identifications.[3][7]

In contrast, the carbon-bromine bond in 3-bromopropanal is more stable, resulting in a more controlled and specific reaction with the highly nucleophilic thiol group of cysteine. While the reaction kinetics may be slower compared to its iodo-counterpart, the reduced likelihood of off-target modifications offers a cleaner and more interpretable crosslinking profile.

Experimental Workflow and Considerations

A typical protein crosslinking experiment using either this compound or 3-bromopropanal involves several key steps, from sample preparation to data analysis. The following workflow provides a general framework that can be adapted and optimized for specific applications.

G cluster_prep Sample Preparation cluster_crosslink Crosslinking Reaction cluster_analysis Downstream Analysis p1 Protein Sample (Purified or in Lysate) p2 Buffer Exchange (e.g., PBS, pH 7.2-7.5) p1->p2 c1 Addition of 3-halopropanal p2->c1 c2 Incubation (Time and Temperature Optimization) c1->c2 c3 Quenching (e.g., Tris or Glycine) c2->c3 a1 SDS-PAGE Analysis c3->a1 a2 Protein Digestion (e.g., Trypsin) c3->a2 a3 Mass Spectrometry (LC-MS/MS) a2->a3 a4 Data Analysis (Identification of crosslinked peptides) a3->a4

Caption: A generalized experimental workflow for protein crosslinking using 3-halopropanals.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound or 3-Bromopropanal

This protocol provides a starting point for protein crosslinking experiments. Optimization of reagent concentrations, incubation times, and temperature is crucial for successful outcomes.

Materials:

  • Purified protein or cell lysate

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • This compound or 3-Bromopropanal stock solution (e.g., 100 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • SDS-PAGE reagents

  • Reagents for protein digestion (e.g., DTT, iodoacetamide for blocking free thiols, and trypsin)

  • Mass spectrometer and appropriate columns for LC-MS/MS analysis

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in a suitable buffer, such as PBS, at a concentration of 1-5 mg/mL. Avoid buffers containing primary amines (e.g., Tris) or thiols.

  • Crosslinking Reaction:

    • Add the 3-halopropanal stock solution to the protein sample to a final concentration typically ranging from 1-5 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with iodoacetamide to prevent disulfide scrambling.

    • Digestion: Digest the crosslinked proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the crosslinked peptides.[8]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides and map the interaction sites.[9]

Visualizing the Crosslinking Mechanism

The crosslinking process with 3-halopropanals involves a two-pronged attack on the protein. The aldehyde end reacts with a lysine residue to form a Schiff base, while the haloalkyl end undergoes nucleophilic substitution with a cysteine residue, forming a stable thioether bond.

G cluster_reagents Reactants cluster_reaction Reaction Steps cluster_product Product reagent 3-Halopropanal (I or Br) step1 1. Schiff Base Formation (Aldehyde + Lysine) reagent->step1 step2 2. Thioether Bond Formation (Halide + Cysteine) reagent->step2 protein Protein with accessible Lysine and Cysteine protein->step1 protein->step2 product Crosslinked Protein step1->product step2->product

Caption: The dual reaction mechanism of 3-halopropanal crosslinkers with proteins.

Conclusion: Making the Right Choice

The selection between this compound and 3-bromopropanal for protein crosslinking hinges on the specific experimental goals.

  • Choose this compound for:

    • Rapid crosslinking of transient or weak interactions.

    • Situations where high reactivity is paramount and potential off-target effects can be carefully controlled and monitored.

  • Choose 3-Bromopropanal for:

    • Applications demanding high specificity and minimal side reactions.

    • Studies where a clean and easily interpretable crosslinking pattern is the primary objective.

Ultimately, a pilot experiment comparing both reagents under your specific experimental conditions is the most effective way to determine the optimal crosslinker for your research. By understanding the underlying chemical principles and carefully considering the trade-offs between reactivity and specificity, researchers can confidently select the right tool to unlock valuable insights into the intricate world of protein interactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Iodopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A comprehensive guide for the safe and compliant disposal of 3-Iodopropanal, a halogenated aldehyde utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn at all times when handling this compound and its waste:

  • Gloves: Double-gloving with nitrile rubber gloves is recommended.[1][9]

  • Eye Protection: Chemical splash goggles are mandatory.[3][4][5]

  • Protective Clothing: A fully buttoned lab coat should be worn.[3][4][9]

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety.[10][11] Halogenated organic waste must be segregated from all other waste streams.[1][2][7]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[1]

    • The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid to prevent leaks and evaporation.[1][7][9] Metal containers are not recommended as halogenated compounds can degrade and cause corrosion.[7]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] Do not use abbreviations.

    • Maintain a log of the contents, including the approximate quantities of waste added.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][7]

    • Ensure the container is stored in secondary containment to mitigate potential leaks.[7]

    • Store away from incompatible materials, such as strong oxidizing agents, heat sources, and direct sunlight.[1][4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[9][10][12]

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Containment: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1][7]

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated "Halogenated Organic Waste" container.[1]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) and place the cleaning materials into the same waste container.[1]

  • Final Cleaning: Clean the area with soap and water.[1]

Quantitative Data for Waste Management
ParameterGuidelineRationale
Waste Stream Halogenated Organic WastePresence of iodine in the molecular structure.[1][2]
Container Type UN-approved, chemically resistant (e.g., Polyethylene) with a secure screw-top cap.Ensures safe containment and transport; prevents corrosion.[1][7]
Labeling "Hazardous Waste" and full chemical name: "this compound".Complies with regulations and ensures proper handling.[1]
Segregation Separate from non-halogenated organic waste, acids, bases, and oxidizers.Avoids dangerous reactions and reduces disposal costs.[1][2][7]

Visual Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Collect this compound Waste in Designated Container B->C D Segregate from Non-Halogenated Waste C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and 'this compound' E->F G Store in a Designated, Secure, and Ventilated Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Waste Disposal Service H->I J Arrange for Waste Pickup I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Iodopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Iodopropanal to ensure the well-being of laboratory personnel and maintain a safe research environment. The following procedures are based on best practices for handling reactive aldehydes and halogenated organic compounds.

I. Understanding the Hazards

  • Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.[2]

  • Irritation: Can cause skin, eye, and respiratory system irritation.[1][2]

  • Flammability: May be a flammable liquid and vapor.[2]

  • Reactivity: Can be light-sensitive and may react with strong oxidizing agents and bases.[1][3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Hands Double-layered chemical-resistant glovesWear two pairs of nitrile gloves for robust protection against splashes and incidental contact.[4] For prolonged handling, consider Viton™ or other gloves rated for halogenated organic compounds.
Eyes/Face Chemical splash goggles and a face shieldGoggles are essential to protect against splashes.[5][6] A face shield provides an additional layer of protection for the entire face.[5][6][7]
Body Flame-resistant lab coatA fully buttoned, flame-resistant lab coat protects against splashes and potential fire hazards.[6]
Respiratory Use within a certified chemical fume hoodAll handling of this compound must occur in a chemical fume hood to prevent inhalation of vapors.[4] For situations where a fume hood is not feasible, a respirator with an appropriate cartridge for organic vapors is required.[6][7]
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.[5][7]

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the standard procedure for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Appropriate PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Assemble All Necessary Equipment B->C D 4. Carefully Transfer this compound C->D E 5. Perform Experimental Procedure D->E F 6. Quench and Neutralize (if applicable) E->F G 7. Segregate and Label Waste F->G H 8. Decontaminate Work Area G->H I 9. Doff and Dispose of PPE H->I

Workflow for Handling this compound

Experimental Protocol:

  • Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable pads.

  • Assemble Equipment: Gather all necessary glassware, reagents, and waste containers.

  • Transfer Chemical: Carefully measure and transfer the required amount of this compound within the fume hood.

  • Perform Procedure: Carry out the experimental steps as planned.

  • Quench and Neutralize: If applicable to your procedure, safely quench any reactive mixtures.

  • Segregate Waste: Dispose of all waste, including contaminated materials, into a designated, labeled hazardous waste container for halogenated organic compounds.[4]

  • Decontaminate: Clean all glassware and the work surface thoroughly.

  • Doff PPE: Remove and dispose of single-use PPE in the appropriate waste stream.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Labeling Requirements Disposal Procedure
Unused this compound Designated, sealed, and compatible container (e.g., amber glass bottle)"Hazardous Waste," "Halogenated Organic Waste," "this compound"Collect in a designated container for chemical waste pickup by your institution's Environmental Health & Safety (EHS) department.[4]
Contaminated Labware (disposable) Lined, sealed container"Hazardous Waste," "Solid Waste Contaminated with this compound"Place in a designated solid waste container for hazardous materials.[4]
Contaminated PPE (gloves, etc.) Lined, sealed container"Hazardous Waste," "Solid Waste Contaminated with this compound"Dispose of in a designated solid waste container for hazardous materials.[4]

Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain. [4]

V. Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's EHS department.[4][5]

Always have access to a safety shower and eyewash station when working with this compound.[1][3] Ensure that all personnel are aware of the location and operation of this equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.